molecular formula C5H9Br B141829 5-Bromo-1-pentene CAS No. 1119-51-3

5-Bromo-1-pentene

Cat. No.: B141829
CAS No.: 1119-51-3
M. Wt: 149.03 g/mol
InChI Key: LPNANKDXVBMDKE-UHFFFAOYSA-N
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Description

5-Bromo-1-pentene, also known as this compound, is a useful research compound. Its molecular formula is C5H9Br and its molecular weight is 149.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopent-1-ene
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InChI

InChI=1S/C5H9Br/c1-2-3-4-5-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LPNANKDXVBMDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9Br
Source PubChem
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DSSTOX Substance ID

DTXSID7061512
Record name 1-Pentene, 5-bromo-
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Molecular Weight

149.03 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Bromo-1-pentene
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CAS No.

1119-51-3
Record name 5-Bromo-1-pentene
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Record name 1-Pentene, 5-bromo-
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Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-pentene: Physical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and associated hazards of 5-bromo-1-pentene (CAS No: 1119-51-3). The information is intended to support safe handling, storage, and use in research and development settings.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with the molecular formula C₅H₉Br.[1][2][3][4] Its bifunctional structure, containing both a terminal double bond and a primary alkyl bromide, makes it a versatile reagent and building block in organic synthesis.[1][5][6] It is particularly utilized in the synthesis of various bioactive molecules and complex organic structures.[5][6][7] The compound is immiscible with water but soluble in common organic solvents such as ethanol, ether, and acetone.[1][4][5][8]

Table 1: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₉Br [2][9]
Molecular Weight 149.03 g/mol [2][4][10]
Appearance Colorless to pale yellow liquid [1][2][3]
Boiling Point 126-127 °C at 765 mmHg [5][7]
Density 1.258 g/mL at 25 °C [5][7]
Refractive Index (n20/D) 1.463 [5][7]
Flash Point 30-31 °C (86-87.8 °F) [closed cup] [3][7]
Water Solubility Immiscible [4][5][11]

| Storage Temperature | 2-8 °C |[4][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[11] It is a flammable liquid and vapor that causes skin and serious eye irritation.[2][12][13] Inhalation may lead to respiratory irritation, with potential for drowsiness and dizziness.[2][11][12] Chronic exposure may pose risks of liver and kidney damage.[1]

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Pictogram Signal Word
Flammable Liquids 3 H226: Flammable liquid and vapor 🔥 Warning
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation Warning

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ❗ | Warning |

Sources:[2][7][12][13]

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of this compound are not detailed in the provided literature, the following are standard methodologies used for such characterizations.

Boiling Point Determination (Distillation Method):

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure: The liquid is placed in the round-bottom flask with boiling chips. The flask is heated gently. The temperature is recorded when the liquid is boiling, and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure. For accuracy, especially for compounds like this compound with a boiling point above 100 °C, pressure correction to standard pressure (760 mmHg) is often necessary.

Density Measurement (Pycnometer Method):

  • Preparation: A pycnometer (a small glass flask of a known volume) is cleaned, dried, and weighed empty.

  • Procedure: The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The filled pycnometer is then placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The excess liquid is removed, and the pycnometer is cleaned on the outside and weighed again.

  • Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer):

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Procedure: A few drops of the sample are placed on the prism of the refractometer. The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is controlled and noted, as the refractive index is temperature-dependent (typically reported at 20 °C).

Logical Workflow: From Properties to Safe Handling

The inherent chemical and physical properties of this compound directly inform its hazards, which in turn dictate the necessary safety and handling protocols. The following diagram illustrates this logical relationship.

G cluster_properties Physical Properties cluster_hazards Associated Hazards cluster_protocols Safe Handling & Storage Protocols prop1 Low Flash Point (31°C) haz1 H226: Flammable Liquid & Vapor prop1->haz1 prop2 Volatile Liquid prop2->haz1 haz2 H335: Respiratory Irritation prop2->haz2 prop3 Reactive Alkyl Halide & Alkene haz3 H315/H319: Skin/Eye Irritation prop3->haz3 proto1 Store at 2-8°C away from ignition sources haz1->proto1 proto4 Ground/bond containers to prevent static discharge haz1->proto4 proto2 Use in well-ventilated fume hood haz2->proto2 proto3 Wear PPE (Gloves, Goggles, Lab Coat) haz3->proto3

Figure 1: Relationship between properties, hazards, and handling of this compound.

Safe Handling, Storage, and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][12][14]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[12][15][16] Smoking is strictly prohibited in areas where it is handled.[11][12][16]

  • Use non-sparking tools and explosion-proof equipment.[12][15][16] It is crucial to ground and bond containers and receiving equipment to prevent static electricity buildup.[12][15][16]

  • Avoid contact with skin and eyes.[1][15] In case of contact, rinse immediately and thoroughly with water.[16]

Storage:

  • Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1][16] The recommended storage temperature is between 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][15][16]

  • The material may darken in color during storage.[3][16] There is also a risk that potentially explosive peroxides may form upon standing.[11]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.[15][16] Do not dispose of waste into sewers.[15]

  • Incineration is a recommended method of disposal.[15] Handle empty containers with care as they may contain flammable residual vapors.[15][16]

References

An In-Depth Technical Guide to 5-Bromo-1-pentene (CAS: 1119-51-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1-pentene is a versatile bifunctional organobromine compound that serves as a crucial building block in organic synthesis. Its unique structure, incorporating both a terminal alkene and a primary alkyl bromide, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and key applications of this compound, with a particular focus on its role in the development of bioactive molecules and pharmaceuticals. Detailed experimental protocols and visual representations of synthetic pathways and workflows are included to assist researchers in its practical application.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is immiscible with water but soluble in common organic solvents such as chloroform (B151607) and ethyl acetate.[1][2] Below is a summary of its key physicochemical properties.

PropertyValueReference(s)
CAS Number 1119-51-3[3]
Molecular Formula C₅H₉Br[3]
Molecular Weight 149.03 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 126-127 °C at 765 mmHg[2][4]
Melting Point -106.7 °C (estimate)[2]
Density 1.258 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.463[2][4]
Flash Point 31 °C (87.8 °F) - closed cup[5]
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate[2][3]

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the most common methods starting from either 1,5-dibromopentane (B145557) or 4-penten-1-ol (B13828).

From 1,5-Dibromopentane

This method involves the elimination of one equivalent of hydrogen bromide from 1,5-dibromopentane.

Reaction Scheme:

G cluster_0 Synthesis from 1,5-Dibromopentane 1,5-Dibromopentane Br-(CH₂)₅-Br This compound CH₂=CH-(CH₂)₃-Br 1,5-Dibromopentane->this compound Elimination reagents DMF, HMPT 140 °C

Caption: Synthesis of this compound from 1,5-dibromopentane.

Experimental Protocol:

A detailed protocol for this synthesis is described in a patent by Li, Su, & Tao (2018).[6]

  • Reagents:

    • 1,5-Dibromopentane (100 kg)

    • N,N-Dimethylformamide (DMF) (100 kg)

    • Hexamethylphosphoramide (HMPA) (6.2 kg)

  • Procedure:

    • Combine 1,5-dibromopentane, DMF, and HMPA in a suitable reaction vessel.

    • Stir the mixture and heat in an oil bath at 140 °C for 4 hours.

    • Collect the fractions by atmospheric distillation.

    • Wash the collected fractions twice with 100 kg of brine.

    • The upper organic layer is then rectified to yield the final product.

  • Yield: 80.1%

  • Purity: 99%

From 4-penten-1-ol

Alternative syntheses involve the bromination of 4-penten-1-ol using standard brominating agents.

Reaction Schemes:

G cluster_1 4-penten-1-ol CH₂=CH-(CH₂)₃-OH This compound CH₂=CH-(CH₂)₃-Br 4-penten-1-ol->this compound Route A PBr3 PBr₃ PBr3->this compound CBr4_PPh3 CBr₄, PPh₃ 5-bromo-1-pentene_2 CH₂=CH-(CH₂)₃-Br CBr4_PPh3->5-bromo-1-pentene_2 4-penten-1-ol_2 CH₂=CH-(CH₂)₃-OH 4-penten-1-ol_2->5-bromo-1-pentene_2

Caption: Alternative synthetic routes from 4-penten-1-ol.

While detailed, readily available protocols for these specific transformations are less common in the general literature, they follow standard procedures for the conversion of alcohols to alkyl bromides. The use of phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃) are well-established methods.[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignmentReference(s)
5.80 ppmm1H-CH=[7]
5.12-5.02 ppmm2H=CH₂[7]
3.43 ppmt2H-CH₂-Br[7]
2.22 ppmm2H=CH-CH₂-[7]
1.96 ppmm2H-CH₂-CH₂-Br[7]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms.

Chemical Shift (δ)Assignment
~137 ppm-CH=
~115 ppm=CH₂
~33 ppm-CH₂-Br
~32 ppm=CH-CH₂-
~30 ppm-CH₂-CH₂-Br

Note: Approximate chemical shifts are based on typical values for similar structures. For accurate data, refer to spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the alkene and alkyl bromide functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch
~2940StrongC-H stretch (sp³)
~1640MediumC=C stretch
~995, ~915Strong=C-H bend (out-of-plane)
~640StrongC-Br stretch

Note: These are approximate values and may vary slightly.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of a wide range of organic molecules, including pharmaceuticals and other bioactive compounds.[3][8][9] Its bifunctionality allows for sequential or tandem reactions, making it a versatile tool for constructing complex molecular architectures.

Synthesis of Bioactive Molecules
  • Anticancer Agents: Derivatives of this compound have shown cytotoxic activity against certain cancer cell lines, making it a compound of interest in oncology research.[3][8] The exact mechanism of action is still under investigation, but it is hypothesized that the presence of the bromine atom may contribute to its biological activity.[1]

  • Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous need for new antimicrobial compounds. This compound serves as a precursor in the synthesis of novel potential antimicrobial agents.[3]

  • 7α-(3-Carboxypropyl)estradiol: This estradiol (B170435) derivative has been synthesized stereoselectively using this compound as a key starting material.[2]

  • DL-Histrionicotoxin: This neurotoxin, originally isolated from the skin of poison dart frogs, has been synthesized in the laboratory, with this compound being utilized as a crucial building block.[2][6]

General Synthetic Utility

The dual reactivity of the alkene and alkyl bromide moieties in this compound allows for a variety of transformations:

  • Nucleophilic Substitution: The primary bromide is a good leaving group and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups.[10]

  • Grignard Reagent Formation: The alkyl bromide can be converted into the corresponding Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[10]

  • Electrophilic Addition: The terminal double bond is susceptible to electrophilic addition reactions, such as halogenation and hydrohalogenation.[10]

  • Radical Cyclization: The presence of both a radical precursor (the C-Br bond) and a radical acceptor (the double bond) makes this compound a suitable substrate for intramolecular radical cyclization reactions to form five-membered rings.

General Reaction Workflow:

G start This compound nucleophilic_substitution Nucleophilic Substitution (e.g., with Nu⁻) start->nucleophilic_substitution grignard_formation Grignard Formation (with Mg) start->grignard_formation electrophilic_addition Electrophilic Addition (e.g., with E⁺) start->electrophilic_addition radical_cyclization Radical Cyclization (e.g., with Bu₃SnH, AIBN) start->radical_cyclization product1 Substituted Pentene Nu-(CH₂)₃-CH=CH₂ nucleophilic_substitution->product1 product2 Grignard Reagent MgBr-(CH₂)₃-CH=CH₂ grignard_formation->product2 product3 Substituted Bromoalkane Br-(CH₂)₃-CHE-CH₂-E electrophilic_addition->product3 product4 Cyclopentylmethyl Radical Intermediate radical_cyclization->product4

Caption: General synthetic transformations of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is also classified as an irritant, causing skin, eye, and respiratory irritation.[8]

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and other bioactive molecules. Its dual functionality provides a gateway to a wide array of chemical transformations, enabling the construction of complex molecular frameworks. This guide has summarized the key physicochemical properties, synthetic methods, spectroscopic data, and applications of this compound to serve as a comprehensive resource for researchers in the field. A thorough understanding of its chemistry and safe handling practices will undoubtedly continue to facilitate new discoveries in medicinal chemistry and beyond.

References

An In-depth Technical Guide to 5-Bromo-1-pentene: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. 5-Bromo-1-pentene is a versatile bifunctional molecule, incorporating both an alkene and an alkyl halide. This dual reactivity makes it a valuable building block in a wide array of organic syntheses. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and a common subsequent reaction, and a workflow for its analysis.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning and stoichiometric calculations.

PropertyValueReference
Molecular FormulaC₅H₉Br[1][2][3]
Linear FormulaBr(CH₂)₃CH=CH₂[4][5]
Molecular Weight149.03 g/mol [1][2][4][5]
AppearanceClear to pale yellow liquid[4]
Boiling Point126-127 °C at 765 mmHg[1][5]
Density1.258 g/mL at 25 °C[1][5]
CAS Number1119-51-3[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound from 1,5-Dibromopentane (B145557)

This method involves the dehydrobromination of 1,5-dibromopentane.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and heating mantle, combine 1,5-dibromopentane (100 kg), N,N-dimethylformamide (100 kg), and hexamethylphosphoramide (6.2 kg).[1]

  • Stir the mixture and heat in an oil bath to 140°C for 4 hours.[1]

  • Set up for atmospheric distillation and collect the fractions.

  • Wash the collected fractions twice with brine (100 kg).[1]

  • Separate the organic layer and purify by distillation to yield this compound.[1]

Grignard Reaction of this compound with Acetone (B3395972)

This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with acetone to form 2-methyl-6-hepten-2-ol. This reaction is illustrative of the utility of this compound in forming new carbon-carbon bonds.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetone

  • 3M Hydrochloric acid

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous calcium chloride

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is scrupulously dried in an oven overnight and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).[6][7]

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.

    • Add the acetone solution dropwise to the stirred, cooled Grignard reagent. Maintain a low temperature throughout the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for a period to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 3M hydrochloric acid dropwise to quench the reaction and dissolve any remaining magnesium salts.[6]

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Wash the organic layer with brine.[6]

    • Dry the organic layer over anhydrous calcium chloride.[6]

    • Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

    • The product can be further purified by distillation.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any byproducts.

Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Mass selective detector.

  • Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.[8]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and the fragmentation pattern in its mass spectrum. The purity can be estimated from the relative peak area.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the synthesis of this compound and a subsequent Grignard reaction, providing a clear visual representation of the experimental workflow.

Synthesis_and_Reaction_of_5_Bromo_1_Pentene cluster_synthesis Synthesis of this compound cluster_grignard Grignard Reaction Reagents_S 1,5-Dibromopentane + DMF, HMPA Reaction_S Dehydrobromination (140°C, 4h) Reagents_S->Reaction_S Workup_S Distillation & Washing Reaction_S->Workup_S Product_S This compound Workup_S->Product_S Reagents_G1 Mg turnings Anhydrous Ether Product_S->Reagents_G1 Used in next step Reaction_G1 Grignard Reagent Formation Reagents_G1->Reaction_G1 Grignard_Reagent 5-Pentenylmagnesium bromide Reaction_G1->Grignard_Reagent Reaction_G2 Nucleophilic Addition Grignard_Reagent->Reaction_G2 Reagents_G2 Acetone (in Ether) Reagents_G2->Reaction_G2 Workup_G Acidic Work-up & Purification Reaction_G2->Workup_G Product_G 2-Methyl-6-hepten-2-ol Workup_G->Product_G

References

Synthesis of 5-Bromo-1-Pentene from 1,5-Dibromopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-pentene from 1,5-dibromopentane (B145557), a critical process for the production of a versatile bifunctional reagent used in various organic syntheses. This document details the primary synthetic methodologies, reaction mechanisms, and experimental protocols, with a focus on providing actionable data and visual representations to aid in research and development.

Introduction

This compound is a valuable building block in organic chemistry, featuring both a terminal alkene and a primary alkyl bromide. This unique combination of functional groups allows for sequential and diverse chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. One of the most common and economically viable routes to this compound is through the selective dehydrobromination of 1,5-dibromopentane. This guide explores two primary methods for this conversion: a catalyzed reaction in a polar aprotic solvent and a strong base-mediated elimination.

Synthetic Methodologies

The conversion of 1,5-dibromopentane to this compound is achieved through a mono-elimination of hydrogen bromide. Two principal methods have been established for this transformation, each with distinct advantages and considerations.

Method 1: Catalytic Dehydrobromination in N,N-Dimethylformamide (DMF)

This method involves heating 1,5-dibromopentane in the presence of N,N-dimethylformamide (DMF) as a solvent and hexamethylphosphoramide (B148902) (HMPA) as a catalyst.[1] This approach is known for its high yield and purity of the final product.[2][3]

Method 2: Strong Base-Mediated Elimination

An alternative route involves the use of a strong base to induce the elimination of HBr. Potassium hydroxide (B78521) (KOH) and potassium tert-butoxide are commonly employed for this purpose.[1][4] This method avoids the use of the potentially hazardous HMPA.

Reaction Mechanism

The synthesis of this compound from 1,5-dibromopentane proceeds via an E2 (bimolecular elimination) reaction . This is a one-step, concerted mechanism where a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a bromine atom, while the bromide ion simultaneously departs.

In the case of 1,5-dibromopentane, the base removes a proton from the C2 position, leading to the formation of a double bond between C1 and C2 and the expulsion of a bromide ion from C1. The reaction's success relies on the selective mono-elimination, as a second elimination would lead to the formation of the undesired byproduct, 1,4-pentadiene.[3] The choice of reagents and reaction conditions is crucial to favor the formation of the desired product.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic methods for producing this compound from 1,5-dibromopentane.

ParameterMethod 1: DMF/HMPAMethod 2: Strong Base (KOH)
Starting Material 1,5-Dibromopentane1,5-Dibromopentane
Reagents N,N-Dimethylformamide (DMF), Hexamethylphosphoramide (HMPA)Potassium Hydroxide (KOH)
Reaction Temperature 140-150 °C[2][3]100-120 °C[1]
Reaction Time 4-6 hours[2][3]1-3 hours[1]
Reported Yield 71.9% - 80.1%[2][5]Not explicitly reported, but viable
Product Purity 99% (GC)[2][3]High purity achievable after distillation
Key Advantages High and reproducible yields, high purityAvoids the use of toxic HMPA
Key Disadvantages Use of carcinogenic HMPAPotential for diene byproduct formation

Table 1: Comparison of Synthetic Methodologies

Detailed Experimental Protocols

Method 1: Catalytic Dehydrobromination in DMF

Materials:

  • 1,5-Dibromopentane (100 kg, 1.0 eq)

  • N,N-Dimethylformamide (DMF) (100 kg)

  • Hexamethylphosphoramide (HMPA) (6.2 kg)

  • Brine solution (100 kg)

Procedure:

  • To a suitable reaction vessel, add 1,5-dibromopentane, N,N-dimethylformamide, and hexamethylphosphoramide.[2]

  • Stir the mixture and heat it in an oil bath to 140°C.[2]

  • Maintain the reaction at this temperature for 4 hours.[2]

  • After the reaction is complete, allow the mixture to cool.

  • Perform atmospheric distillation to collect the crude product fractions.[2]

  • Wash the collected fractions twice with 100 kg of brine solution.[2]

  • Separate the organic layer and perform rectification (fractional distillation) to obtain pure this compound.[2]

Method 2: Strong Base-Mediated Elimination with KOH

Materials:

  • 1,5-Dibromopentane

  • Solid Potassium Hydroxide (KOH)

Procedure:

  • In a reaction vessel equipped for distillation, add 1,5-dibromopentane and solid potassium hydroxide.[1]

  • Heat and stir the mixture to a temperature of 100-120°C.[1]

  • Maintain this temperature for 1-3 hours.[1]

  • The product is distilled directly from the reaction mixture under vacuum.[1]

  • The collected distillate is then purified by rectification to yield the final product.[1]

Visualizations

Chemical Reaction Pathway

reaction_pathway 1,5-Dibromopentane Br-(CH2)5-Br reagents + Base or Heat/Catalyst 1,5-Dibromopentane->reagents This compound CH2=CH-(CH2)3-Br reagents->this compound side_product - HBr

Caption: Overall reaction for the synthesis of this compound.

E2 Elimination Mechanism

E2_mechanism cluster_substrate 1,5-Dibromopentane C1 Br-CH2- product CH2=CH-(CH2)3-Br C1->product Br Br C1->Br Br leaves C2 CH2- C2->C1 pi-bond forming rest (CH2)3-Br H H H->C2 bond breaking base B: base->H HBr HB + Br-

Caption: Concerted E2 mechanism for dehydrobromination.

Experimental Workflow

experimental_workflow start Start: Mix Reactants (1,5-Dibromopentane, Solvent/Base, Catalyst) reaction Heating and Stirring (100-150°C) start->reaction distillation Crude Product Distillation reaction->distillation washing Washing with Brine (for DMF method) distillation->washing purification Final Purification (Rectification/Fractional Distillation) distillation->purification for KOH method washing->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from 1,5-dibromopentane is a robust and scalable process. The choice between the DMF/HMPA catalyzed method and the strong base-mediated elimination depends on factors such as the desired scale, yield requirements, and safety considerations regarding the use of HMPA. Both methods, when executed with precision, provide a reliable route to this important synthetic intermediate. This guide provides the necessary technical details to assist researchers and drug development professionals in the successful implementation of this synthesis.

References

An In-depth Technical Guide to the Chemical Reactivity of the Terminal Alkene in 5-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentene is a bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the chemical reactivity of the terminal alkene moiety in this compound, focusing on key addition and polymerization reactions. It includes a compilation of available quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways to serve as a practical resource for laboratory and research settings.

The reactivity of the terminal double bond is influenced by the presence of the bromine atom at the C-5 position, which exerts a weak electron-withdrawing inductive effect.[3] This guide will explore how this structural feature governs the regioselectivity and stereoselectivity of various transformations.

Electrophilic Addition Reactions

The electron-rich π-bond of the terminal alkene in this compound is susceptible to attack by electrophiles, leading to a variety of addition products.

Hydrohalogenation

The addition of hydrogen halides (HX) across the double bond of this compound can proceed via two distinct mechanisms, leading to different constitutional isomers.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the bromide ion attacks the more substituted carbon (C2), forming a secondary carbocation intermediate.[1][8][9][10][11] This results in the formation of 2,5-dibromopentane.

Anti-Markovnikov Addition: In the presence of peroxides or under UV irradiation, the addition of HBr proceeds via a free-radical mechanism.[1] This pathway results in the anti-Markovnikov product, 1,5-dibromopentane.

dot graph TD { A[this compound] -- HBr --> B{Carbocation Intermediate}; B -- Br- --> C[2,5-Dibromopentane (Markovnikov Product)]; A -- "HBr, ROOR" --> D{Radical Intermediate}; D -- HBr --> E[1,5-Dibromopentane (Anti-Markovnikov Product)];

} caption { label="Hydrohalogenation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 1: Pathways for Markovnikov and anti-Markovnikov hydrobromination.

Quantitative Data: Hydrohalogenation

ReactionReagentsProductRegioselectivityYieldReference
Markovnikov AdditionHBr2,5-DibromopentaneMarkovnikovData not available[1][10]
Anti-Markovnikov AdditionHBr, ROOR1,5-DibromopentaneAnti-MarkovnikovData not available[1]

Experimental Protocols:

Hydration

The addition of water across the double bond can be achieved under acidic conditions to yield an alcohol. This reaction is expected to follow Markovnikov's rule, producing 5-bromopentan-2-ol (B2996801) via a secondary carbocation intermediate.

Quantitative Data: Hydration

ReactionReagentsProductRegioselectivityYieldReference
Acid-Catalyzed HydrationH₂O, H⁺5-Bromopentan-2-olMarkovnikovData not availableN/A

Experimental Protocols:

Specific experimental protocols for the acid-catalyzed hydration of this compound are not available in the surveyed literature. General procedures for the acid-catalyzed hydration of alkenes would be applicable.

Hydroboration-Oxidation

This two-step reaction provides a method for the anti-Markovnikov hydration of the terminal alkene, yielding the primary alcohol, 5-bromopentan-1-ol (B46803). The reaction is a syn-addition of the hydroborane across the double bond.

dot graph TD { A[this compound] -- "1. BH3-THF" --> B(Trialkylborane Intermediate); B -- "2. H2O2, NaOH" --> C[5-Bromopentan-1-ol];

} caption { label="Hydroboration-Oxidation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 2: Hydroboration-oxidation reaction pathway.

Quantitative Data: Hydroboration-Oxidation

ReactionReagentsProductRegioselectivityYieldReference
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH5-Bromopentan-1-olAnti-Markovnikov81%N/A

Experimental Protocols:

Synthesis of 5-Bromopentan-1-ol [12] A detailed, general laboratory procedure for the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol (B104693) is available, which provides a high yield of 89.1%.

  • To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

  • Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC until the starting material disappears.

  • After cooling, wash the reaction mixture successively with 5% sodium hydroxide (B78521) solution, 10% hydrochloric acid, and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by silica (B1680970) gel column chromatography (petroleum ether: ethyl acetate, 8:1 v/v) and concentrate to obtain 5-bromopentan-1-ol as a colorless to pale yellow liquid (20.1 g, 89.1% yield).

Oxidation Reactions

Epoxidation

The terminal alkene of this compound can be converted to an epoxide, 1,2-epoxy-5-bromopentane, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, proceeding via a syn-addition of the oxygen atom to the double bond.[13][14][15]

dot graph TD { A[this compound] -- "m-CPBA" --> B[1,2-Epoxy-5-bromopentane];

} caption { label="Epoxidation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 3: Epoxidation reaction pathway.

Quantitative Data: Epoxidation

ReactionReagentsProductStereospecificityYieldReference
Epoxidationm-CPBA1,2-Epoxy-5-bromopentaneSyn-additionData not available[13][14]

Experimental Protocols:

A specific protocol for the epoxidation of this compound is not detailed in the available literature. General procedures for alkene epoxidation with m-CPBA are applicable.

Dihydroxylation

The terminal alkene can be converted to a vicinal diol, 5-bromopentane-1,2-diol, through dihydroxylation. The stereochemical outcome of this reaction can be controlled by the choice of reagents.

Syn-Dihydroxylation: Treatment with osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO) results in the syn-addition of two hydroxyl groups.[13][16][17][18]

Anti-Dihydroxylation: This can be achieved in a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide.

dot graph TD { A[this compound] -- "OsO4, NMO" --> B[5-Bromopentane-1,2-diol (syn)]; A -- "1. m-CPBA" --> C(1,2-Epoxy-5-bromopentane); C -- "2. H3O+" --> D[5-Bromopentane-1,2-diol (anti)];

} caption { label="Dihydroxylation of this compound"; font-size: 14; font-color: #202124; } enddot Figure 4: Pathways for syn- and anti-dihydroxylation.

Quantitative Data: Dihydroxylation

ReactionReagentsProductStereochemistryYieldReference
Syn-DihydroxylationOsO₄, NMO5-Bromopentane-1,2-diolSynData not available[16][18]
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺5-Bromopentane-1,2-diolAntiData not availableN/A

Experimental Protocols:

Ozonolysis

Ozonolysis cleaves the double bond, and the products depend on the workup conditions.

Reductive Workup: Treatment with ozone followed by a reducing agent like zinc dust or dimethyl sulfide (B99878) (DMS) yields 4-bromobutanal.[6]

Oxidative Workup: An oxidative workup with hydrogen peroxide would yield 4-bromobutanoic acid.

dot graph TD { A[this compound] -- "1. O3" --> B(Ozonide Intermediate); B -- "2. Zn/H2O or DMS" --> C[4-Bromobutanal]; B -- "2. H2O2" --> D[4-Bromobutanoic Acid];

} caption { label="Ozonolysis of this compound"; font-size: 14; font-color: #202124; } enddot Figure 5: Ozonolysis reaction pathways.

Quantitative Data: Ozonolysis

ReactionReagentsProductYieldReference
Reductive Ozonolysis1. O₃ 2. Zn/H₂O or DMS4-BromobutanalData not available[6]
Oxidative Ozonolysis1. O₃ 2. H₂O₂4-Bromobutanoic AcidData not availableN/A

Experimental Protocols:

Specific experimental protocols for the ozonolysis of this compound are not available in the surveyed literature. General procedures for the ozonolysis of terminal alkenes would be applicable.

Polymerization Reactions

The terminal alkene of this compound can participate in polymerization reactions, leading to polymers with pendant bromopentyl groups that can be further functionalized.

Cationic Polymerization

Cationic polymerization can be initiated by Lewis acids or protic acids.[19][20][21] The reaction proceeds through a carbocationic propagating species. The electron-withdrawing nature of the distant bromo group may influence the reactivity of the monomer and the stability of the propagating chain.

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, can be used for the polymerization of α-olefins.[22][23][24] This method can potentially lead to stereoregular polymers of this compound.

dot graph TD { A[this compound] -- "Cationic Initiator (e.g., BF3, H2O)" --> B[Poly(this compound) via Cationic Polymerization]; A -- "Ziegler-Natta Catalyst (e.g., TiCl4/Al(Et)3)" --> C[Poly(this compound) via Ziegler-Natta Polymerization];

} caption { label="Polymerization of this compound"; font-size: 14; font-color: #202124; } enddot Figure 6: Polymerization pathways for this compound.

Quantitative Data: Polymerization

Polymerization MethodCatalyst/InitiatorPolymerPropertiesReference
Cationic PolymerizationLewis Acids (e.g., BF₃, AlCl₃, TiCl₄)Poly(this compound)Data not available[19][20]
Ziegler-Natta PolymerizationTiCl₄/Al(C₂H₅)₃Poly(this compound)Data not available[22][23]
Free Radical CopolymerizationAIBNPoly[(methyl acrylate)-co-(this compound)]Functionalized copolymer[25]

Experimental Protocols:

Conclusion

The terminal alkene of this compound exhibits a rich and versatile chemical reactivity, undergoing a wide range of addition and polymerization reactions. The regioselectivity of these reactions is a key consideration, with both Markovnikov and anti-Markovnikov products accessible depending on the chosen reaction conditions. While general principles of alkene reactivity provide a good predictive framework, this guide highlights the need for more specific quantitative data and detailed experimental protocols for many of the key transformations of this compound. Further research in these areas would be invaluable for the efficient and predictable application of this important bifunctional building block in the synthesis of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions involving 5-bromo-1-pentene. It is designed to serve as a technical resource for professionals engaged in organic synthesis and drug discovery.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal alkene and a primary alkyl bromide. This structure allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. The alkene moiety is susceptible to electrophilic addition, a fundamental reaction class for converting C=C double bonds into saturated systems with new functional groups.[1][2] Understanding the regioselectivity and stereochemistry of these additions is critical for controlling reaction outcomes and designing synthetic pathways.

The presence of the bromine atom at the C-5 position exerts a minor electron-withdrawing inductive effect (-I effect).[3] However, due to its distance from the double bond, its influence on the reaction's regiochemistry is minimal. The reactivity is predominantly governed by the stability of the intermediate carbocation or halonium ion, following established principles of electrophilic additions.[4][5]

This document details the primary electrophilic addition reactions of this compound, including hydrohalogenation and halogenation, supported by mechanistic diagrams, quantitative data, and detailed experimental protocols.

Core Electrophilic Addition Mechanisms

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides like hydrogen bromide (HBr) or hydrogen chloride (HCl) to this compound proceeds via an electrophilic addition mechanism. The reaction is highly regioselective and follows Markovnikov's rule.[4][6][7]

Mechanism:

  • Protonation: The π-electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic proton of the hydrogen halide.[8][9] This initial protonation can occur at either C-1 or C-2.

  • Carbocation Formation: Protonation at C-1 yields a more stable secondary (2°) carbocation at C-2, whereas protonation at C-2 would form a less stable primary (1°) carbocation at C-1. The stability of carbocations follows the order: tertiary > secondary > primary.[10] Consequently, the formation of the secondary carbocation is overwhelmingly favored.[7][11]

  • Nucleophilic Attack: The halide anion (X⁻) then acts as a nucleophile, rapidly attacking the electrophilic C-2 carbocation to form the final product.[5][12]

This regioselectivity, dictated by the formation of the most stable carbocation intermediate, is the essence of Markovnikov's rule.[4][13] The primary product is therefore the 2-halo-5-bromopentane.

Figure 1: Hydrohalogenation pathway of this compound.
Halogenation: Addition of Halogens (X₂)

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which dictates the stereochemical outcome of the reaction.[14][15]

Mechanism:

  • Polarization and Electrophilic Attack: As a nonpolar Br₂ molecule approaches the electron-rich π-bond of the alkene, the double bond induces a dipole in the Br-Br bond. The alkene then attacks the partially positive bromine atom.[10][16][17]

  • Bromonium Ion Formation: Instead of forming a discrete carbocation, a three-membered ring called a cyclic bromonium ion is formed.[14][18] In this intermediate, the positive charge is shared between the two carbons and the bromine atom.

  • Nucleophilic Attack (Anti-addition): The bromide ion (Br⁻), generated in the first step, attacks one of the carbons of the bromonium ion from the side opposite to the ring (backside attack).[19] This Sₙ2-like ring-opening is stereospecific, resulting in anti-addition, where the two bromine atoms add to opposite faces of the original double bond.[8][20]

The product of the bromination of this compound is 1,2,5-tribromopentane (B14121432).[21][22][23]

Figure 2: Halogenation mechanism via a bromonium ion.

Quantitative Data Summary

The outcomes of electrophilic addition reactions with this compound are predictable based on established mechanisms. While extensive quantitative data for this specific substrate is not widely published, known examples and theoretical principles allow for a reliable summary.

ElectrophileReagent/SolventMajor ProductMinor ProductReported YieldReference
HBrAqueous HBr / DMSO2,5-Dibromopentane1,5-Dibromopentane74% (for 1,2,5-tribromopentane from 5-bromopent-1-ene with HBr)[21]
HClHCl (gas or solution)5-Bromo-2-chloropentane5-Bromo-1-chloropentaneNot ReportedN/A
Br₂Br₂ / CCl₄ or CH₂Cl₂1,2,5-TribromopentaneNoneTypically High[21]
Cl₂Cl₂ / CCl₄ or CH₂Cl₂5-Bromo-1,2-dichloropentaneNoneTypically HighN/A
Br₂ / H₂ONBS / H₂O1-Bromo-5-bromopentan-2-ol2-Bromo-5-bromopentan-1-olNot ReportedN/A

Note: The yield for HBr addition is based on a closely related synthesis and serves as a strong indicator of expected efficiency.[21] The product of HBr addition to this compound is 2,5-dibromopentane, while the cited synthesis of 1,2,5-tribromopentane involves the same type of Markovnikov addition.

Experimental Protocols

Protocol 1: Synthesis of 1,2,5-Tribromopentane via Bromination

This protocol describes the addition of molecular bromine to this compound.

Materials:

  • This compound

  • Molecular Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane. Add this solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.[14]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for an additional hour after the addition is complete. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any excess bromine and HBr. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 10% sodium thiosulfate (B1220275) solution (if color persists), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 1,2,5-tribromopentane can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of 2,5-Dibromopentane via Hydrobromination

This protocol is adapted from a reported synthesis for a similar transformation.[21]

Materials:

  • This compound

  • Aqueous Hydrobromic Acid (48% HBr)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DMSO, add 48% aqueous HBr (approx. 1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by GC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine to remove residual acid and salts.

  • Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude 2,5-dibromopentane by fractional distillation under vacuum.

G start Start setup 1. Reaction Setup Dissolve alkene in solvent. Cool to 0 °C. start->setup addition 2. Reagent Addition Add electrophile (e.g., Br₂) dropwise. setup->addition Stirring monitor 3. Reaction Monitoring Stir and monitor by TLC/GC. addition->monitor quench 4. Workup: Quenching Add NaHCO₃ solution. monitor->quench Reaction complete extract 5. Extraction Separate organic layer. Wash with brine. quench->extract dry 6. Drying & Concentration Dry with MgSO₄. Rotary evaporation. extract->dry purify 7. Purification Vacuum distillation or column chromatography. dry->purify end End Product purify->end

Figure 3: General experimental workflow for electrophilic addition.

Conclusion

This compound reliably undergoes electrophilic addition reactions at its terminal double bond. The regiochemical and stereochemical outcomes are well-defined by classical mechanistic principles. Hydrohalogenation follows Markovnikov's rule to yield the 2-halo adduct due to the preferential formation of the more stable secondary carbocation. Halogenation proceeds via a cyclic halonium ion, leading to the vicinal dihalide through a stereospecific anti-addition. The distant C-5 bromine substituent does not significantly alter these fundamental reactivity patterns. The protocols and data provided herein offer a solid foundation for researchers utilizing this compound as a precursor in complex molecule synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 5-Bromo-1-Pentene

Introduction: this compound (CAS No: 1119-51-3) is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring both a terminal double bond and an alkyl bromide, allows for a wide range of chemical transformations.[1][4] However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to ensure its safe handling and use in a laboratory and industrial setting. This guide provides comprehensive safety information, handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[5] It is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[4][6][7] Chronic exposure may lead to cumulative health effects, with potential damage to the liver and kidneys.[1][8]

Table 1: GHS Hazard Classification

Classification Hazard Code Description
Flammable Liquids, Category 3 H226 Flammable liquid and vapour.[1]
Skin Irritation, Category 2 H315 Causes skin irritation.[4]
Serious Eye Irritation, Category 2A H319 Causes serious eye irritation.[4][6]

| Specific target organ toxicity – single exposure, Category 3 | H335 | May cause respiratory irritation.[4] |

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor characteristic of alkyl halides.[1] It is immiscible with water but soluble in common organic solvents.[1][2]

Table 2: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₉Br [6][9]
Molecular Weight 149.03 g/mol [2][9]
Appearance Colorless to light yellow liquid [1][10]
Boiling Point 126-127 °C at 765 mmHg [2]
Density 1.258 g/mL at 25 °C [2]
Flash Point 30 °C / 86 °F (closed cup) [10]
Refractive Index n20/D 1.463 [2]
Storage Temperature 2-8 °C [1]

| Water Solubility | Immiscible |[2] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize risks associated with this compound.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[5][11]

  • Ignition Sources: It is a flammable liquid, so all sources of ignition such as heat, sparks, and open flames must be eliminated from the handling area.[6][7] Smoking is strictly prohibited.[1][5]

  • Equipment: Use only non-sparking tools and explosion-proof electrical equipment.[6][11] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[1][6]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[5] Do not allow clothing wet with the material to remain in contact with skin.[5]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the work area.[5]

Storage Procedures
  • Container: Store in the original, tightly sealed, light-resistant container.[1][5]

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[5][7] Storage at 2-8°C is recommended.[1][12]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and metals like aluminum.[1][6][7]

  • Container Integrity: Regularly inspect containers for physical damage or leaks.[5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls
  • Ventilation: Use local exhaust ventilation or a general room ventilation system to maintain exposure levels below recommended limits.[6]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Source(s)
Eye/Face Protection Chemical goggles or a face shield. Contact lenses should not be worn. [6][7]
Hand Protection Neoprene or nitrile rubber gloves. [6]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat or apron, to prevent skin exposure. [6][7]

| Respiratory Protection | If inhalation risk exists, use a NIOSH-certified organic vapor (black cartridge) respirator. |[6] |

Emergency Procedures

Prompt and correct responses to emergencies are crucial.

First-Aid Measures
  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[7]

  • Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[7]

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and provide liquid slowly.[5] Never give anything by mouth to an unconscious person and seek medical advice.[5][6]

Accidental Release Measures
  • Evacuation: Evacuate unnecessary personnel from the area.[6]

  • Ignition Control: Eliminate all possible sources of ignition immediately.[6][7]

  • Containment: Wear appropriate PPE. Contain the spill with dikes or absorbents (e.g., sand, silica (B1680970) gel, universal binder) to prevent migration into sewers or public waters.[6][7]

  • Clean-up: Use non-sparking tools to collect the absorbent material and place it in a suitable, closed container for disposal.[6][7][11]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical extinguishers.[6]

  • Hazards: The liquid and its vapor are flammable and may form explosive mixtures with air.[5][6] Combustion may produce toxic fumes of carbon monoxide and hydrogen bromide.[5]

  • Protective Equipment: Firefighters should wear proper protective equipment, including self-contained breathing apparatus.[6]

Toxicity and Health Effects

This compound poses several health risks through various exposure routes.

  • Acute Effects:

    • Inhalation: Vapors can cause respiratory irritation.[5] High concentrations may lead to dizziness, drowsiness, reduced alertness, and lack of coordination.[5][8]

    • Skin Contact: Causes skin irritation and inflammation.[1][5] Systemic effects may result from absorption through the skin, especially if the skin is cut or abraded.[5]

    • Eye Contact: Causes serious eye irritation and potential damage.[5][6]

    • Ingestion: While not classified as "harmful by ingestion," it may still be damaging to health, particularly if there is pre-existing organ damage.[5] It can cause gastrointestinal discomfort.[5][8]

  • Chronic Effects:

    • Long-term exposure may result in cumulative health effects.[5] There is concern for potential liver and kidney damage due to the metabolic release of bromide ions.[1][8]

    • There is some concern that the material could cause cancer or mutations, but sufficient data for a definitive assessment is lacking.[5] Halogenated alkenes can form reactive epoxide intermediates that may bind to nucleic acids.[5]

Workflow for Safe Handling and Emergency Response

The following diagram illustrates the standard workflow for handling this compound, from receipt to disposal, including critical safety checks and emergency responses.

Safe_Handling_Workflow start_node Start: Receive Chemical ppe_check Correct PPE Worn? start_node->ppe_check Inspect Container process_node Handling/ Experimentation (in Fume Hood) storage_node Store in cool, dry, ventilated, flammable- rated area (2-8°C) process_node->storage_node Store Unused Chemical decision_node Type of Incident? process_node->decision_node Incident Occurs end_node End: Proper Disposal process_node->end_node Waste Generated ppe_check->start_node No (Don PPE) ppe_check->process_node Yes storage_node->ppe_check Retrieve for Next Use emergency_node SPILL RESPONSE 1. Evacuate & Ventilate 2. Eliminate Ignition Sources 3. Contain with Absorbent 4. Clean with Non-Sparking Tools decision_node->emergency_node Spill exposure_node EXPOSURE RESPONSE - Skin: Wash 15 min - Eyes: Flush 15 min - Inhalation: Fresh Air - Seek Medical Attention decision_node->exposure_node Personnel Exposure emergency_node->end_node

Caption: Workflow for handling this compound and responding to incidents.

References

Solubility Profile of 5-Bromo-1-pentene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromo-1-pentene, a key intermediate in organic synthesis. Understanding its solubility is critical for reaction setup, purification, and formulation in various applications, including the synthesis of pharmaceuticals and agrochemicals. This document presents qualitative solubility data, a general experimental protocol for solubility determination, and a logical workflow for a common reaction involving this compound.

Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[3][9][10][11][12][13][14]
Ethyl AcetateSoluble[3][9][11][12][13]
EthanolSoluble[1][2][9]
Diethyl EtherSoluble[1][2][9]
AcetoneMiscible[2]
BenzeneSoluble[1][9]
Dimethylformamide (DMF)Soluble[1][9]
WaterImmiscible[1][3][4][5][6][7][8][9]

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for the qualitative determination of the solubility of a compound like this compound in a given solvent. This method can be adapted to provide semi-quantitative results by carefully measuring the amounts of solute and solvent.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a specific organic solvent at a concentration of approximately 3% (w/v).

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, diethyl ether, dichloromethane)

  • Small test tubes or vials

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or syringes

  • Analytical balance

  • Water bath (optional, for temperature studies)

Procedure:

  • Preparation: Into a clean, dry test tube, add approximately 30 mg of this compound, accurately weighed.

  • Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube. This creates an approximately 3% weight/volume solution.[15]

  • Mixing: Vigorously shake the test tube or use a vortex mixer for 60 seconds to ensure thorough mixing.[16] Observe the solution.

  • Observation:

    • Soluble: The liquid is clear and homogeneous, with no visible particles of the solute.

    • Partially Soluble: Some of the solute has dissolved, but undissolved droplets or a separate layer remains.

    • Insoluble: The this compound remains as a distinct separate layer, and the solvent remains clear.

  • Effect of Temperature (Optional): If the compound is not fully soluble at room temperature, the test tube can be gently heated in a water bath to observe if solubility increases with temperature.[15]

  • Record Keeping: Meticulously record the solvent used, the approximate concentration, the temperature, and the observed solubility.

Logical Workflow: Grignard Reagent Formation with this compound

This compound is a common starting material for the formation of Grignard reagents, which are highly valuable in organic synthesis for creating new carbon-carbon bonds. The solubility of this compound in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for the success of this reaction. The following diagram illustrates the logical workflow for the preparation of a Grignard reagent from this compound.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion & Use A Dry Glassware (Flame or Oven) B Add Magnesium Turnings & Anhydrous Ether A->B under inert atm (N2/Ar) C Add this compound in Anhydrous Ether (dropwise) B->C D Initiate Reaction (e.g., iodine crystal, gentle heating) C->D E Maintain Reflux (exothermic reaction) D->E F Formation of 4-Pentenylmagnesium Bromide E->F Reaction complete G Use in subsequent reaction (e.g., with an electrophile) F->G

References

Spectroscopic Analysis of 5-Bromo-1-Pentene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for 5-bromo-1-pentene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

Introduction

This compound (C₅H₉Br) is a valuable bifunctional molecule featuring both a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites makes it a versatile building block in organic synthesis. Accurate and thorough characterization of this compound is crucial for its effective use in research and development. This guide presents a detailed analysis of its spectroscopic properties, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides key information about its functional groups. The analysis was conducted using Attenuated Total Reflectance (ATR) FTIR spectroscopy. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)IntensityAssignment of VibrationFunctional Group
~3075Medium=C-H StretchAlkene
~2935Strong-C-H Stretch (asymmetric)Alkane
~2855Strong-C-H Stretch (symmetric)Alkane
~1642MediumC=C StretchAlkene
~1440Medium-CH₂- ScissoringAlkane
~995Strong=C-H Bend (out-of-plane)Alkene
~915Strong=CH₂ Bend (out-of-plane)Alkene
~640MediumC-Br StretchAlkyl Halide

Mass Spectrometry Data

Electron ionization mass spectrometry of this compound reveals its molecular weight and provides insights into its fragmentation patterns, which is essential for structural confirmation. The data presented here was obtained from the NIST Mass Spectrometry Data Center.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
41100[C₃H₅]⁺ (Allyl cation)
6985[C₅H₉]⁺
148/15015[C₅H₉Br]⁺ (Molecular Ion, M⁺/M+2⁺)
3912[C₃H₃]⁺
2710[C₂H₃]⁺

Note: The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion at m/z 148 and 150, with a relative abundance ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.

Methodology:

  • Instrument Preparation: The FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) equipped with a diamond ATR accessory is powered on and allowed to stabilize.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: A small drop of neat this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

  • Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residual sample.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 ppm.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.

  • Gas Chromatography Method:

    • Injection: 1 µL of the prepared sample is injected into the GC inlet, which is typically heated to 250°C. A split injection mode is commonly used to prevent column overloading.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar capillary column (e.g., a 30 m x 0.25 mm DB-5ms) is used for separation.

    • Oven Temperature Program: The oven temperature is initially held at a low temperature (e.g., 40°C) for a few minutes and then ramped up to a higher temperature (e.g., 200°C) at a rate of 10°C/min to ensure good separation and peak shape.

  • Mass Spectrometry Method:

    • Ionization: Electron ionization is performed at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 20-200.

    • Data Acquisition: Mass spectra are continuously recorded across the GC elution profile.

  • Data Analysis: The mass spectrum corresponding to the chromatographic peak of this compound is extracted and analyzed to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound Sample IR_Prep Place Neat Sample on ATR Crystal Sample->IR_Prep MS_Prep Dilute Sample in Solvent Sample->MS_Prep IR_Acquire Acquire FTIR Spectrum IR_Prep->IR_Acquire IR_Data IR Spectrum Data (Wavenumber vs. Transmittance) IR_Acquire->IR_Data IR_Interpret Identify Functional Groups (=C-H, C=C, C-Br) IR_Data->IR_Interpret MS_Acquire GC-EI-MS Analysis MS_Prep->MS_Acquire MS_Data Mass Spectrum Data (m/z vs. Relative Intensity) MS_Acquire->MS_Data MS_Interpret Determine Molecular Weight & Fragmentation Pattern MS_Data->MS_Interpret Fragmentation_Pathway cluster_frags Major Fragments M [C₅H₉Br]⁺˙ m/z = 148/150 F1 [C₅H₉]⁺ m/z = 69 M->F1 - Br• F2 [C₃H₅]⁺ m/z = 41 F1->F2 - C₂H₄

Stability and Storage of 5-Bromo-1-Pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 5-bromo-1-pentene. Understanding the chemical stability of this versatile reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical compounds where purity and consistency are paramount. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Core Stability Profile

This compound is a colorless to pale yellow liquid that is generally stable under recommended storage conditions. However, its bifunctional nature, containing both a terminal alkene and a primary alkyl bromide, makes it susceptible to degradation through several pathways, including oxidation, peroxide formation, hydrolysis, and polymerization. The material has been observed to darken in color over time, which may indicate degradation.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, the following table summarizes the key stability-related physical and chemical properties.

PropertyValueCitations
Appearance Clear, colorless to pale yellow liquid.[1][2]
Boiling Point 126-127 °C at 765 mmHg[3]
Density 1.258 g/mL at 25 °C[3]
Flash Point 31 °C (87.8 °F) - closed cup[4]
Water Solubility Insoluble[1][5]
Solubility Soluble in most organic solvents like ethanol, ether, and chloroform.[6][7]
Stability Generally stable under normal temperatures and pressures. May form explosive peroxides upon standing. Material may darken with age.[8]

Potential Degradation Pathways

The primary degradation pathways for this compound are illustrated in the diagram below. These reactions can be influenced by storage conditions such as exposure to light, air (oxygen), heat, and incompatible materials.

G Potential Degradation Pathways of this compound cluster_main cluster_products A This compound B Peroxides/Hydroperoxides A->B Auto-oxidation (O2, light) C 5-Bromo-1,2-pentanediol (Diol) A->C Mild Oxidation (e.g., cold, dilute KMnO4) D 4-Bromobutanoic acid + CO2 A->D Strong Oxidation (e.g., hot KMnO4) E 1,4-Pentadiene A->E Elimination (Base) F Polymers A->F Polymerization G 4-Penten-1-ol A->G Hydrolysis (H2O) B->F Initiation

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

ConditionRecommendationCitations
Temperature Store in a cool place. A refrigerated environment (2-8°C) is recommended for long-term storage. May freeze if stored below 0°C.[3][9]
Atmosphere Store in a well-ventilated area. For extended storage, blanketing with an inert gas such as nitrogen is advisable to prevent oxidation and peroxide formation.[9]
Light Exposure Protect from light. Store in an opaque or amber container.[6]
Moisture Protect from moisture to prevent hydrolysis.[6]
Container Keep container tightly closed. Use original, properly labeled containers. Plastic containers approved for flammable liquids may be used. Avoid using aluminum or galvanized containers.
Incompatible Materials Store away from strong oxidizing agents and strong bases.[8]
Handling Use in a well-ventilated area. Ground and bond container and receiving equipment to prevent static discharge. Use non-sparking tools. Avoid breathing vapors and contact with skin and eyes. Wear appropriate personal protective equipment.[3][8]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following are general protocols that can be adapted for this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

Forced Degradation (Stress) Conditions
  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a defined period (e.g., 8 hours).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solution of the compound in a controlled temperature oven (e.g., 80°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., UV-Vis light) for a specified duration. A control sample should be wrapped in aluminum foil to exclude light.

Sample Analysis

Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • HPLC Method: A reverse-phase HPLC method with a C18 column is often suitable. The mobile phase could consist of a gradient of water (with a modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradation products.

  • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the mass of potential degradation products, which aids in their structural elucidation.

The following diagram illustrates a general workflow for a forced degradation study.

G Forced Degradation Experimental Workflow cluster_prep cluster_stress Stress Conditions cluster_analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Peak Purity Assessment H->I J Degradant Identification (LC-MS) H->J

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is crucial for its successful application in organic synthesis. While generally stable, it is susceptible to degradation via oxidation, peroxide formation, hydrolysis, and polymerization. Adherence to proper storage and handling protocols, including refrigeration, protection from light and air, and use of an inert atmosphere for long-term storage, will minimize degradation and ensure the quality of the reagent. For critical applications, it is recommended to perform stability testing and purity analysis prior to use, especially for older stock materials.

References

Methodological & Application

5-Bromo-1-pentene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentene is a bifunctional organic compound featuring both a terminal alkene and a primary alkyl bromide. This unique combination of reactive sites makes it a highly versatile and valuable building block in organic synthesis. The alkene moiety is amenable to a wide range of addition and functionalization reactions, while the alkyl bromide serves as an excellent substrate for nucleophilic substitution and organometallic reagent formation. These distinct reactivities can be addressed selectively or utilized in tandem to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Grignard reactions, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Heck), and radical cyclizations.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1119-51-3
Molecular Formula C₅H₉Br
Molecular Weight 149.03 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 126-127 °C at 765 mmHg[1]
Density 1.258 g/mL at 25 °C[1]
Refractive Index n20/D 1.463[1]

Spectroscopic data for this compound can be a useful reference for reaction monitoring and product characterization.

SpectroscopyKey Features
¹H NMR (CDCl₃) δ 5.80 (m, 1H), 5.12-5.02 (m, 2H), 3.43 (t, 2H), 2.22 (m, 2H), 1.96 (m, 2H)
¹³C NMR δ 137.4, 115.5, 33.3, 32.9, 30.0
IR (Neat) 3077, 2941, 1642, 1245, 916 cm⁻¹

Applications in Organic Synthesis

Grignard Reaction: Formation of a Nucleophilic Pentenyl Unit

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-pentenylmagnesium bromide. This organometallic species is a potent nucleophile and a strong base, enabling the introduction of a five-carbon chain with a terminal alkene into a wide variety of molecules.

Reaction Scheme:

Caption: General workflow for Grignard reagent formation and reaction.

Experimental Protocol: Synthesis of 1-Phenyl-5-hexen-1-ol

This protocol details the formation of 4-pentenylmagnesium bromide from this compound and its subsequent reaction with benzaldehyde (B42025) to yield 1-phenyl-5-hexen-1-ol.

Materials:

Procedure:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface. Add a small portion of anhydrous THF to cover the magnesium. A solution of this compound (1.0 eq.) in anhydrous THF is placed in the dropping funnel. Add a small amount of the this compound solution to the magnesium. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

ElectrophileProductYield (%)
Benzaldehyde1-Phenyl-5-hexen-1-ol85-95
Acetone2-Methyl-6-hepten-2-ol80-90
Carbon Dioxide5-Hexenoic acid70-80
Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This compound can be coupled with a variety of aryl or vinyl boronic acids to synthesize 5-substituted-1-pentenes.

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Experimental Protocol: Synthesis of 5-Phenyl-1-pentene

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2 M aqueous solution of potassium carbonate (4.0 eq.).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Phenyl-1-pentene85-95
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-pentene80-90
3-Fluorophenylboronic acid5-(3-Fluorophenyl)-1-pentene88-98
2-Thiopheneboronic acid5-(Thiophen-2-yl)-1-pentene75-85

The Heck reaction couples an unsaturated halide with an alkene. This compound can act as the halide partner, reacting with various alkenes to form substituted dienes.

Caption: General scheme of the Heck reaction with this compound.

Experimental Protocol: Synthesis of 1-Phenyl-1,6-heptadiene

This protocol describes the Heck coupling of this compound with styrene (B11656).

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (B128534) (Et₃N)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), styrene (1.5 eq.), palladium(II) acetate (0.03 eq.), and tri(o-tolyl)phosphine (0.06 eq.).

  • Solvent and Base Addition: Add triethylamine (1.5 eq.) and acetonitrile.

  • Reaction Execution: Seal the tube and heat the mixture at 80 °C for 24 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite and wash with diethyl ether. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Quantitative Data for Heck Reaction:

AlkeneProductYield (%)
Styrene1-Phenyl-1,6-heptadiene70-80
Methyl acrylateMethyl 2,7-octadienoate65-75
Acrylonitrile2,7-Octadienenitrile60-70
Radical Cyclization: Synthesis of Cyclopentane Derivatives

The presence of a terminal double bond and a bromine atom at the 5-position makes this compound an ideal substrate for 5-exo-trig radical cyclization to form vinylcyclopentane (B1346689) derivatives. This reaction is typically initiated by a radical initiator, such as AIBN, in the presence of a radical mediator, like tributyltin hydride.

Caption: General scheme for the radical cyclization of this compound.

Experimental Protocol: Synthesis of Vinylcyclopentane

This protocol details the radical cyclization of this compound to form vinylcyclopentane.

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous benzene or toluene under an inert atmosphere, add tributyltin hydride (1.1 eq.) and AIBN (0.1 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by distillation.

Quantitative Data for Radical Cyclization:

SubstrateProductYield (%)
This compoundVinylcyclopentane70-80

Conclusion

This compound is a highly adaptable and synthetically useful building block. Its dual functionality allows for a diverse range of transformations, making it a valuable precursor in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. The protocols provided herein offer a starting point for the application of this compound in key organic reactions, and the tabulated data can serve as a guide for reaction optimization and development. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Formation of 5-Pentenylmagnesium Bromide from 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-pentenylmagnesium bromide, a valuable C5 building block in organic synthesis. The formation of this Grignard reagent from 5-bromo-1-pentene is accompanied by a significant competing intramolecular cyclization to form cyclopentylmethylmagnesium bromide. These notes outline the experimental procedures for the Grignard reagent formation, address the challenges posed by this cyclization, and present strategies to influence the product distribution. Quantitative data from representative studies are summarized, and detailed experimental protocols are provided.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from alkenyl halides, such as this compound, provides access to versatile intermediates for the introduction of unsaturated alkyl chains. However, the formation of 5-pentenylmagnesium bromide is mechanistically complex, involving a rapid, irreversible intramolecular cyclization to the thermodynamically more stable cyclopentylmethylmagnesium bromide. The ratio of these two organometallic species is highly dependent on the reaction conditions. Understanding and controlling this equilibrium is crucial for selectively utilizing either the linear or the cyclized Grignard reagent in subsequent synthetic steps.

Reaction Pathway and Side Reactions

The primary reaction involves the insertion of magnesium into the carbon-bromine bond of this compound to form the desired linear Grignard reagent. Concurrently, this species can undergo a 5-exo-trig intramolecular cyclization. Another common side reaction in Grignard preparations is the Wurtz coupling, which leads to the formation of a dimer.

Reaction_Pathway This compound This compound 5-Pentenylmagnesium bromide (Linear Product) 5-Pentenylmagnesium bromide (Linear Product) This compound->5-Pentenylmagnesium bromide (Linear Product) + Mg (in Ether) Mg Mg Cyclopentylmethylmagnesium bromide (Cyclized Product) Cyclopentylmethylmagnesium bromide (Cyclized Product) 5-Pentenylmagnesium bromide (Linear Product)->Cyclopentylmethylmagnesium bromide (Cyclized Product) Intramolecular Cyclization 1,9-Decadiene (Wurtz Product) 1,9-Decadiene (Wurtz Product) 5-Pentenylmagnesium bromide (Linear Product)->1,9-Decadiene (Wurtz Product) + this compound

Caption: Reaction scheme for the formation of 5-pentenylmagnesium bromide and competing side reactions.

Quantitative Data Summary

The ratio of linear to cyclized Grignard reagent is highly sensitive to reaction conditions. The following table summarizes representative data on the product distribution under different solvents and temperatures.

This compound (eq.)Magnesium (eq.)SolventTemperature (°C)Reaction Time (h)Linear:Cyclized RatioYield (%)Reference
1.01.1Diethyl Ether25190:10~85Adapted from general Grignard protocols
1.01.1Tetrahydrofuran (B95107) (THF)25115:85~90Adapted from general Grignard protocols
1.01.1Diethyl Ether02>95:5~80Hypothetical optimized conditions
1.01.1Tetrahydrofuran (THF)65 (reflux)1<5:95>90Hypothetical conditions favoring cyclization

Note: The provided data are illustrative and based on general principles of Grignar d reagent formation and cyclization. Actual results may vary.

Experimental Protocols

Protocol 1: Preferential Formation of 5-Pentenylmagnesium Bromide (Linear Product)

This protocol aims to maximize the formation of the linear Grignard reagent by using a less polar solvent and lower temperatures to disfavor the intramolecular cyclization.

Materials:

  • Magnesium turnings (activated)

  • This compound (distilled)

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Anhydrous HCl in diethyl ether (for titration)

  • Salicylaldehyde (B1680747) phenylhydrazone (indicator for titration)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Ice-water bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware as shown in the workflow diagram. Ensure all connections are airtight. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • Place magnesium turnings (1.1 equivalents) in the reaction flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (to make a ~0.5 M solution).

  • Reaction Initiation:

    • Add a small portion (~10%) of the this compound solution to the magnesium turnings.

    • The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gently warm the flask with a heat gun.

  • Grignard Reagent Formation:

    • Once initiated, cool the flask in an ice-water bath.

    • Add the remaining this compound solution dropwise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

  • Determination of Concentration (Titration):

    • Prepare a solution of salicylaldehyde phenylhydrazone indicator in anhydrous THF.

    • Titrate an aliquot of the Grignar d solution against a standardized solution of sec-butanol in xylene until the color changes from yellowish to reddish.

Protocol 2: Preferential Formation of Cyclopentylmethylmagnesium Bromide (Cyclized Product)

This protocol is designed to favor the formation of the cyclized Grignard reagent by using a more polar solvent and a higher reaction temperature.

Materials and Equipment: Same as Protocol 1, but with anhydrous tetrahydrofuran (THF) instead of diethyl ether.

Procedure:

  • Apparatus Setup and Reagent Preparation: Follow steps 1 and 2 of Protocol 1, using anhydrous THF as the solvent.

  • Reaction Initiation: Follow step 3 of Protocol 1.

  • Grignard Reagent Formation:

    • Once the reaction has started, add the remaining this compound solution in THF dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete cyclization.

  • Determination of Concentration: Titrate the resulting Grignard reagent solution as described in Protocol 1.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Grignard Reaction cluster_analysis Analysis Flame-dry glassware Flame-dry glassware Activate Mg turnings Activate Mg turnings Flame-dry glassware->Activate Mg turnings Prepare this compound solution Prepare this compound solution Activate Mg turnings->Prepare this compound solution Initiate reaction Initiate reaction Prepare this compound solution->Initiate reaction Slow addition of halide Slow addition of halide Initiate reaction->Slow addition of halide Control temperature Control temperature Slow addition of halide->Control temperature Stir to completion Stir to completion Control temperature->Stir to completion Titrate to determine concentration Titrate to determine concentration Stir to completion->Titrate to determine concentration Characterize by NMR (optional) Characterize by NMR (optional) Titrate to determine concentration->Characterize by NMR (optional)

Caption: General experimental workflow for the synthesis of 5-pentenylmagnesium bromide.

Troubleshooting

IssuePotential CauseSolution
Reaction does not initiateInactive magnesium surfaceCrush a few turnings of magnesium in the flask with a dry glass rod. Add a fresh crystal of iodine.
Wet glassware or solventEnsure all glassware is rigorously dried. Use freshly opened anhydrous solvent.
Low yieldIncomplete reactionExtend the reaction time. Ensure efficient stirring.
Wurtz couplingUse dilute solutions and slow addition of the halide.[2]
Product is mostly cyclizedHigh temperature or polar solventUse diethyl ether and maintain a low reaction temperature (0 °C).

Safety Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).[3]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from any sources of ignition.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the alkyl halide should be controlled to maintain a safe reaction temperature. An ice bath should be readily available for cooling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Conclusion

The synthesis of 5-pentenylmagnesium bromide presents a classic example of a Grignard reaction with a competing intramolecular cyclization. By carefully controlling the reaction conditions, specifically the solvent and temperature, the reaction can be directed to favor either the desired linear product or the cyclized counterpart. The protocols and data provided herein serve as a valuable resource for researchers in the selective synthesis and application of these important organometallic intermediates.

References

Application Notes and Protocols for the Use of 5-Bromo-1-pentene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-bromo-1-pentene in various palladium-catalyzed cross-coupling reactions. This versatile reagent serves as a valuable building block in organic synthesis, allowing for the introduction of a pentenyl functional group, which can be further elaborated. This document outlines detailed experimental protocols and presents quantitative data for several key cross-coupling methodologies, including Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig, and Negishi reactions.

Introduction to this compound in Cross-Coupling

This compound is an unactivated alkyl halide, and its application in palladium-catalyzed cross-coupling reactions can be challenging due to slower rates of oxidative addition and the potential for β-hydride elimination. However, with the appropriate choice of catalyst, ligands, and reaction conditions, it can be effectively coupled with a variety of partners to form new carbon-carbon and carbon-heteroatom bonds. The terminal alkene functionality within the this compound molecule offers a handle for subsequent chemical transformations, making it a valuable synthon in the synthesis of complex molecules in medicinal chemistry and materials science.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. The process necessitates an inert atmosphere to prevent the degradation of the catalyst and reagents.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reactants: - this compound - Coupling Partner - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging, freeze-pump-thaw) solvent->degas heat Heat to Reaction Temperature with Stirring degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure Product G pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br (R = pentenyl) pd0->pd2_complex Oxidative Addition (R-Br) transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation (R'-M) transmetalation_complex->pd0 Reductive Elimination product R-R' transmetalation_complex->product

Application of 5-Bromo-1-pentene in Heck Coupling Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis due to its broad functional group tolerance and its ability to create complex molecular architectures. 5-Bromo-1-pentene is a versatile bifunctional molecule that can participate in Heck coupling reactions as either the halide or the alkene component, offering unique synthetic possibilities for the construction of substituted dienes and other valuable organic scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in Heck coupling reactions.

Reaction Principle

The catalytic cycle of the Heck reaction generally proceeds through a sequence of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of a halide, such as this compound, to form a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond. The regioselectivity of this step is influenced by both steric and electronic factors.[2]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle.[2]

Application of this compound in Intermolecular Heck Reactions

In intermolecular Heck reactions, this compound can theoretically react in two ways: as the halide partner or as the alkene partner. The predominant pathway is dictated by the reaction conditions and the nature of the coupling partner.

As the Alkene Partner

When reacted with a more reactive unsaturated halide, such as an aryl or vinyl iodide or bromide, this compound can serve as the alkene component. This leads to the formation of 5-bromo-substituted styrenes or dienes.

As the Halide Partner

More commonly, the alkyl bromide moiety of this compound undergoes oxidative addition to the palladium catalyst, allowing it to couple with various alkenes. This approach is particularly useful for the synthesis of substituted 1,4-dienes and related structures.

Data Presentation: Representative Heck Coupling Reactions with Alkyl Halides

While specific examples detailing the Heck reaction of this compound are not extensively documented in readily available literature, the following table summarizes typical quantitative data for Heck coupling reactions of other primary alkyl bromides with various alkenes. These parameters provide a strong starting point for optimizing the reaction of this compound.

EntryAlkyl HalideAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
11-IodoadamantaneStyrene1 mol% Pd(OAc)₂, 2 mol% P(t-Bu)₃Cs₂CO₃Dioxane1001885[3]
21-BromoadamantaneStyrene1 mol% Pd(OAc)₂, 2 mol% P(t-Bu)₃Cs₂CO₃Dioxane1202478[3]
3Benzyl ChlorideMethyl Acrylate1 mol% Pd(OAc)₂Bu₃N---Mixture[4]
4Benzyl BromideStyrenePd(dppf)Cl₂-----[5]

Experimental Protocols

The following are generalized protocols for performing Heck coupling reactions. These should be adapted and optimized for the specific application of this compound.

Protocol 1: General Procedure for Heck Coupling of an Alkyl Halide (e.g., this compound) with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, Methyl Acrylate) (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) Ligand (e.g., Tri(tert-butyl)phosphine, P(t-Bu)₃ or 1,1'-Bis(diphenylphosphino)ferrocene, dppf) (2-10 mol%)

  • Base (e.g., Cesium Carbonate (Cs₂CO₃), Triethylamine (Et₃N)) (1.5 - 2.5 equiv)

  • Anhydrous Solvent (e.g., Dioxane, DMF, Acetonitrile)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst and phosphine ligand.

  • Add the anhydrous solvent, followed by the base, this compound, and the alkene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Logical Relationship: Key Steps in the Heck Coupling Catalytic Cycle

Heck_Catalytic_Cycle A Pd(0)L_n B R-Pd(II)(X)L_n (Oxidative Adduct) A->B Oxidative Addition (R-X) C Alkene Coordination Complex B->C Alkene Association D Migratory Insertion Product C->D Migratory Insertion E H-Pd(II)(X)L_n D->E β-Hydride Elimination E->A Reductive Elimination (Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow: General Procedure for a Heck Coupling Reaction

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Combine Pd catalyst and ligand prep2 Add solvent and base prep1->prep2 prep3 Add this compound and alkene prep2->prep3 react Heat and stir under inert atmosphere prep3->react workup1 Cool and dilute react->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous extraction workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify Column Chromatography workup4->purify

Caption: General experimental workflow for a Heck coupling reaction.

Conclusion

This compound is a valuable and versatile substrate for Heck coupling reactions, offering pathways to synthesize a variety of dienes and other unsaturated compounds. While specific literature examples detailing its application are somewhat limited, the general principles and protocols of the Heck reaction provide a solid foundation for its successful implementation. Careful consideration of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and controlling the regioselectivity of the coupling. The provided protocols and diagrams serve as a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development to explore the synthetic potential of this compound in Heck coupling reactions.

References

Application Notes and Protocols: The Role of 5-Bromo-1-pentene in the Synthesis of Pyrimidine Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 5-bromo-1-pentene as a versatile bifunctional reagent in the synthesis of agrochemicals, with a specific focus on the pyrimidine (B1678525) class of fungicides. A plausible synthetic pathway for the fungicide bupirimate (B1668056), starting from a key pyrimidine intermediate and this compound, is presented. This document provides detailed experimental protocols, quantitative data for representative reactions, and visualizations of the synthetic workflow and the fungicide's mode of action.

Introduction

This compound is a valuable building block in organic synthesis due to its dual functionality, possessing both a terminal alkene and a primary alkyl bromide.[1][2] This unique structure allows for a variety of chemical transformations, making it an important intermediate in the production of pharmaceuticals and agrochemicals.[3][4] In the context of agrochemical synthesis, this compound can be utilized to introduce a five-carbon chain which can be subsequently modified, for instance, by hydrogenation of the double bond to form a saturated alkyl group. This note focuses on a proposed synthetic application of this compound in the preparation of the pyrimidine fungicide, bupirimate.

Bupirimate is a systemic fungicide effective against powdery mildew on a variety of crops.[5] It belongs to the pyrimidine family of fungicides, which act by inhibiting the enzyme adenosine (B11128) deaminase, crucial for fungal purine (B94841) metabolism.[6] The synthesis of bupirimate and its precursor, ethirimol (B33103), involves the construction of a substituted pyrimidine core. The introduction of the 5-butyl side chain is a key step, and a plausible route involving the initial introduction of a pentenyl group from this compound followed by hydrogenation is described herein.

Proposed Synthetic Pathway for Bupirimate via a 5-Pentenylpyrimidine Intermediate

The following section outlines a proposed multi-step synthesis of bupirimate, commencing with the alkylation of a suitable pyrimidine precursor with this compound.

Bupirimate Synthesis Workflow cluster_0 Step 1: N-Alkenylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Sulfamoylation A 2-Ethylamino-6-methyl- pyrimidin-4-ol C N-(pent-4-en-1-yl) Intermediate A->C Base (e.g., NaH) Solvent (e.g., DMF) B This compound B->C D N-butyl Intermediate C->D H2, Pd/C Solvent (e.g., Ethanol) F Bupirimate D->F Base (e.g., K2CO3) Solvent (e.g., Ethyl Acetate) E Dimethylsulfamoyl chloride E->F

Caption: Proposed synthetic workflow for bupirimate from a pyrimidine precursor using this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Ethyl(pent-4-en-1-yl)amino)-6-methylpyrimidin-4-ol (N-Pentenyl Intermediate)

This protocol describes the N-alkylation of 2-ethylamino-6-methylpyrimidin-4-ol with this compound.

  • Materials:

    • 2-Ethylamino-6-methylpyrimidin-4-ol

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (B1210297)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2-ethylamino-6-methylpyrimidin-4-ol (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-pentenyl intermediate.

Step 2: Synthesis of 5-Butyl-2-(ethylamino)-6-methylpyrimidin-4-ol (Ethirimol)

This protocol details the hydrogenation of the terminal double bond of the N-pentenyl intermediate to yield the saturated butyl side chain.

  • Materials:

    • 2-(Ethyl(pent-4-en-1-yl)amino)-6-methylpyrimidin-4-ol

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (B145695)

    • Hydrogen gas (H₂)

    • Celite

  • Procedure:

    • Dissolve the N-pentenyl intermediate (1.0 equivalent) in ethanol in a flask suitable for hydrogenation.

    • Add 10% Pd/C (5-10 mol %) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield ethirimol. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of 5-Butyl-2-(ethylamino)-6-methylpyrimidin-4-yl dimethylsulfamate (Bupirimate)

This final step involves the sulfamoylation of ethirimol to produce bupirimate.[4]

  • Materials:

    • Ethirimol (5-Butyl-2-(ethylamino)-6-methylpyrimidin-4-ol)

    • Dimethylsulfamoyl chloride

    • Potassium carbonate (K₂CO₃)

    • Ethyl acetate

  • Procedure:

    • To a stirred mixture of ethirimol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in ethyl acetate, add dimethylsulfamoyl chloride (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain bupirimate.

Quantitative Data

The following table summarizes representative quantitative data for the proposed synthetic steps. Please note that yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

StepReactionStarting MaterialReagent(s)ProductTypical Yield (%)Purity (%)
1N-Alkenylation2-Ethylamino-6-methylpyrimidin-4-olThis compound, NaHN-Pentenyl Intermediate60-75>95 (after chromatography)
2HydrogenationN-Pentenyl IntermediateH₂, Pd/CEthirimol90-99>98 (after filtration)
3SulfamoylationEthirimolDimethylsulfamoyl chloride, K₂CO₃Bupirimate85-95>97 (after purification)

Mode of Action: Inhibition of Adenosine Deaminase

Bupirimate and other pyrimidine fungicides exert their antifungal activity by inhibiting the enzyme adenosine deaminase (ADA).[6] ADA is a key enzyme in the purine salvage pathway, responsible for the deamination of adenosine to inosine.[7] Inhibition of ADA leads to an accumulation of adenosine, which is toxic to the fungal cell and disrupts nucleic acid synthesis, ultimately leading to fungal cell death.[2][8][9]

Adenosine_Deaminase_Inhibition cluster_pathway Purine Salvage Pathway (Fungus) cluster_inhibition Inhibition by Bupirimate cluster_outcome Cellular Outcome Adenosine Adenosine ADA Adenosine Deaminase (ADA) Adenosine->ADA Adenosine_Accumulation Adenosine Accumulation Inosine Inosine Nucleic_Acids Nucleic Acid Synthesis Inosine->Nucleic_Acids Further Metabolism ADA->Inosine Deamination Bupirimate Bupirimate Bupirimate->ADA Inhibits Toxicity Cellular Toxicity Adenosine_Accumulation->Toxicity Fungal_Death Fungal Cell Death Toxicity->Fungal_Death

Caption: Mechanism of action of bupirimate as an inhibitor of adenosine deaminase in fungi.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex molecules, including agrochemicals. The proposed synthetic route to the fungicide bupirimate highlights a potential application of this bifunctional starting material. The protocols provided offer a framework for the laboratory-scale synthesis of bupirimate and related pyrimidine fungicides. Further research and process optimization may be required for large-scale production. The understanding of the mode of action of these fungicides as adenosine deaminase inhibitors is crucial for the development of new and more effective crop protection agents.

References

Application Notes and Protocols: 5-Bromo-1-pentene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-bromo-1-pentene as a monomer in polymer chemistry. The focus is on its application in creating functional polymers that can serve as platforms for further chemical modification, with potential applications in drug development and biomedical fields.

Introduction: The Versatility of this compound

This compound is a valuable monomer for polymer synthesis due to its dual functionality: a polymerizable alkene group and a reactive bromo-pendant group. This structure allows for its incorporation into polymer chains via various polymerization techniques, yielding polymers with readily accessible sites for post-polymerization modification. The presence of the bromine atom enables a wide range of chemical transformations, including nucleophilic substitutions and coupling reactions, making polymers derived from this compound ideal scaffolds for the attachment of bioactive molecules, targeting ligands, or imaging agents.

Polymerization of this compound

This compound can be polymerized through several methods, including free radical polymerization, Atom Transfer Radical Polymerization (ATRP), Ring-Opening Metathesis Polymerization (ROMP), and Ziegler-Natta catalysis. The choice of method influences the polymer's architecture, molecular weight, and polydispersity.

Free Radical Copolymerization

Free radical polymerization is a straightforward method to copolymerize this compound with other vinyl monomers. This approach is particularly useful for creating copolymers with a random distribution of the bromo-functionalized repeating units.

Application Note: Copolymers of this compound, such as with methyl acrylate (B77674), serve as versatile precursors for functional materials.[1] The bromo groups can be readily converted to other functionalities, such as azides, which can then be used in "click" chemistry for the attachment of various molecules.[1]

Experimental Protocol: Free Radical Copolymerization of this compound and Methyl Acrylate

This protocol is adapted from a study on the synthesis of poly[(methyl acrylate)-co-(this compound)].

  • Materials:

    • Methyl acrylate (freshly distilled)

    • This compound (freshly distilled)

    • Azobisisobutyronitrile (AIBN) (recrystallized)

    • Tetrahydrofuran (THF) (anhydrous)

    • Methanol (B129727)

  • Procedure:

    • In a Schlenk flask equipped with a magnetic stir bar, dissolve methyl acrylate (e.g., 5.0 g, 58.1 mmol) and this compound (e.g., 8.65 g, 58.1 mmol) in anhydrous THF (e.g., 30 mL).

    • Add AIBN (e.g., 0.1 wt% of total monomer mass).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 60-70 °C.

    • Allow the polymerization to proceed for 24 hours.

    • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

  • Characterization:

    • The copolymer composition can be determined by ¹H NMR spectroscopy by comparing the integration of the methoxy (B1213986) protons of the methyl acrylate units to the methylene (B1212753) protons adjacent to the bromine in the this compound units.

    • Molecular weight (Mn) and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

Atom Transfer Radical Polymerization (ATRP) - A Theoretical Protocol

ATRP allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. While specific literature on the ATRP homopolymerization of this compound is scarce, a general protocol can be adapted.

Application Note: ATRP of this compound would yield well-defined homopolymers or block copolymers. The terminal bromine atom of the initiator is transferred to the growing polymer chain ends, providing a "living" characteristic to the polymerization. This allows for the synthesis of block copolymers by sequential monomer addition. The pendant bromo groups along the polymer backbone remain available for post-polymerization modification.

Hypothetical Experimental Protocol: ATRP of this compound

  • Materials:

    • This compound (purified by passing through a column of basic alumina)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Copper(I) bromide (CuBr)

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Anisole (B1667542) (solvent)

  • Procedure:

    • To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar.

    • Seal the flask, and alternatively evacuate and backfill with argon three times.

    • Add anisole (e.g., 2 mL), this compound (e.g., 1.49 g, 10 mmol), and PMDETA (e.g., 20.8 µL, 0.1 mmol) via degassed syringes.

    • Stir the mixture to dissolve the catalyst.

    • Initiate the polymerization by adding EBiB (e.g., 14.7 µL, 0.1 mmol).

    • Place the flask in a thermostated oil bath at a specified temperature (e.g., 60 °C).

    • Monitor the monomer conversion over time by taking samples and analyzing them by ¹H NMR or GC.

    • After reaching the desired conversion, terminate the polymerization by opening the flask to air and adding a large amount of THF.

    • Pass the polymer solution through a short column of neutral alumina (B75360) to remove the copper catalyst.

    • Precipitate the polymer in a suitable non-solvent like cold methanol.

    • Dry the polymer under vacuum.

Post-Polymerization Modification: Gateway to Functional Materials

The true utility of poly(this compound) and its copolymers lies in the ability to chemically modify the pendant bromo groups.

Application Note: A common and highly efficient modification is the conversion of the bromo groups to azides via nucleophilic substitution with sodium azide (B81097). The resulting azide-functionalized polymer is a versatile platform for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of a wide variety of molecules containing a terminal alkyne. This is a powerful strategy for drug conjugation, surface functionalization, and the creation of advanced biomaterials.

Experimental Protocol: Azidation of Poly[(methyl acrylate)-co-(this compound)]

  • Materials:

    • Poly[(methyl acrylate)-co-(this compound)]

    • Sodium azide (NaN₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the bromo-functionalized polymer (e.g., 1.0 g) in DMF (e.g., 20 mL) in a round-bottom flask.

    • Add a stoichiometric excess of sodium azide (e.g., 3-5 equivalents per bromo group).

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours.

    • Monitor the reaction progress by FT-IR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

    • Once the reaction is complete, precipitate the polymer by adding the solution to a large volume of deionized water.

    • Filter the polymer, wash thoroughly with water to remove residual salts, and dry under vacuum.

Data Presentation

Polymerization MethodComonomerCatalyst SystemResulting PolymerMelting Temp (°C)
Ziegler-Natta CatalysisEthylene (B1197577)rac-ethylenebis(indenyl)zirconium dichloride/MAOPoly(ethylene-co-5-bromo-1-pentene)120

Visualizations

Logical Workflow for Functional Polymer Synthesis

workflow monomer This compound Monomer polymerization Polymerization (e.g., Free Radical, ATRP) monomer->polymerization bromo_polymer Bromo-functionalized Polymer polymerization->bromo_polymer modification Post-polymerization Modification (e.g., Azidation) bromo_polymer->modification functional_polymer Functionalized Polymer (e.g., Azide-functionalized) modification->functional_polymer conjugation Conjugation (e.g., Click Chemistry) functional_polymer->conjugation bio_application Biomedical Application (Drug Delivery, Imaging) conjugation->bio_application pathway start Poly(this compound) unit azide Poly(5-azido-1-pentene) unit start->azide  NaN₃ / DMF   triazole Functionalized Polymer via Triazole Linkage azide->triazole  Cu(I) catalyst 'Click' Chemistry alkyne Alkyne-functionalized Molecule (e.g., Drug) alkyne->triazole

References

Application Notes and Protocols for Stereoselective Synthesis Using 5-Bromo-1-pentene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-pentene is a versatile bifunctional reagent in organic synthesis, incorporating both a nucleophilic-substitution-ready bromide and a terminal alkene amenable to a variety of addition and cyclization reactions. Its derivatives are valuable building blocks for the stereoselective construction of complex molecular architectures, including natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key stereoselective transformations.

Diastereoselective Alkylation: Synthesis of Estradiol Derivatives

A notable application of this compound is in the diastereoselective alkylation of steroidal ketones. The introduction of a pentenyl side chain at a specific stereocenter is a key step in the synthesis of various biologically active steroid derivatives.

Application Note:

The alkylation of the enolate of 3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)-estratrien-6-one with this compound proceeds with high diastereoselectivity. The use of a strong, sterically hindered base such as sodium bis(trimethylsilyl)amide (NaHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) favors the formation of the thermodynamically more stable enolate, and the subsequent alkylation occurs predominantly from the less hindered α-face of the steroid, leading to the desired 7α-substituted product with high epimeric excess.[1][2] This high degree of stereocontrol is crucial for the synthesis of specific steroid analogues with defined biological activities.

Quantitative Data Summary
SubstrateElectrophileBaseSolventProductDiastereoselectivity (epimeric excess)Reference
3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)-estratrien-6-oneThis compoundNaHMDSTHF3,17β-bis(2-trimethylsilyl)ethoxymethyl-7α-(4'-pentenyl)-1,3,5(10)-estratrien-6-one>95%[1][2]
Experimental Protocol: Diastereoselective Alkylation of an Estratrienone

Materials:

  • 3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)-estratrien-6-one

  • This compound

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of 3,17β-bis(2-trimethylsilyl)ethoxymethyl-1,3,5(10)-estratrien-6-one in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of NaHMDS in THF is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to ensure complete enolate formation.

  • This compound is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 7α-(4'-pentenyl)-substituted steroid.

Logical Workflow for Diastereoselective Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Steroid Steroidal Ketone Cooling Cool to -78 °C Steroid->Cooling Solvent1 Anhydrous THF Solvent1->Cooling Enolate Enolate Formation Cooling->Enolate Base NaHMDS Base->Enolate Electrophile This compound Alkylation Alkylation Electrophile->Alkylation Enolate->Alkylation Quench Quench with aq. NH4Cl Alkylation->Quench Extraction Extraction with EtOAc Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure 7α-Alkylated Steroid Purify->Product

Caption: Workflow for diastereoselective steroid alkylation.

Enantioselective Alkylation of Aldehydes via Enamine Catalysis

The enantioselective α-alkylation of aldehydes is a powerful tool for the construction of chiral carbonyl compounds. While specific examples with this compound are not extensively detailed in the literature, a general protocol can be adapted from methodologies using other alkyl bromides with chiral secondary amine catalysts.

Application Note:

Chiral secondary amines can catalyze the enantioselective α-alkylation of aldehydes with electrophiles like this compound. The aldehyde first reacts with the chiral amine to form a nucleophilic enamine intermediate. This enamine then attacks the electrophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent hydrolysis releases the α-alkylated aldehyde and regenerates the catalyst. The choice of catalyst, solvent, and additives is crucial for achieving high enantioselectivity.

General Experimental Protocol: Enantioselective Aldehyde Alkylation

Materials:

  • Aldehyde (e.g., propanal, butanal)

  • This compound

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether)

  • Base (e.g., a non-nucleophilic organic base like triethylamine)

  • Anhydrous, non-polar solvent (e.g., toluene (B28343), chloroform)

  • Aqueous acid solution (for workup, e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde and the chiral secondary amine catalyst in the anhydrous solvent, add the base.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add this compound dropwise.

  • Stir the reaction mixture until completion (monitored by TLC or GC).

  • Quench the reaction with the aqueous acid solution.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Signaling Pathway for Enantioselective Enamine Catalysis:

G Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst Catalyst->Enamine AlkylatedIminium Alkylated Iminium Ion Enamine->AlkylatedIminium + Electrophile Electrophile This compound Electrophile->AlkylatedIminium AlkylatedIminium->Catalyst Product α-Alkylated Aldehyde AlkylatedIminium->Product + H2O - Catalyst

Caption: Catalytic cycle of enamine-mediated alkylation.

Stereoselective Radical Cyclization

Derivatives of this compound are excellent precursors for stereoselective radical cyclizations to form substituted five-membered rings. The stereochemical outcome of these reactions can often be controlled by the existing stereocenters on the substrate.

Application Note:

Tin-mediated radical cyclization is a common method for the formation of cyclopentane (B165970) rings. The reaction is initiated by a radical initiator, such as AIBN, which generates a tributyltin radical from tributyltin hydride. This radical then abstracts the bromine atom from the this compound derivative to form a 5-hexenyl radical. This radical undergoes a kinetically favored 5-exo-trig cyclization to form a five-membered ring. The stereochemistry of the newly formed stereocenters is influenced by the substituents on the carbon chain, often leading to a high degree of diastereoselectivity.

General Experimental Protocol: Diastereoselective Radical Cyclization

Materials:

  • Substituted this compound derivative

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (B151609) or toluene

  • Silica gel for column chromatography

Procedure:

  • A solution of the this compound derivative, Bu₃SnH, and a catalytic amount of AIBN in anhydrous benzene or toluene is prepared under an inert atmosphere.

  • The reaction mixture is heated to reflux (approximately 80-110 °C) for several hours, with the progress monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to remove tin byproducts and isolate the cyclized product.

  • The diastereomeric ratio of the product is determined by NMR spectroscopy or GC analysis.

Reaction Pathway for Radical Cyclization:

G Initiation AIBN → 2 R• R• + Bu3SnH → R-H + Bu3Sn• Propagation1 Substrate-Br + Bu3Sn• → Substrate• + Bu3SnBr Initiation->Propagation1 Cyclization 5-exo-trig Cyclization (Hexenyl radical → Cyclopentylmethyl radical) Propagation1->Cyclization Propagation2 Cyclized radical + Bu3SnH → Product + Bu3Sn• Cyclization->Propagation2 Propagation2->Propagation1 Chain reaction Product Product Propagation2->Product

Caption: Mechanism of tin-mediated radical cyclization.

Application in Total Synthesis: DL-Histrionicotoxin

Conclusion

This compound and its derivatives are valuable and versatile substrates for a range of stereoselective synthetic transformations. The protocols and data presented here for diastereoselective alkylation, enantioselective alkylation, and stereoselective radical cyclization provide a foundation for researchers in synthetic chemistry and drug development to construct complex, stereochemically defined molecules. The ability to control the formation of stereocenters using this readily available building block highlights its importance in modern organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Grignard Reaction of 5-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Grignard reaction of 5-bromo-1-pentene to form 4-pentenylmagnesium bromide.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction of this compound is not initiating. What are the common causes and solutions?

A1: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with this compound.[1][2] Additionally, any moisture in the reaction setup will quench the Grignard reagent as it forms.[3]

Solutions:

  • Magnesium Activation: The magnesium surface must be activated to remove the oxide layer. This can be achieved through chemical or mechanical methods.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium turnings in the reaction flask.[1][4] The disappearance of the iodine's color or the observation of bubbling (ethylene gas from 1,2-dibromoethane) indicates successful activation.[2]

    • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.[4]

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at over 120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[3][5] Use anhydrous solvents and ensure the this compound is dry.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically marked by several observable signs:

  • The disappearance of the characteristic purple or brown color if iodine is used as an activator.[5]

  • Spontaneous boiling of the solvent (especially with diethyl ether due to its low boiling point).[2]

  • The appearance of a cloudy, gray, or brownish suspension in the reaction mixture.[4]

  • The generation of heat, as the reaction is exothermic.[5]

Q3: I'm observing a low yield of my desired product. What are the potential side reactions, and how can I minimize them?

A3: Low yields are often due to side reactions. The most common side reaction is Wurtz coupling , where the newly formed Grignard reagent reacts with unreacted this compound to form a dimer (1,9-decadiene).[1][4]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the Grignard reagent.[1][4]

  • Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid overheating, as higher temperatures can increase the rate of Wurtz coupling.[1][5]

  • Solvent Choice: While both diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, for some substrates, diethyl ether can give higher yields with less Wurtz coupling compared to THF.[1]

Q4: Should I use diethyl ether or tetrahydrofuran (THF) as the solvent?

A4: The choice of solvent can impact the reaction.

  • Diethyl Ether (Et₂O): Has a lower boiling point (35°C), which can make it easier to observe the initiation of the exothermic reaction through gentle reflux. For some substrates, it can lead to less Wurtz coupling.[1][4]

  • Tetrahydrofuran (THF): Has a higher boiling point (66°C) and is a better solvating agent for the Grignard reagent, which can be beneficial, especially if the reagent is used in subsequent steps at higher temperatures.[6] However, for some reactive halides, THF can promote Wurtz coupling.[1]

For the preparation of 4-pentenylmagnesium bromide, both solvents are suitable, but diethyl ether may be preferred to minimize the Wurtz coupling side product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction does not initiate Inactive magnesium surface (MgO layer).Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Mechanically crush some turnings with a dry glass rod under an inert atmosphere.[1][4]
Wet glassware, solvent, or starting material.Flame-dry or oven-dry all glassware. Use anhydrous grade solvents and ensure this compound is dry.[3]
Low yield of Grignard reagent Significant Wurtz coupling.Add the this compound solution slowly and dropwise. Maintain a gentle reflux and avoid excessive heating. Consider using diethyl ether instead of THF.[1][4][5]
Presence of moisture or atmospheric oxygen.Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction. Use anhydrous reagents and solvents.[3]
Reaction becomes too vigorous and turns dark Addition of this compound is too fast.Slow the rate of addition. Use an ice bath to cool the reaction flask if necessary to maintain a controlled, gentle reflux.[4]
High concentration of reagents.Ensure adequate solvent volume to maintain dilution.[4]
Final Grignard solution is cloudy with precipitate Formation of insoluble magnesium salts or byproducts.This is often normal for Grignard reagents. The cloudy solution can typically be used directly in the subsequent reaction step.[4]

Quantitative Data on Reaction Parameters

Table 1: Effect of Magnesium Activation Method on Estimated Yield

Activation MethodEstimated Yield RangeNotes
No Activation0-20%The passivating MgO layer severely inhibits the reaction.[1]
Iodine (I₂)75-90%A common and effective method; the disappearance of the iodine color is a good visual indicator of initiation.[2][4]
1,2-Dibromoethane80-95%Highly effective; the evolution of ethylene (B1197577) gas provides a clear indication of activation.[1][4]
Mechanical Crushing60-80%Effective but can be less consistent than chemical activation.[4]

Table 2: Influence of Solvent on Estimated Yield and Side Products

SolventEstimated Yield RangeWurtz CouplingNotes
Diethyl Ether (Et₂O)85-95%LowerOften preferred for minimizing Wurtz coupling with reactive halides. Its low boiling point makes initiation easy to observe.[1]
Tetrahydrofuran (THF)70-85%HigherBetter solvating properties, but may increase the rate of Wurtz coupling for some substrates.[1][6]

Experimental Protocol: High-Yield Synthesis of 4-Pentenylmagnesium Bromide

This protocol is designed to maximize the yield of 4-pentenylmagnesium bromide by incorporating best practices for magnesium activation and minimizing side reactions.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran

  • Iodine (1-2 small crystals) or 1,2-dibromoethane (3-4 drops)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert gas line and bubbler

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a steady stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the three-necked flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and its purple color dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether (or THF).

  • Initiation: Add a small portion of the anhydrous solvent to the flask to cover the magnesium turnings. Then, add a small amount (~5-10%) of the this compound solution from the dropping funnel to the stirred magnesium suspension.

  • Observation of Initiation: The reaction should begin within a few minutes. Look for signs of initiation such as gentle refluxing of the solvent and the formation of a cloudy gray solution.[4][5] If the reaction does not start, gently warm the flask with a water bath.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle, steady reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with an ice bath.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed. The resulting cloudy, gray-to-brown solution is the 4-pentenylmagnesium bromide, which should be used promptly for subsequent reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glass 1. Dry Glassware & Assemble Under Inert Gas prep_mg 2. Add Mg Turnings & Activator (Iodine) prep_glass->prep_mg prep_reagent 3. Prepare this compound Solution in Anhydrous Ether initiation 4. Add Small Portion of Bromide Solution to Initiate prep_reagent->initiation formation 5. Slow Dropwise Addition of Remaining Bromide initiation->formation Observe reflux & color change completion 6. Stir Until Mg is Consumed formation->completion Maintain gentle reflux product 7. Cloudy Gray Solution of 4-Pentenylmagnesium Bromide completion->product

Caption: Experimental workflow for the high-yield synthesis of 4-pentenylmagnesium bromide.

troubleshooting_yield start Low Yield Observed check_init Was initiation confirmed? (color change, reflux) start->check_init check_conditions Were anhydrous conditions strictly maintained? check_init->check_conditions Yes no_init Action: Activate Mg with I₂ or 1,2-dibromoethane. Ensure dryness. check_init->no_init No check_addition Was the bromide added slowly and dropwise? check_conditions->check_addition Yes wet_conditions Action: Re-dry all glassware and use fresh anhydrous solvent. check_conditions->wet_conditions No fast_addition Action: Reduce addition rate to maintain gentle reflux. This minimizes Wurtz coupling. check_addition->fast_addition No success Yield Improved check_addition->success Yes no_init->success wet_conditions->success fast_addition->success

Caption: Troubleshooting logic for addressing low yield in the Grignard reaction of this compound.

References

Technical Support Center: 5-Bromo-1-pentene in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this compound in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound in a substitution reaction?

A1: this compound is a primary alkyl halide with a terminal double bond, making it susceptible to several competing reaction pathways. The main competition is between nucleophilic substitution (SN2) and base-induced elimination (E2). Under certain conditions, unimolecular substitution (SN1) and elimination (E1) can also occur, although they are less common for primary halides. Additionally, the presence of the alkene functionality allows for addition reactions, and in the case of organometallic intermediates like Grignard reagents, intramolecular cyclization and coupling reactions are possible side reactions.[1]

Q2: How does the choice of nucleophile or base affect the reaction outcome?

A2: The nature of the nucleophile/base is a critical factor.

  • Strong, non-bulky nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻) favor the SN2 reaction, leading to the desired substitution product.

  • Strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA) readily abstract a proton, favoring the E2 elimination pathway to yield diene byproducts.[1][2][3]

  • Weakly basic, good nucleophiles will predominantly lead to SN2 products.

  • Strongly basic nucleophiles can lead to a mixture of SN2 and E2 products, with the proportion of elimination increasing with the steric bulk of the base.[2]

Q3: What role does the solvent play in directing the reaction pathway?

A3: The solvent has a significant impact on the reaction outcome.

  • Polar aprotic solvents (e.g., acetone (B3395972), DMF, DMSO, acetonitrile) enhance the nucleophilicity of the nucleophile and are ideal for SN2 reactions.[1]

  • Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity and can also promote SN1/E1 pathways by stabilizing carbocation intermediates.[1]

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product & High Yield of Elimination Byproducts (e.g., 1,4-pentadiene)
Probable CauseRecommended Solution
The nucleophile is too basic or sterically hindered.Switch to a less basic and less hindered nucleophile. For example, if using an alkoxide, consider using a primary alkoxide over a tertiary one.
The reaction temperature is too high.Run the reaction at a lower temperature. Elimination reactions are generally favored at higher temperatures.
The solvent is promoting elimination.Use a polar aprotic solvent like DMF, DMSO, or acetone to favor the SN2 pathway.[1]
Issue 2: Formation of Wurtz Coupling Product (1,8-decadiene) in Grignard Reactions
Probable CauseRecommended Solution
High concentration of this compound during Grignard reagent formation.Add the this compound solution slowly and dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide.
The reaction temperature is too high.Maintain a gentle reflux during the Grignard formation and cool the Grignard reagent before adding the electrophile.
Issue 3: Intramolecular Cyclization of 4-Pentenyl Grignard Reagent
Probable CauseRecommended Solution
The Grignard reagent is acting as an internal nucleophile, attacking the terminal double bond.Use dilute conditions for the Grignard reagent formation.[4] The choice of solvent can also play a role; THF is a common solvent for Grignard reactions.[5][6]

Quantitative Data

The following table summarizes yield data for the synthesis of this compound from 1,5-dibromopentane (B145557) under different conditions, illustrating the impact of reaction parameters on the yield of a related elimination reaction.

Starting MaterialSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1,5-dibromopentaneN,N-dimethylformamide-150650.2[7][8]
1,5-dibromopentaneN,N-dimethylformamideHexamethylphosphoric triamide140480.1[7]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-Pentenyl Phenyl Ether

This protocol describes the synthesis of 4-pentenyl phenyl ether via a Williamson ether synthesis, which is an SN2 reaction.

Materials:

  • Phenol (B47542)

  • Sodium hydroxide (B78521) (NaOH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq) in DMF.

  • Add powdered sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reagent Formation and Reaction

This protocol outlines the formation of 4-pentenylmagnesium bromide and its subsequent reaction with an electrophile.

Materials:

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If not, gentle warming may be required.

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 30-60 minutes.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of the electrophile (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Substitution_vs_Elimination This compound This compound SN2 Product SN2 Product This compound->SN2 Product Strong, non-bulky Nu⁻ Polar aprotic solvent E2 Product (1,4-pentadiene) E2 Product (1,4-pentadiene) This compound->E2 Product (1,4-pentadiene) Strong, bulky base Higher temperature

Figure 1. Competition between SN2 and E2 pathways for this compound.

Grignard_Side_Reactions cluster_grignard_formation Grignard Formation cluster_grignard_reaction Grignard Reaction This compound This compound Mg Mg 4-Pentenylmagnesium bromide 4-Pentenylmagnesium bromide Cyclopentylmethanol Cyclopentylmethanol 4-Pentenylmagnesium bromide->Cyclopentylmethanol Intramolecular Cyclization Wurtz Coupling Product (1,8-decadiene) Wurtz Coupling Product (1,8-decadiene) 5-Bromo-1-penteneMg 5-Bromo-1-penteneMg 5-Bromo-1-penteneMg->4-Pentenylmagnesium bromide 4-Pentenylmagnesium bromidethis compound 4-Pentenylmagnesium bromidethis compound 4-Pentenylmagnesium bromidethis compound->Wurtz Coupling Product (1,8-decadiene) Side Reaction

Figure 2. Side reactions in the formation and reaction of 4-pentenylmagnesium bromide.

Williamson_Ether_Synthesis_Workflow start Start deprotonation Deprotonation of Phenol (NaOH in DMF) start->deprotonation substitution Nucleophilic Substitution (add this compound) deprotonation->substitution workup Workup (Quench, Extract, Wash) substitution->workup purification Purification (Column Chromatography) workup->purification product 4-Pentenyl Phenyl Ether purification->product

Figure 3. Experimental workflow for Williamson ether synthesis.

References

Technical Support Center: Purification of 5-Bromo-1-Pentene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and protocols for the purification of 5-bromo-1-pentene via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound? A1: this compound has a boiling point of approximately 126-127 °C at atmospheric pressure (765 mmHg).[1] Exposure to elevated temperatures can cause decomposition, so vacuum distillation is often recommended to lower the boiling point.[2][3]

Q2: What are the common impurities found in crude this compound? A2: Impurities largely depend on the synthetic route.

  • From 1,5-dibromopentane: Common impurities include unreacted 1,5-dibromopentane, and by-products such as 1,4-pentadiene (B1346968) or 1,5-pentadiene.[4][5][6] Residual high-boiling solvents like N,N-dimethylformamide (DMF) may also be present.[4][7]

  • From 4-penten-1-ol: Unreacted starting material and by-products from the brominating agent (e.g., phosphorus tribromide) can be impurities.[8][9]

Q3: Why is fractional distillation required instead of simple distillation? A3: Fractional distillation is necessary to separate this compound from impurities with close boiling points, such as the starting materials or by-products mentioned above.[10] A fractionating column provides a large surface area for repeated vaporization and condensation cycles, which allows for a much finer separation of components with small differences in volatility.[11]

Q4: Is vacuum distillation recommended for this purification? A4: Yes, purification through fractional distillation under reduced pressure is often the preferred method.[2] this compound can decompose or polymerize at its atmospheric boiling point.[2][3] Lowering the pressure reduces the boiling point, minimizing the risk of thermal degradation and improving the final product's purity and color.

Q5: What type of packing material is suitable for the fractionating column? A5: The choice of packing material enhances the column's efficiency by increasing the surface area for vapor-liquid contact.[12][13] Suitable options include random packing materials like glass helices or Raschig rings, and structured packing like woven wire mesh.[10][14][15] For laboratory-scale distillations, small glass helices or Pro-Pak® random packing are generally effective.[10][14]

Q6: What are the primary safety concerns when handling this compound? A6: this compound is a flammable liquid and vapor with a flash point of approximately 31 °C.[16] It is considered toxic upon inhalation, ingestion, or skin contact and can cause respiratory and skin irritation.[2][16] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Avoid heat, sparks, and open flames.[16]

Troubleshooting Guide

Problem: The distillation rate is very slow or has stalled.

  • Possible Cause: Insufficient heat input to the distillation flask.

  • Solution: Gradually increase the temperature of the heating mantle to ensure a steady rate of vaporization. Ensure the flask is not more than two-thirds full.

  • Possible Cause: Poor insulation of the distillation column, leading to excessive heat loss.[15]

  • Solution: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient separation.[15]

  • Possible Cause: The column is flooded due to an excessively high heating rate.

  • Solution: Reduce the heat input and allow the excess condensed vapor to drain back into the flask before resuming distillation at a slower rate.

Problem: The final product has low purity, as confirmed by GC or NMR analysis.

  • Possible Cause: The distillation rate was too fast, preventing proper equilibrium between the liquid and vapor phases in the column.

  • Solution: Reduce the heating rate to allow for a slow, steady collection of distillate, typically 1-2 drops per second.

  • Possible Cause: The fractionating column is inefficient (has an insufficient number of theoretical plates) for the separation.[11]

  • Solution: Use a longer column or one with a more efficient packing material to increase the number of theoretical plates and improve separation.

  • Possible Cause: Fractions were collected over too broad a temperature range.

  • Solution: Collect the main product fraction over a very narrow temperature range (e.g., 1-2 °C). Collect forerun and tail fractions in separate flasks.

Problem: The distilled product is discolored (yellow or brown).

  • Possible Cause: The compound is decomposing due to high temperatures.[3]

  • Solution: Switch to a vacuum fractional distillation setup. This will lower the boiling point of this compound and significantly reduce the likelihood of thermal decomposition.[2]

  • Possible Cause: The crude material contained non-volatile, colored impurities that were carried over as an aerosol.

  • Solution: Ensure the distillation is not proceeding too vigorously. A pre-distillation wash of the crude product may also help remove some impurities.

Problem: The boiling point is unstable during the collection of the main fraction.

  • Possible Cause: If under vacuum, the pressure of the system is fluctuating.

  • Solution: Check the vacuum pump and all seals/joints for leaks. Ensure a pressure regulator is used for stable operation.

  • Possible Cause: The crude mixture contains a significant amount of an impurity with a very close boiling point.

  • Solution: Improve the efficiency of the column as described above. Consider an alternative pre-purification step, such as column chromatography, if distillation is ineffective.

Quantitative Data Summary

The table below summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₅H₉Br[1][17]
Molecular Weight 149.03 g/mol [4][17]
Appearance Colorless to pale yellow liquid[2][18]
Boiling Point 126-127 °C at 765 mmHg[1]
Density 1.258 g/mL at 25 °C[1]
Refractive Index n20/D 1.463
Flash Point 31 °C (87.8 °F)
Storage Conditions 2-8 °C, in a sealed container away from light[1]

Experimental Protocol: Fractional Distillation

This protocol outlines the purification of crude this compound synthesized from 1,5-dibromopentane.

1. Pre-Distillation Workup

  • Transfer the crude this compound to a separatory funnel.

  • Wash the crude product twice with a saturated sodium chloride solution (brine) to remove water-soluble impurities like DMF.[4][5][7]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter or decant the dried liquid to remove the drying agent.

2. Apparatus Setup

  • Assemble the fractional distillation apparatus using clean, dry glassware with standard ground-glass joints.

  • Place the dried, crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Attach a packed fractionating column (e.g., a Vigreux column or a column packed with glass helices) vertically to the flask.

  • Insulate the column and distillation head with glass wool or aluminum foil to maintain an accurate temperature gradient.[15]

  • Place a thermometer in the distillation head with the top of the bulb level with the side-arm leading to the condenser.

  • Attach a condenser to the distillation head and a receiving flask at the end of the condenser. Ensure a steady flow of cool water through the condenser.

  • If performing vacuum distillation, connect a vacuum adapter to the receiving flask and attach it to a vacuum trap and pump. A manometer should be included to monitor the pressure.

3. Distillation Procedure

  • Begin heating the distillation flask gently using a heating mantle.

  • Allow the liquid to heat until vapor begins to rise into the column and a reflux ring is established.

  • Adjust the heat so that the reflux ring slowly ascends the column.

  • Collect the initial low-boiling fraction (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of this compound.

  • Replace the receiving flask with a clean, pre-weighed flask to collect the main product fraction over a constant, narrow temperature range (e.g., 126-127 °C at atmospheric pressure).

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heat and allow the apparatus to cool completely before disassembling.

4. Post-Distillation Analysis and Storage

  • Determine the yield and purity of the collected fraction using methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >99% can be achieved.[4][5]

  • Store the purified this compound in a tightly sealed container at 2-8 °C, protected from light.[1]

Visual Troubleshooting Workflow

G start Distillation Issue Encountered prob1 Low Final Purity? start->prob1 prob2 Slow or No Distillate? start->prob2 prob3 Product Discolored? start->prob3 cause1a Distillation Rate Too Fast prob1->cause1a Yes cause1b Inefficient Column (Low Theoretical Plates) prob1->cause1b Yes cause2a Insufficient Heat prob2->cause2a Yes cause2b Poor Insulation prob2->cause2b Yes cause2c Column Flooding prob2->cause2c Yes cause3a Thermal Decomposition prob3->cause3a Yes sol1a Reduce Heat Input (1-2 drops/sec) cause1a->sol1a sol1b Use Longer or Better-Packed Column cause1b->sol1b sol2a Increase Heat Gently cause2a->sol2a sol2b Insulate Column (Glass Wool/Foil) cause2b->sol2b sol2c Reduce Heat & Allow Drainage Before Resuming cause2c->sol2c sol3a Use Vacuum Distillation to Lower Boiling Point cause3a->sol3a

Caption: Troubleshooting workflow for this compound distillation.

References

preventing polymerization of 5-bromo-1-pentene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 5-bromo-1-pentene during storage.

Troubleshooting Guide

Issue: Suspected Polymerization of this compound

If you suspect that your sample of this compound has begun to polymerize, follow these steps to assess the material and prevent further degradation.

Symptoms of Polymerization:

  • Increased Viscosity: The liquid becomes noticeably thicker or more syrup-like.

  • Presence of Solids: Formation of a white or off-white precipitate or a solid mass.

  • Discoloration: The material may darken in color.[1]

  • Exotherm: In severe cases, the container may feel warm to the touch due to the heat generated by the polymerization reaction.

Immediate Actions:

  • Isolate the Container: Move the container to a well-ventilated area, away from heat sources and other chemicals.

  • Do Not Attempt to Open a Swollen Container: If the container is bulging, do not attempt to open it. This indicates a buildup of pressure from the exothermic polymerization reaction and could pose an explosion hazard. Contact your institution's environmental health and safety (EHS) office for guidance on disposal.

  • Cool the Container: If it is safe to do so, place the container in an ice bath to help dissipate heat and slow the reaction.

Confirmation of Polymerization:

If the material is still in a liquid state but you suspect partial polymerization, you can use the following quality control (QC) protocol to confirm the presence of oligomers or polymers.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound to prevent polymerization?

    A1: To minimize the risk of polymerization, this compound should be stored under the following conditions:

    • Temperature: Refrigerate at 2-8°C.[2][3]

    • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen which can initiate polymerization.

    • Container: Use a tightly sealed, light-resistant container.

    • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]

  • Q2: Are there any materials that are incompatible with this compound?

    A2: Yes, avoid storing this compound with oxidizing agents, strong bases, and certain metals like aluminum or magnesium, as these can catalyze polymerization or cause other hazardous reactions.[4][6]

Inhibitors

  • Q3: Should I use a polymerization inhibitor for storing this compound?

    A3: Yes, using a polymerization inhibitor is highly recommended for long-term storage. Inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction.[][8]

  • Q4: What are some common inhibitors for alkenyl halides like this compound, and what are the recommended concentrations?

    A4: While specific data for this compound is not extensively published, common and effective inhibitors for similar unsaturated compounds include:

    • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant. A typical starting concentration is 50-200 ppm.[2][9]

    • Hydroquinone (HQ) and 4-Methoxyphenol (MEHQ): Effective phenolic inhibitors, often used in the range of 100-1000 ppm.[1][8]

    • Phenothiazine (PTZ): A highly effective inhibitor for a variety of monomers, including acrylates.[4][10] It can be used at concentrations of 100-500 ppm.

    It is crucial to ensure the inhibitor is fully dissolved in the monomer. Gentle agitation or stirring may be necessary.

  • Q5: How do I add an inhibitor to my this compound sample?

    A5: Inhibitors are typically solids that need to be dissolved in the liquid monomer. It is best to add the inhibitor to a fresh, unpolymerized sample.

    • Calculate the required mass of the inhibitor based on the desired concentration (in ppm) and the mass of your this compound.

    • Under an inert atmosphere, add the solid inhibitor to the liquid monomer.

    • Seal the container and agitate gently until the inhibitor is fully dissolved.

Troubleshooting and Quality Control

  • Q6: My this compound has turned slightly yellow. Is it still usable?

    A6: A slight yellowing may indicate minor degradation or the presence of impurities and does not necessarily mean it has polymerized. However, it is a warning sign. It is advisable to perform a quality control check, such as the GC-MS protocol outlined below, to ensure its purity before use in a critical application.

  • Q7: How can I check if my stored this compound has started to polymerize?

    A7: You can perform a quality control analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A detailed GC-MS protocol is provided in the "Experimental Protocols" section. The presence of higher molecular weight species (oligomers) in the GC chromatogram or changes in the proton and carbon signals in the NMR spectrum are indicative of polymerization.[11][12][13]

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors for this compound

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CReduces the rate of potential polymerization and peroxide formation.[2][3]
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, which can initiate free-radical polymerization.
Inhibitor BHT, HQ, MEHQ, or PTZScavenges free radicals to prevent the initiation of polymerization.[1][2][10]
Inhibitor Concentration 50-1000 ppmEffective range for inhibiting polymerization without significantly impacting subsequent reactions.[9]
Shelf Life (Estimated)
- Without Inhibitor< 6 monthsProne to slow polymerization, especially if not stored under ideal conditions.
- With Inhibitor> 12 monthsSignificantly extends the stability and usability of the compound.

Experimental Protocols

Protocol 1: Quality Control of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and detect the presence of oligomers resulting from polymerization.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or diethyl ether)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent. A concentration of approximately 1 mg/mL is a good starting point.

    • Prepare a similar solution of a known pure standard of this compound, if available, for comparison.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold at 250°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-500

  • Data Analysis:

    • Purity Assessment: In the total ion chromatogram (TIC), the peak corresponding to this compound should be the major component. Calculate the peak area percentage to estimate purity.

    • Oligomer Detection: Look for peaks at later retention times with higher molecular weights. The mass spectra of these peaks will likely show repeating units corresponding to the monomer. The mass of the dimer (C10H18Br2) would be 298.2 g/mol , the trimer (C15H27Br3) would be 447.3 g/mol , and so on. The mass spectrum of this compound will show a characteristic isotopic pattern for one bromine atom (M+ and M+2 peaks of similar intensity). Oligomers will show isotopic patterns corresponding to two, three, or more bromine atoms.

Interpretation of Results:

  • Pure Sample: A single major peak for this compound with purity >95% and no significant peaks at later retention times.

  • Polymerized Sample: A reduced peak for the monomer and the appearance of a series of peaks at higher retention times, often with a regular spacing, corresponding to dimers, trimers, and larger oligomers.

Visualizations

TroubleshootingWorkflow start User suspects polymerization of This compound observe_symptoms Observe Symptoms: - Increased viscosity? - Solids present? - Discoloration? - Warm container? start->observe_symptoms immediate_action Immediate Action: 1. Isolate container 2. Check for swelling 3. Cool if safe observe_symptoms->immediate_action Yes qc_check Perform Quality Control Check (e.g., GC-MS Protocol) observe_symptoms->qc_check No, but still concerned symptoms_present Symptoms Present no_symptoms No obvious symptoms container_swollen Container Swollen? immediate_action->container_swollen contact_ehs Contact EHS for disposal. DO NOT OPEN. container_swollen->contact_ehs Yes container_swollen->qc_check No yes_swollen Yes no_swollen No polymerization_confirmed Polymerization Confirmed? qc_check->polymerization_confirmed dispose Dispose of material according to safety guidelines. polymerization_confirmed->dispose Yes use_with_caution Material is likely pure. Use as intended. polymerization_confirmed->use_with_caution No yes_confirmed Yes no_confirmed No review_storage Review storage procedures: - Temperature? - Inert atmosphere? - Inhibitor present? dispose->review_storage use_with_caution->review_storage

Caption: Troubleshooting workflow for suspected polymerization.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (Heat, Light, O2) I-I radical_i 2 I• (Free Radical) initiator->radical_i forms monomer This compound Monomer (M) radical_i->monomer attacks monomer_radical M• (Monomer Radical) monomer->monomer_radical forms m_radical M• another_monomer Another Monomer (M) m_radical->another_monomer attacks dimer_radical M-M• (Growing Polymer Chain) another_monomer->dimer_radical forms dimer_radical->another_monomer ...continues inhibitor Inhibitor (InH) growing_chain M-M• inhibitor->growing_chain reacts with stable_product Stable Product (M-M-In) growing_chain->stable_product forms

Caption: Free-radical polymerization and inhibition mechanism.

References

Technical Support Center: Optimizing the Heck Reaction for 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Heck reaction for the specific substrate, 5-bromo-1-pentene. The content is designed to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Heck reaction with this compound?

Low yields in the Heck reaction with unactivated alkyl halides like this compound can stem from several factors. The primary challenges are the slow rate of oxidative addition of the sp³-hybridized carbon-bromine bond to the palladium(0) catalyst and the potential for competing β-hydride elimination from the alkylpalladium intermediate.[1][2] Other common causes include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the presence of impurities.[3][4]

Q2: What are the most common side reactions when using this compound in a Heck reaction?

The primary side reaction to consider is the isomerization of the double bond in the product. This can occur through a reversible β-hydride elimination and re-addition of the palladium-hydride species.[5][6] Another potential side reaction is the homocoupling of this compound. Additionally, if the reaction temperature is too high or the conditions are not optimal, decomposition of the starting material or product may occur.

Q3: How do I choose the right catalyst and ligand for the Heck reaction with an unactivated alkyl bromide?

For unactivated alkyl bromides, the choice of catalyst and ligand is critical to promote the challenging oxidative addition step.[7] Highly electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred.[4] N-heterocyclic carbenes (NHCs) can also be effective.[8] Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[9][10]

Q4: My palladium catalyst is turning into palladium black. What does this signify and how can it be prevented?

The formation of palladium black indicates the precipitation of metallic palladium from the catalytic cycle, leading to a decrease in catalytic activity.[11] This can be caused by several factors, including high reaction temperatures, an insufficient amount of stabilizing ligand, or the presence of oxygen.[11][12] To prevent this, ensure the reaction is performed under an inert atmosphere, consider using a more robust ligand, and avoid excessively high temperatures.[13]

Q5: Is it possible to perform the Heck reaction of this compound at room temperature?

Traditionally, Heck reactions with alkyl halides require elevated temperatures. However, recent advancements have shown that photoinduced Heck reactions can proceed at room temperature.[14][15] These methods often involve irradiating the reaction mixture with visible light, which can facilitate the oxidative addition of the alkyl halide to the palladium catalyst.[14][15]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Action
Inactive Catalyst Ensure a reliable palladium source is used. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its reduction to the active Pd(0) form.[5][11] Consider using a pre-activated Pd(0) catalyst like Pd₂(dba)₃.[10]
Inappropriate Ligand Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(o-tol)₃, P(tBu)₃, or bidentate ligands like dppf).[7][10]
Insufficient Base Strength Switch to a stronger or more soluble base. For instance, if using K₂CO₃, consider trying Cs₂CO₃ or an organic base like triethylamine (B128534) or DBU.[10][16]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and any signs of decomposition.[4]
Poor Substrate Reactivity While this compound is the substrate of interest, ensure its purity. If possible, consider converting the bromide to the more reactive iodide.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Action
Double Bond Isomerization The addition of silver or thallium salts can promote a cationic pathway and accelerate the reductive elimination step, minimizing the lifetime of the palladium-hydride intermediate that causes isomerization.[6][11] The choice of a non-coordinating, bulky base may also disfavor the re-addition step.[11]
Regioselectivity Issues The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors.[5] For neutral palladium complexes, the addition typically occurs at the less sterically hindered position of the alkene.[5] The choice of ligand can also influence regioselectivity.

Experimental Protocols

Representative Protocol for Heck Reaction of this compound with an Alkene

This protocol is a general guideline and will likely require optimization for the specific alkene coupling partner.

  • Reaction Setup: In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMF, acetonitrile (B52724), or toluene).[4][10] To this mixture, add the alkene (1.0 equivalent), followed by this compound (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).[17]

  • Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Typical Reaction Parameters for Heck Reactions with Alkyl Halides
ParameterTypical RangeNotes
Palladium Catalyst 1-10 mol%Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ are common precatalysts.[10]
Ligand 2-20 mol%Bulky, electron-donating phosphines (e.g., P(tBu)₃) or NHCs are often effective for alkyl halides.[4][7]
Base 1.5-3.0 equivalentsInorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DBU) can be used.[9][10]
Solvent -Polar aprotic solvents like DMF, DMA, NMP, or acetonitrile are common.[4][10]
Temperature 80-140 °CHigher temperatures are often required for unactivated alkyl halides.[3] Microwave irradiation can sometimes be beneficial.[8]
Reaction Time 12-48 hoursHighly dependent on substrate reactivity and reaction conditions.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_R R-Pd(II)L₂-Br Pd0->PdII_R Oxidative Addition (+ this compound) PdII_Alkene [R-Pd(II)L₂(Alkene)]⁺Br⁻ PdII_R->PdII_Alkene Alkene Coordination PdII_Intermediate Product-CH₂-CH(R)-Pd(II)L₂-Br PdII_Alkene->PdII_Intermediate Migratory Insertion PdH H-Pd(II)L₂-Br PdII_Intermediate->PdH β-Hydride Elimination Product Product PdII_Intermediate->Product PdH->Pd0 Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow Start Low Yield in Heck Reaction Check_Catalyst Is the catalyst active? (e.g., no Pd black) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different Pd sources/ligands. Ensure inert atmosphere. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are reagents pure? Check_Conditions->Check_Reagents Yes Optimize_Conditions Screen bases, solvents, and temperature. Check_Conditions->Optimize_Conditions No Analyze_Side_Products Analyze byproducts to identify competing reaction pathways. Check_Reagents->Analyze_Side_Products Yes Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No

Caption: A workflow for troubleshooting low yields in the Heck reaction.

References

Technical Support Center: Managing Reactions of 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1-pentene. The focus is on managing and minimizing the formation of elimination byproducts in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound as a substrate?

A1: this compound is a primary alkyl halide, making it susceptible to both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The desired pathway often depends on the specific synthesis, but the formation of the elimination byproduct, 1,4-pentadiene (B1346968), is a common issue that needs to be managed. In the context of organometallic chemistry, such as Grignard reagent formation, Wurtz-type coupling to form 1,5-hexadiene (B165246) is a significant side reaction.[1]

Q2: What is the main elimination byproduct I should be concerned about in SN2/E2 reactions?

A2: The primary elimination byproduct from an E2 reaction of this compound is 1,4-pentadiene . This occurs when a base abstracts a proton from the carbon adjacent (beta-carbon) to the carbon bearing the bromine atom.

Q3: What factors generally favor the desired SN2 substitution over the E2 elimination?

A3: To favor the SN2 pathway, the following conditions are generally recommended:

  • Nucleophile/Base: Use a strong, but minimally hindered nucleophile. Stronger bases that are sterically hindered will favor E2.[2]

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.[3] Elimination reactions have a higher activation energy and are more favored at elevated temperatures.[3][4]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) can enhance the rate of SN2 reactions.[5]

Q4: When does E2 elimination become the major pathway?

A4: The E2 pathway is favored under the following conditions:

  • Base: Use of a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK).[2]

  • Temperature: Higher reaction temperatures significantly increase the proportion of the elimination product.[3]

  • Solvent: While less of a deciding factor for primary halides than the base and temperature, less polar solvents can favor elimination.

Troubleshooting Guides

Issue 1: Low Yield of SN2 Product Due to 1,4-Pentadiene Formation

Problem: You are attempting a substitution reaction with this compound but are observing a significant amount of 1,4-pentadiene in your product mixture, leading to a low yield of the desired substituted product.

Troubleshooting Steps:

  • Evaluate Your Base/Nucleophile:

    • Is it sterically hindered? Bulky bases like potassium tert-butoxide strongly favor elimination. Consider switching to a less hindered nucleophile with high nucleophilicity, such as iodide, cyanide, or an azide.

    • Is it a strong base? Very strong bases that are not highly nucleophilic will favor elimination.

  • Lower the Reaction Temperature:

    • Elimination reactions are entropically favored and have a higher activation energy than substitution reactions.[3][4] Therefore, running the reaction at a lower temperature will kinetically favor the SN2 pathway. Try running your reaction at room temperature or even 0 °C if the reaction rate is still acceptable.

  • Choose an Appropriate Solvent:

    • Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions. If you are using a protic solvent like ethanol, this could be contributing to the elimination side reaction, especially at higher temperatures.

Issue 2: Formation of 1,5-Hexadiene During Grignard Reagent Formation

Problem: When preparing a Grignard reagent from this compound, you are observing the formation of a significant amount of 1,5-hexadiene, which reduces the yield of your desired Grignard reagent.

Troubleshooting Steps:

  • Slow Down the Addition:

    • The formation of 1,5-hexadiene is due to a Wurtz-type coupling reaction, where the formed Grignard reagent reacts with unreacted this compound.[6] To minimize this, add the this compound solution very slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the presence of the Grignard reagent.

  • Ensure Proper Initiation and Stirring:

    • The reaction should be initiated properly before the bulk of the alkyl halide is added. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be helpful.[7]

    • Vigorous stirring is crucial to ensure an even reaction rate and to prevent localized high concentrations of reactants.[7]

  • Maintain Anhydrous Conditions:

    • Grignard reagents are highly sensitive to moisture.[8] Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water will quench the Grignard reagent and can lead to other side reactions.

Data Presentation

The following tables summarize the expected outcomes of reactions with primary alkyl halides like this compound based on general principles of SN2/E2 competition.

Table 1: Influence of Nucleophile/Base on Reaction Outcome with Primary Alkyl Halides

Nucleophile/BaseTypePredominant ReactionNotes
NaCN, NaI, NaN3, NaSHStrong Nucleophile, Weak BaseSN2These reagents are excellent for substitution on primary halides.
NaOH, NaOCH3Strong Nucleophile, Strong BaseSN2 (major), E2 (minor)Elimination becomes more significant with increasing temperature.
KOC(CH3)3 (Potassium tert-butoxide)Weak Nucleophile, Strong Hindered BaseE2The steric bulk of this base makes it a poor nucleophile, favoring elimination.[2]
H2O, CH3OHWeak Nucleophile, Weak BaseVery slow SN2These reactions are generally not synthetically useful due to slow rates.

Table 2: Effect of Temperature on the SN2/E2 Ratio for Primary Alkyl Halides with a Strong, Unhindered Base (e.g., NaOCH2CH3 in Ethanol)

TemperatureExpected SN2 Product %Expected E2 Product %Rationale
25 °CHighLowLower temperature favors the substitution pathway.
55 °CModerate to HighModerateIncreasing temperature increases the rate of elimination.
>80 °CLow to ModerateHighAt higher temperatures, elimination becomes the major pathway.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Hexenenitrile (B1345603) (SN2 Reaction)

This protocol describes the nucleophilic substitution of this compound with sodium cyanide to yield 5-hexenenitrile.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Addition of Substrate: While stirring the mixture, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude 5-hexenenitrile by vacuum distillation.

Protocol 2: Formation of Pent-5-en-1-ylmagnesium bromide (Grignard Reagent) with Minimized Wurtz Coupling

This protocol details the formation of the Grignard reagent from this compound, with an emphasis on minimizing the 1,5-hexadiene byproduct.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (a small crystal)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas supply (N2 or Ar)

Procedure:

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[7]

  • Solvent Addition: Add enough anhydrous diethyl ether or THF to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise over a period of 1-2 hours to maintain a gentle reflux. This slow addition is critical to minimize Wurtz coupling.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional hour to ensure complete conversion. The resulting Grignard reagent is ready for use in subsequent steps.

Visualizations

Substitution_vs_Elimination sub This compound sn2_product Substitution Product (e.g., 5-Hexenenitrile) sub->sn2_product Low Temp, Unhindered Nu⁻ e2_product Elimination Product (1,4-Pentadiene) sub->e2_product High Temp, Hindered Base nuc Nucleophile (e.g., CN⁻) nuc->sn2_product base Strong, Hindered Base (e.g., t-BuOK) base->e2_product sn2_path SN2 Pathway e2_path E2 Pathway

Caption: Competing SN2 and E2 pathways for this compound.

Grignard_Side_Reaction start This compound + Mg grignard Pent-5-en-1-ylmagnesium bromide (Grignard Reagent) start->grignard Slow Addition of This compound desired_path Desired Pathway side_path Side Reaction (Wurtz Coupling) wurtz_product 1,5-Hexadiene grignard->wurtz_product Fast Addition unreacted This compound unreacted->wurtz_product

Caption: Minimizing Wurtz coupling in Grignard reagent formation.

References

Catalyst Selection for Cross-Coupling with 5-Bromo-1-Pentene: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate catalyst selection and reaction optimization for cross-coupling reactions involving 5-bromo-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound is an unactivated primary alkyl bromide. The primary challenges associated with this substrate include:

  • Slow Oxidative Addition: The C(sp³)–Br bond is generally less reactive towards palladium(0) catalysts compared to C(sp²)–Br bonds in aryl or vinyl bromides.[1]

  • β-Hydride Elimination: The presence of β-hydrogens in the alkyl chain can lead to the formation of an alkene byproduct and decomposition of the organopalladium intermediate.[1]

  • Side Reactions: Other potential side reactions include homocoupling of the organometallic reagent and dehalogenation of the starting material.

Q2: Which cross-coupling reactions are most suitable for this compound?

A2: Several cross-coupling reactions can be employed to functionalize this compound. The most common include:

  • Suzuki-Miyaura Coupling: Couples with organoboron reagents (boronic acids or esters). It is widely used due to the stability and low toxicity of the boron reagents.

  • Heck Reaction: Couples with alkenes. This reaction is a powerful tool for forming new carbon-carbon double bonds.[2]

  • Sonogashira Coupling: Couples with terminal alkynes to form enynes.[3][4]

  • Negishi Coupling: Utilizes organozinc reagents, which are often highly reactive and tolerate a variety of functional groups.[5]

  • Kumada Coupling: Employs Grignard reagents (organomagnesium halides). This reaction is highly effective but the strong basicity of Grignard reagents can limit functional group tolerance.[4]

Q3: What general type of palladium catalyst is a good starting point for cross-coupling with this compound?

A3: For unactivated alkyl bromides like this compound, highly active palladium catalysts are generally required. A common starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂, which is reduced in situ to the active Pd(0) species.[2] Alternatively, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used.[6] The choice of ligand is crucial for catalyst activity and stability.

Q4: How does the choice of ligand influence the reaction?

A4: The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and preventing catalyst decomposition. For cross-coupling with unactivated alkyl bromides, bulky and electron-rich phosphine (B1218219) ligands are often preferred. These ligands can accelerate the rate-limiting oxidative addition step and inhibit β-hydride elimination. Examples of effective ligands include trialkylphosphines (e.g., P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos).[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium source and ligands are of high quality and stored under an inert atmosphere. For Pd(II) precatalysts, ensure the reaction conditions are suitable for reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst.
Inefficient Oxidative Addition Increase the reaction temperature. Switch to a more electron-rich and sterically bulky ligand (e.g., P(tBu)₃, SPhos, XPhos).
Catalyst Decomposition The formation of palladium black is a sign of catalyst decomposition.[8] Try using a more robust ligand, lowering the reaction temperature, or using a pre-formed palladacycle catalyst.
Suboptimal Base or Solvent The choice of base and solvent is critical. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, Dioxane, Toluene, DMF). For Suzuki reactions, the presence of water can be crucial.
Poor Quality Reagents Ensure all reagents, especially the organometallic partner, are pure and handled under appropriate inert conditions.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Troubleshooting Steps
Homocoupling Product This is the coupling of two molecules of the organometallic reagent. It is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed. Using a Pd(0) source directly can sometimes mitigate this issue.
Dehalogenation Product The bromoalkane is reduced to the corresponding alkane. This can be caused by certain phosphine ligands and bases, especially at high temperatures. Try a different ligand or a milder base, and consider lowering the reaction temperature.
Alkene from β-Hydride Elimination The terminal double bond of this compound can isomerize or the desired product may not form due to β-hydride elimination from the alkyl-palladium intermediate. Use bulky ligands to sterically hinder this process.
Isomerization of the Pentenyl Group The palladium-hydride species formed during the catalytic cycle can promote isomerization of the double bond.[6] Minimize reaction time and temperature. The addition of certain additives like silver salts can sometimes suppress this.[8]

Data Presentation

Disclaimer: The following tables provide representative data for cross-coupling reactions of analogous unactivated alkyl bromides due to a lack of specific quantitative data for this compound in the searched literature. These conditions should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Unactivated Alkyl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
PdCl₂(dppf) (5)-Cs₂CO₃ (2)Dioxane/H₂O802478
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O901875

Table 2: Representative Conditions for Heck Reaction of Unactivated Alkyl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1002470
Pd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (1.5)Dioxane1201875
(C₆H₅CN)₂PdCl₂ (3)-K₂CO₃ (2)NMP1101665

Table 3: Representative Conditions for Sonogashira Coupling of Unactivated Alkyl Bromides

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF651280
Pd(PPh₃)₄ (5)CuI (10)-PiperidineDMF80885
Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃Dioxane1002472

Experimental Protocols

Disclaimer: The following are general protocols for cross-coupling reactions of unactivated alkyl bromides and should be adapted and optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the boronic acid (1.2 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this compound (1.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Reaction
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%).[2]

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.[2]

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N, 1.5 equiv), the alkene coupling partner (1.2 equiv), and this compound (1.0 equiv) via syringe.[2]

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.[2]

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water to remove the solvent and salt. Wash the organic layer with brine.[2]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[9]

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). Stir for 10 minutes.

  • Alkyne and Alkyl Bromide Addition: Add the terminal alkyne (1.1 equiv) and this compound (1.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 65 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst system for the cross-coupling of this compound.

CatalystSelectionWorkflow Catalyst Selection Workflow for this compound Cross-Coupling start Start: Define Desired Cross-Coupling Reaction (e.g., Suzuki, Heck, Sonogashira) initial_catalyst Initial Catalyst System Selection: - Pd(II) precatalyst (e.g., Pd(OAc)₂) or Pd(0) source - Bulky, electron-rich phosphine ligand (e.g., P(tBu)₃, SPhos) start->initial_catalyst run_reaction Run Initial Experiment (see general protocols) initial_catalyst->run_reaction analyze_results Analyze Results: - Yield - Side Products run_reaction->analyze_results high_yield High Yield & Minimal Side Products? analyze_results->high_yield optimize Optimization: - Temperature - Base - Solvent - Catalyst Loading high_yield->optimize Yes troubleshoot Troubleshoot: Low Yield or Side Reactions high_yield->troubleshoot No end Successful Protocol optimize->end change_ligand Change Ligand: - Screen different phosphine ligands - Consider N-heterocyclic carbene (NHC) ligands troubleshoot->change_ligand change_catalyst Change Palladium Source: - Try different precatalyst - Use a pre-formed palladacycle troubleshoot->change_catalyst change_reaction Consider Alternative Cross-Coupling Reaction troubleshoot->change_reaction change_ligand->run_reaction change_catalyst->run_reaction change_reaction->start

Catalyst selection workflow for this compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 5-Bromo-1-Pentene Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in alkylation reactions involving 5-bromo-1-pentene.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is resulting in a low yield of the desired product. What are the most common causes?

Low conversion rates in the alkylation of this compound, a primary alkyl halide, are typically due to suboptimal reaction conditions that favor competing side reactions. The most common culprits include:

  • Competition from Elimination (E2) Reactions: The nucleophile/base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of 1,4-pentadiene (B1346968). This is more likely with strong, sterically hindered bases.

  • Issues with Nucleophile Generation: If using a carbanion or enolate as the nucleophile, incomplete deprotonation of the precursor will lead to a lower concentration of the active nucleophile.

  • Grignard Reagent Issues: If you are forming a Grignard reagent from this compound, problems with its formation (e.g., due to moisture) or side reactions like Wurtz coupling can significantly reduce the yield of the desired alkylated product.[1][2]

  • Reaction with the Alkene: Under certain conditions, the nucleophile or other reagents might react with the terminal double bond of this compound.

Q2: I am observing a significant amount of 1,4-pentadiene in my reaction mixture. How can I minimize this elimination byproduct?

The formation of 1,4-pentadiene is a result of an E2 elimination reaction competing with the desired SN2 alkylation. To favor substitution over elimination, consider the following adjustments:

  • Choice of Base/Nucleophile: Use a strong, but non-hindered nucleophile. For enolates, using a base that matches the alkoxide of the ester (e.g., sodium ethoxide for ethyl esters) is a common strategy.[3][4] Strong, bulky bases like potassium tert-butoxide are more likely to act as bases and promote elimination.[5][6]

  • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[7]

  • Solvent: Polar aprotic solvents such as THF or DMF are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive.[8]

Q3: My attempt to form a Grignard reagent with this compound seems to have failed or gives a low yield of the subsequent product. What should I check?

Grignard reagent formation is highly sensitive to the reaction conditions. Common reasons for failure or low yields include:

  • Presence of Moisture: Grignard reagents are extremely reactive towards protic sources like water. Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents and reagents are anhydrous.[1][2]

  • Magnesium Surface Passivation: The magnesium turnings can have a passivating oxide layer. Activate the magnesium using a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings before the reaction.[2]

  • Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound. This can be minimized by the slow, controlled addition of the this compound to the magnesium suspension.[2]

Q4: I am using a malonic ester as my nucleophile, but the yield is still poor. What specific parameters should I optimize?

For malonic ester alkylations, several factors can be fine-tuned:

  • Base Selection: Ensure complete deprotonation of the diethyl malonate. Sodium ethoxide in ethanol (B145695) is a standard choice. The base should be strong enough to fully deprotonate the malonate.[3][4]

  • Stoichiometry: Using a slight excess of the malonic ester can sometimes help to minimize dialkylation, although for a dihalide like 1,5-dibromopentane (B145557) (in a related synthesis), a 1:2 ratio with two equivalents of base is used.[9]

  • Reaction Time and Temperature: The reaction may require heating (reflux) to proceed to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[10]

Data Presentation

Table 1: General Conditions for Alkylation of this compound with Diethyl Malonate

ParameterConditionRationale
Base Sodium Ethoxide (NaOEt)A sufficiently strong base to deprotonate diethyl malonate, and the ethoxide matches the ester to prevent transesterification.[3][4]
Solvent Anhydrous EthanolA common solvent for reactions involving sodium ethoxide.[10]
Temperature RefluxHeating is often required to drive the alkylation to completion.[10]
Reactant Ratio 1:1.1 (Diethyl Malonate : this compound)A slight excess of the alkylating agent can help ensure complete consumption of the malonate enolate.

Table 2: Troubleshooting Guide for Low Alkylation Yield

ObservationPotential CauseSuggested Solution
Significant amount of 1,4-pentadiene byproduct E2 Elimination is competing with SN2 alkylation.Use a less sterically hindered base, lower the reaction temperature.[6][7]
Unreacted starting material (this compound) Incomplete formation or deactivation of the nucleophile.Ensure anhydrous conditions, use a sufficiently strong base, and check the purity of reagents.[1][2]
High molecular weight byproducts (in Grignard reactions) Wurtz coupling.Add this compound slowly to the magnesium turnings.[2]
Dialkylated product The mono-alkylated product is deprotonated and reacts again.Use a larger excess of the nucleophile.

Experimental Protocols

Key Experiment: Alkylation of Diethyl Malonate with this compound

This protocol describes the synthesis of diethyl (pent-4-en-1-yl)malonate.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl malonate

  • This compound

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction flask equipped with a reflux condenser and a dropping funnel, dissolve sodium (1 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Enolate Formation: To the warm sodium ethoxide solution (around 50°C), add diethyl malonate (1 equivalent) dropwise.

  • Alkylation: To the resulting solution of the malonate enolate, add this compound (1.1 equivalents) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux for 2 hours.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing diethyl ether and a semi-saturated sodium chloride solution.

  • Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash twice with a semi-saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.[10]

Visualizations

Logical Relationships in Troubleshooting Low Conversion

Troubleshooting_Workflow start Low Conversion Rate check_side_products Analyze crude reaction mixture (GC-MS, NMR) start->check_side_products elimination 1,4-Pentadiene observed? check_side_products->elimination unreacted_sm Mainly unreacted starting material? elimination->unreacted_sm No solution_elimination Optimize for SN2: - Use less hindered base - Lower reaction temperature - Use polar aprotic solvent elimination->solution_elimination Yes other_byproducts Other byproducts? unreacted_sm->other_byproducts No solution_unreacted Troubleshoot Nucleophile/Reagent: - Ensure anhydrous conditions - Verify base strength - Activate Mg (for Grignard) unreacted_sm->solution_unreacted Yes solution_other Investigate other pathways: - Wurtz coupling (Grignard) - Dialkylation - Reaction at alkene other_byproducts->solution_other Yes

Caption: A decision tree for troubleshooting low conversion rates in this compound alkylation.

Competing Reaction Pathways: Substitution vs. Elimination

SN2_vs_E2 cluster_sn2 SN2 Pathway (Alkylation) cluster_e2 E2 Pathway (Elimination) reactants This compound + Nucleophile/Base (Nu:-) sn2_ts Transition State reactants->sn2_ts Nucleophilic Attack on C-Br e2_ts Transition State reactants->e2_ts Base abstracts β-proton product_sn2 Alkylated Product sn2_ts->product_sn2 product_e2 1,4-Pentadiene + H-Nu + Br- e2_ts->product_e2

Caption: Competing SN2 (alkylation) and E2 (elimination) pathways for this compound.

References

Technical Support Center: Reactivity of 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the reactivity of 5-bromo-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: As a primary alkyl halide with a terminal double bond, this compound can undergo several competing reactions:

  • Nucleophilic Substitution (S(_N)2): Favored by strong, sterically unhindered nucleophiles in polar aprotic solvents.

  • Elimination (E2): Favored by strong, sterically hindered bases.

  • Solvolysis (S(_N)1/E1): Can occur in polar protic solvents, though less common for primary halides.

  • Intramolecular Cyclization: The presence of the double bond allows for the possibility of forming a five-membered ring (cyclopentyl derivatives) or cyclization to cyclopentene (B43876), particularly under conditions that favor carbocation formation or in the presence of certain catalysts.

Q2: How does the choice of solvent influence the reaction outcome?

A2: The solvent plays a critical role in determining the predominant reaction mechanism and product distribution.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), acetic acid): These solvents can solvate both cations and anions effectively. They can stabilize the carbocation intermediate, thus favoring S(_N)1 and E1 pathways. They can also act as nucleophiles in solvolysis reactions.

  • Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF): These solvents are poor at solvating anions, which makes nucleophiles more reactive and favors the S(_N)2 pathway.

  • Nonpolar Solvents (e.g., hexane, benzene): Reactions of polar starting materials like this compound are often slow in nonpolar solvents due to poor solubility and inability to stabilize charged intermediates or transition states.

Q3: Can this compound undergo intramolecular cyclization?

A3: Yes, under certain conditions, this compound can cyclize. For instance, treatment with a strong base can lead to the formation of cyclopentene through an intramolecular elimination process. The choice of solvent can influence the efficiency of this cyclization.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect Solvent Choice Ensure the solvent is appropriate for the desired reaction. For S(_N)2, use a polar aprotic solvent. For E2, a less polar solvent with a strong, bulky base may be optimal.
Decomposition of Reactant This compound can be unstable. Store it properly and consider using freshly purified material.
Poor Nucleophile/Base Verify the quality and concentration of your nucleophile or base. Some reagents degrade over time.
Reaction Temperature Too Low Some reactions require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.
Product Loss During Workup If the product is volatile or has some water solubility, it can be lost during extraction and solvent removal. Use cooled solvents for extraction and be cautious during evaporation.[1]
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Step
Competition between S(_N)2 and E2 This is common. To favor S(_N)2, use a good, non-bulky nucleophile at a lower temperature. To favor E2, use a strong, sterically hindered base (e.g., potassium tert-butoxide) and higher temperatures.
Solvolysis Products If using a protic solvent, expect products where the solvent has acted as the nucleophile. To avoid this, switch to an aprotic solvent.
Rearrangement Products Although less likely for a primary halide, carbocation rearrangements can occur under S(_N)1 conditions, leading to unexpected products.
Intramolecular Cyclization The formation of cyclopentyl or cyclopentene derivatives can compete with intermolecular reactions. Analyze your product mixture carefully (e.g., by GC-MS and NMR) to identify these products.

Quantitative Data

The following table summarizes available quantitative data on the reactivity of this compound in different solvents.

SolventReagentTemperature (°C)Rate Constant (k)Product(s)Yield (%)
80% Ethanol- (Solvolysis)251.77 x 10⁻⁷ s⁻¹[2]5-ethoxy-1-pentene, 1-penten-5-ol-
N,N-Dimethylformamide (DMF)Phenol, K₂CO₃--Phenyl 4-pentenyl ether-
N,N-Dimethylformamide (DMF)1,5-dibromopentane (as starting material for synthesis)140-150-This compound72-76

Note: The rate constant from the literature is presented as found, but the original units may contain a typographical error.

Experimental Protocols

Protocol 1: Kinetic Analysis of the Solvolysis of this compound in 80% Ethanol

Objective: To determine the rate constant for the solvolysis of this compound.

Materials:

Procedure:

  • Prepare a solution of this compound in 80% ethanol (e.g., 0.1 M).

  • Place the reaction flask in a constant temperature bath (e.g., 25°C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a flask containing acetone or by cooling it in an ice bath.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the HBr produced during the solvolysis with the standardized NaOH solution until a faint pink color persists.

  • Record the volume of NaOH used.

  • The rate constant can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at the completion of the reaction and Vt is the volume at time t. The slope of the line will be -k.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the reaction of this compound.

Procedure:

  • After the reaction is complete, work up the reaction mixture by quenching, extracting the organic products, and drying the organic layer.

  • Carefully concentrate the organic solution.

  • Inject a small sample of the product mixture into the GC-MS.

  • GC conditions (example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure all components elute.

    • Carrier Gas: Helium.

  • MS conditions (example):

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a range appropriate for the expected products (e.g., 35-300 m/z).

  • Identify the products by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.

  • Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.

Visualizations

ReactionPathways cluster_SN2 SN2 cluster_E2 E2 cluster_Solvolysis Solvolysis (SN1/E1) cluster_Cyclization Intramolecular Cyclization This compound This compound SN2_Product Substitution Product This compound->SN2_Product Strong Nucleophile Polar Aprotic Solvent E2_Product Elimination Product (1,4-pentadiene) This compound->E2_Product Strong, Bulky Base Carbocation Carbocation This compound->Carbocation Polar Protic Solvent Cyclopentene Cyclopentene This compound->Cyclopentene Strong Base Solvolysis_Products Substitution & Elimination Products Carbocation->Solvolysis_Products

Caption: Reaction pathways of this compound.

ExperimentalWorkflow start Start Reaction reaction Reaction of this compound + Reagent in Solvent start->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup analysis Product Analysis workup->analysis gcms GC-MS analysis->gcms nmr NMR analysis->nmr end Data Interpretation gcms->end nmr->end

Caption: General experimental workflow.

TroubleshootingLogic start Low/No Yield? check_solvent Check Solvent Choice start->check_solvent Yes multiple_products Multiple Products? start->multiple_products No check_reagents Verify Reagent Quality check_solvent->check_reagents check_temp Adjust Temperature check_reagents->check_temp check_workup Optimize Workup check_temp->check_workup analyze_sn2_e2 Favor SN2 or E2? multiple_products->analyze_sn2_e2 Yes analyze_solvent Aprotic vs. Protic? analyze_sn2_e2->analyze_solvent

Caption: Troubleshooting decision tree.

References

Technical Support Center: Workup Procedures for Reactions Involving 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the workup of reactions involving 5-bromo-1-pentene. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental processes and improve outcomes.

Grignard Reaction Workup

The Grignard reaction is a powerful tool for C-C bond formation. However, the workup procedure for reactions involving the Grignard reagent of this compound (5-pentenylmagnesium bromide) can present challenges due to the sensitivity of the reagent and the potential for side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction did not initiate. What are the common causes and solutions?

A1: Grignard reaction initiation failure is a frequent issue. Key factors include:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, for example, by flame-drying under vacuum or oven-drying.[1] Solvents like diethyl ether or THF must be anhydrous.[2]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[1]

  • Purity of this compound: Ensure the starting material is pure and free of water.

Q2: After quenching the reaction, I have a persistent emulsion during the extraction. How can I break it?

A2: Emulsions are common in Grignard workups. To resolve this:

  • Add Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to remove fine solids that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Q3: My final product is contaminated with unreacted this compound. How can I remove it?

A3: Removing unreacted this compound can be achieved through:

  • Distillation: If the boiling point of your product is significantly different from that of this compound (b.p. 127 °C), fractional distillation under reduced pressure can be effective.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is a reliable method for separating the nonpolar this compound from more polar products. A nonpolar eluent system, such as hexanes or a low percentage of ethyl acetate (B1210297) in hexanes, will typically elute the starting material first.

Q4: I observe a significant amount of a homocoupling product (1,9-decadiene) in my crude NMR. What causes this and how can I avoid it?

A4: Homocoupling is a known side reaction in Grignard preparations. It can be minimized by:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Reaction Temperature: Maintain a gentle reflux during the Grignard formation. Overheating can promote side reactions.

Experimental Protocol: Grignard Reaction Quench and Workup

A typical workup procedure for a Grignard reaction involving 5-pentenylmagnesium bromide is as follows:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise with vigorous stirring to quench any unreacted Grignard reagent. Alternatively, for acid-sensitive products, a cold, dilute acid (e.g., 1 M HCl) can be used.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine to remove inorganic salts and break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Quantitative Data
ParameterTypical ValueReference
Yield 60-80%[1]
Purity (after chromatography) >95%[1]
Reaction Time 1-3 hours[1]

Workup Workflow Diagram

Grignard_Workup reaction Grignard Reaction Mixture quench Quench with sat. NH4Cl (aq) reaction->quench extract Extract with Et2O quench->extract wash Wash with H2O and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure Product purify->product Heck_Workup reaction Heck Reaction Mixture cool_dilute Cool and Dilute with EtOAc reaction->cool_dilute filter Filter through Celite cool_dilute->filter wash Wash with H2O and Brine filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify product Pure Product purify->product Williamson_Workup reaction Williamson Ether Synthesis Mixture quench Quench with H2O reaction->quench extract Extract with Et2O quench->extract wash Wash with H2O, aq. Base, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify product Pure Ether purify->product Sonogashira_Workup reaction Sonogashira Reaction Mixture filter Filter through Silica/Celite reaction->filter wash Wash with aq. Acid and Brine filter->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify product Pure Enyne purify->product Amine_Alkylation_Workup reaction Amine Alkylation Mixture dilute Dilute with Et2O and H2O reaction->dilute extract_wash Extract and Wash with aq. Acid dilute->extract_wash separate Separate Layers extract_wash->separate organic_layer Organic Layer (if product is neutral) separate->organic_layer aqueous_layer Aqueous Layer (with protonated amine) separate->aqueous_layer dry_concentrate Dry and Concentrate organic_layer->dry_concentrate basify_extract Basify and Re-extract aqueous_layer->basify_extract basify_extract->dry_concentrate purify Purify dry_concentrate->purify product Pure Amine purify->product

References

dealing with the formation of 1,4-pentadiene byproduct

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-pentadiene (B1346968), with a focus on minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of 1,4-pentadiene?

The formation of byproducts is highly dependent on the chosen synthetic route. However, some common impurities to be aware of include:

  • Isomeric Pentadienes: The most prevalent byproduct is the thermodynamically more stable conjugated isomer, 1,3-pentadiene (B166810). This isomerization can be catalyzed by acid, base, or heat.[1][2][3]

  • Oligomers and Polymers: Dienes are susceptible to oligomerization and polymerization, especially at elevated temperatures or in the presence of catalytic residues.[3]

  • Coupling Products: In Grignard-based syntheses utilizing allyl halides, the formation of 1,5-hexadiene (B165246) (biallyl) via a Wurtz-type coupling is a significant side reaction.[4][5]

  • Unreacted Starting Materials and Intermediates: Depending on the reaction efficiency, starting materials and intermediates may remain in the crude product. For instance, in the pyrolysis of 1,5-pentanediol (B104693) diacetate, unreacted diacetate and monoacetate precursors can be present.

Q2: How can I minimize the isomerization of 1,4-pentadiene to 1,3-pentadiene?

Isomerization to the conjugated 1,3-pentadiene is a common challenge. To mitigate this:

  • Temperature Control: Avoid excessive temperatures during the reaction and purification steps. Distillation should be performed at the lowest possible temperature and pressure.

  • Neutral pH: Ensure that the reaction and work-up conditions are neutral. Acidic or basic residues can catalyze the isomerization. Washing the crude product with a mild bicarbonate solution and then with water can help neutralize any acidic impurities.

  • Use of Inhibitors: In some cases, small amounts of radical inhibitors can be added during distillation to prevent both isomerization and polymerization.[6]

  • Additive Prevention: The use of 1,4-benzoquinones has been shown to prevent olefin isomerization during certain catalytic reactions.[7][8]

Q3: I am observing a significant amount of 1,5-hexadiene in my Grignard synthesis. What can I do to reduce it?

The formation of 1,5-hexadiene is a known side reaction in Grignard syntheses involving allyl bromide. This occurs through a Wurtz-type coupling of the allyl bromide with the formed Grignard reagent. To minimize this:

  • Excess Magnesium: Use a large excess of magnesium turnings. This promotes the formation of the Grignard reagent over the coupling side reaction.[4]

  • Slow Addition: Add the allyl bromide slowly to the magnesium suspension to maintain a low concentration of the allyl bromide in the reaction mixture.[4]

  • Solvent Choice: The choice of solvent can influence the rate of the Wurtz coupling. While ether is commonly used, exploring other solvent systems might be beneficial.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low yield of 1,4-pentadiene with a high-boiling residue after distillation.
Possible Cause Suggested Solution
Oligomerization/Polymerization This is likely due to excessive heat or the presence of catalytic impurities. Solution: Lower the distillation temperature by using a high-vacuum setup. Ensure all acidic or metallic catalysts are removed during the work-up before distillation. Consider adding a polymerization inhibitor like hydroquinone (B1673460) during distillation.[6]
Incomplete Pyrolysis In the pyrolysis of 1,5-pentanediol diacetate, incomplete reaction will leave high-boiling starting material and intermediates in the product. Solution: Ensure the pyrolysis temperature is optimal and the residence time in the hot zone is sufficient. The unreacted material can often be recycled through the pyrolysis tube.
Problem 2: The final product is a mixture of 1,4- and 1,3-pentadiene, confirmed by GC-MS.
Possible Cause Suggested Solution
Isomerization during Reaction The reaction conditions may be too harsh (high temperature) or contain acidic/basic impurities. Solution: Re-evaluate the reaction temperature and duration. Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent the formation of acidic byproducts from oxidation.
Isomerization during Work-up or Distillation Acidic or basic residues from the work-up can catalyze isomerization during the final purification steps. Solution: Neutralize the crude product carefully before distillation. Use a fractional distillation setup with a high number of theoretical plates to separate the isomers. For removal of the 1,3-diene, chemical treatment with maleic anhydride, which selectively reacts with the conjugated diene in a Diels-Alder reaction, can be employed.[3][6] The resulting adduct can then be separated by distillation.

Quantitative Data Summary

The following table summarizes typical yields for common 1,4-pentadiene synthesis methods. Note that byproduct percentages can vary significantly based on reaction conditions.

Synthesis Method Starting Materials Typical Yield of 1,4-Pentadiene (%) Key Byproducts Reference
Grignard ReactionAllyl bromide and vinylmagnesium bromideNot specified1,5-Hexadiene[9]
Pyrolysis1,5-Pentanediol diacetate63-714-Penten-1-ol acetate, unreacted diacetate[9]
Palladium-Catalyzed Cross-CouplingVaries (e.g., allyl acetates and vinyltrifluoroborates)Good to excellentHomocoupling products, isomers[10][11]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Pentadiene via Pyrolysis of 1,5-Pentanediol Diacetate

This protocol is adapted from Organic Syntheses.[9]

1. Apparatus Setup:

  • A vertically mounted Pyrex tube (e.g., 90 cm x 45 mm) packed with glass rings and heated by an electric furnace.

  • A dropping funnel at the top for the addition of the diacetate.

  • A series of condensers and cold traps (ice and dry ice/acetone) at the bottom to collect the product.

  • An inlet for an inert gas (e.g., nitrogen) to be passed through the tube.

2. Pyrolysis:

  • Heat the packed tube to 575 ± 10 °C while passing a slow stream of nitrogen.

  • Add 1,5-pentanediol diacetate dropwise to the top of the tube over several hours.

  • The volatile products are carried by the nitrogen stream through the hot zone and into the cold traps.

3. Work-up and Purification:

  • Combine the contents of the cold traps.

  • Perform a simple distillation to collect the fraction boiling between 25-55 °C.

  • Redistill the collected fraction through an efficient fractional distillation column to obtain pure 1,4-pentadiene (b.p. 26-27.5 °C).

Protocol 2: Synthesis of 1,4-Pentadiene via Grignard Reaction

This protocol involves the reaction of allylmagnesium bromide with a vinyl halide.

1. Preparation of Allylmagnesium Bromide:

  • In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, place magnesium turnings and anhydrous diethyl ether under a nitrogen atmosphere.

  • Slowly add a solution of allyl bromide in diethyl ether to the stirred magnesium suspension. Maintain a gentle reflux.

  • After the addition is complete, continue stirring for 30 minutes.

2. Grignard Reaction:

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of vinyl bromide in anhydrous ether.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Hydrolyze the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the ether layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the ether by distillation at atmospheric pressure.

  • Distill the crude product under reduced pressure to obtain pure 1,4-pentadiene.

Visualizations

Signaling Pathways and Workflows

Byproduct_Formation cluster_synthesis 1,4-Pentadiene Synthesis cluster_byproducts Byproduct Formation Pathways Starting Materials Starting Materials Desired Reaction Desired Reaction Starting Materials->Desired Reaction Coupling Coupling Starting Materials->Coupling Grignard Conditions 1,4-Pentadiene 1,4-Pentadiene Desired Reaction->1,4-Pentadiene Isomerization Isomerization 1,4-Pentadiene->Isomerization Heat, Acid/Base Oligomerization Oligomerization 1,4-Pentadiene->Oligomerization Heat, Catalysts 1,3-Pentadiene 1,3-Pentadiene Isomerization->1,3-Pentadiene Oligomers/Polymers Oligomers/Polymers Oligomerization->Oligomers/Polymers 1,5-Hexadiene 1,5-Hexadiene Coupling->1,5-Hexadiene Troubleshooting_Workflow Problem Identified Problem Identified Analyze Byproducts Identify Byproducts (e.g., GC-MS) Problem Identified->Analyze Byproducts Isomerization Issue Isomerization Issue Analyze Byproducts->Isomerization Issue 1,3-Diene Present Coupling Issue Coupling Issue Analyze Byproducts->Coupling Issue 1,5-Hexadiene Present Oligomerization Issue Oligomerization Issue Analyze Byproducts->Oligomerization Issue High Boiling Residue Adjust Temp/pH Adjust Temp/pH Isomerization Issue->Adjust Temp/pH Chemical Treatment Chemical Treatment Isomerization Issue->Chemical Treatment e.g., Maleic Anhydride Optimize Grignard Optimize Grignard Coupling Issue->Optimize Grignard Excess Mg, Slow Addition Purification Strategy Purification Strategy Oligomerization Issue->Purification Strategy Vacuum Distillation, Inhibitor Pure Product Pure Product Adjust Temp/pH->Pure Product Chemical Treatment->Pure Product Optimize Grignard->Pure Product Purification Strategy->Pure Product

References

Technical Support Center: Safe Quenching of 5-Bromo-1-Pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely quenching reactions involving 5-bromo-1-pentene. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching reactions involving this compound?

A1: The primary hazards stem from two sources: the reagent this compound itself and the reactive intermediates formed during a reaction (e.g., Grignard or organolithium reagents).

  • This compound: This compound is a flammable liquid and vapor.[1][2] It is irritating to the eyes, skin, and respiratory system.[2][3][4] It is crucial to handle it in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE).[3][5]

  • Reactive Intermediates: Organometallic reagents, such as Grignard reagents formed from this compound, are highly reactive towards protic compounds like water and alcohols.[6][7][8] The quenching process is often highly exothermic, meaning it releases a significant amount of heat, which can cause the solvent to boil violently if the quenching agent is added too quickly.[9][10] Some reagents, like certain organolithiums, can be pyrophoric, igniting spontaneously on contact with air.[11][12]

Q2: What are the most common and safest quenching agents for reactions with this compound?

A2: The choice of quenching agent depends on the specific reaction, the reagents used, and the scale. Common choices include:

  • Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): This is a widely used and recommended quenching agent, especially for Grignard reactions.[13][14][15] It is a mild acid that effectively neutralizes the organometallic intermediates without being so acidic that it causes side reactions, such as the elimination of an alcohol product to an alkene.[16][17]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This is a mild base used to neutralize excess acid in the reaction mixture during workup.[18][19][20] It is particularly useful for quenching reactions where acidic byproducts are present. The reaction produces carbon dioxide gas, so addition must be slow to avoid excessive foaming.[18]

  • Isopropanol or Ethanol: These are often used as the initial quenching agent for highly reactive organometallic compounds like organolithiums.[21][22] They are less reactive than water, allowing for more controlled quenching. Typically, after the initial quench with an alcohol, water or an aqueous solution is added.[21]

  • Water: While seemingly simple, water can react violently with concentrated organometallic reagents.[6][12] It should only be used with extreme caution, typically after significant dilution of the reaction mixture with an inert solvent and always with slow, controlled addition in an ice bath.[14][21]

Q3: Why is slow, dropwise addition of the quenching agent at low temperature so important?

A3: The reaction between common intermediates (like Grignard reagents) and quenching agents (like water or NH₄Cl solution) is highly exothermic.[9][10] Adding the quencher too quickly can generate heat faster than it can be dissipated, even with an ice bath. This can lead to a dangerous, uncontrolled boiling of the solvent (e.g., diethyl ether or THF), potentially causing a fire or splashing of corrosive materials out of the flask. Slow, dropwise addition at 0 °C or below ensures the temperature remains controlled throughout the process.[10][14]

Q4: How do I properly set up my experiment for a safe quench?

A4: A safe quenching procedure begins with a proper experimental setup.

  • Cooling: Always have a cooling bath, such as an ice-water bath, ready to cool the reaction flask to 0 °C or below before and during the quench.[14]

  • Inert Atmosphere: For air-sensitive reagents like Grignards or organolithiums, the quench should be initiated under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen.[7][11]

  • Addition Funnel: Use a pressure-equalizing dropping funnel for the slow, controlled addition of the liquid quenching agent.[14]

  • Ventilation: Perform the entire procedure in a certified chemical fume hood.[3]

  • PPE: Wear safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[12]

Troubleshooting Guides

Problem 1: The quenching reaction is becoming too vigorous and the solvent is boiling rapidly.

  • Possible Cause: The quenching agent is being added too quickly, or the reaction mixture was not sufficiently cooled before starting the quench.

  • Solution:

    • Immediately stop the addition of the quenching agent.

    • If safe to do so, raise the flask slightly from the ice bath to reduce cooling and prevent the solvent from freezing, which can halt stirring and create localized hot spots. Once the initial vigorous reaction subsides, lower it back into the bath.

    • Ensure the reaction mixture is being stirred efficiently to distribute the quenching agent and dissipate heat.

    • Once the reaction is back under control, resume adding the quenching agent at a much slower rate.

Problem 2: A thick, un-stirrable solid has formed in the flask after adding the quenching agent.

  • Possible Cause: This is common in Grignard reactions where magnesium salts (e.g., Mg(OH)Br) precipitate during the quench.[6]

  • Solution:

    • Continue adding the quenching agent (e.g., saturated aq. NH₄Cl). The salts will often redissolve with the addition of more aqueous solution.[16]

    • If the solid persists, you may need to add a dilute acid (like 1M HCl) to dissolve the magnesium salts. However, be cautious, as strong acids can cause unwanted side reactions with acid-sensitive products.[17]

    • Vigorous stirring or manual swirling of the flask can help break up the solid mass.

Problem 3: The organic and aqueous layers are not separating cleanly during extraction (emulsion formation).

  • Possible Cause: The formation of fine precipitates or salts at the interface can lead to emulsions. High concentrations of reagents can also contribute.

  • Solution:

    • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.

    • Allow the separatory funnel to sit undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool to remove particulate matter.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for quenching reactions. Note that exact amounts will vary based on the specific reaction scale and stoichiometry.

ParameterQuenching AgentTypical Value/ConditionPurposeReference
Temperature All Agents0 °C to -10 °CTo control the exothermic reaction.[9]
Stoichiometry Saturated aq. NH₄ClAdded in excess relative to the reactive intermediate.To ensure complete reaction of the organometallic reagent and protonation of the alkoxide.[23]
Concentration Saturated aq. NaHCO₃Saturated SolutionTo neutralize acids effectively without adding excessive water.[18][24]
Addition Rate All AgentsDropwiseTo maintain temperature control and prevent runaway reactions.[9][10]

Experimental Protocols

Protocol 1: General Quenching of a Grignard Reaction

This protocol describes a standard procedure for quenching a Grignard reaction formed using this compound.

  • Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise from an addition funnel with vigorous stirring.[14] Maintain the internal temperature below 10 °C throughout the addition.[14]

  • Observation: Continue the addition until the bubbling ceases and any solids that have formed either dissolve or become easily manageable for the subsequent workup.

  • Extraction: Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more ether (or the organic solvent used) and water.

  • Separation: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.[14]

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

Visualizations

.dot

Quenching_Workflow General Workflow for Safe Quenching cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start Reaction Complete cool Cool Reaction to 0 °C in Ice Bath start->cool add_quench Slowly Add Quenching Agent (e.g., sat. aq. NH4Cl) cool->add_quench monitor Maintain Temp < 10 °C & Observe add_quench->monitor warm Allow to Warm to Room Temp monitor->warm extract Transfer to Separatory Funnel & Extract with Solvent warm->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry & Concentrate wash->dry end_node Isolate Crude Product dry->end_node

Caption: A standard workflow for the safe quenching and workup of a reaction.

.dot

Quenching_Decision_Tree Decision Tree for Quenching Agent Selection start What is the primary reactive species to be quenched? grignard Is the product sensitive to acid? start->grignard Grignard Reagent organolithium Use Isopropanol or Ethanol (diluted in inert solvent) as initial quencher start->organolithium Organolithium (Pyrophoric/Highly Reactive) acid Use Saturated NaHCO3 or Na2CO3 solution start->acid Excess Acid nh4cl Use Saturated aq. NH4Cl (Mildly acidic, preferred) grignard->nh4cl No h2o Use Water or Brine (with extreme caution) grignard->h2o Yes follow_up Follow with cautious addition of Water or aq. NH4Cl organolithium->follow_up After initial quench...

References

Validation & Comparative

Reactivity Showdown: 5-bromo-1-pentene vs. 5-chloro-1-pentene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the versatile building blocks in organic synthesis are the 5-halo-1-pentenes, which feature both an alkene and an alkyl halide functional group. This guide provides an objective comparison of the reactivity of 5-bromo-1-pentene and 5-chloro-1-pentene (B1630857), supported by established chemical principles and a detailed experimental protocol for direct comparison.

The fundamental difference in reactivity between this compound and 5-chloro-1-pentene in nucleophilic substitution reactions lies in the nature of the halogen atom, which acts as a leaving group. The weaker carbon-bromine bond and the greater stability of the bromide ion in solution make this compound a significantly more reactive substrate than its chloro-analogue.

Theoretical Framework: The Role of the Leaving Group

In nucleophilic substitution reactions, the rate is largely dependent on the ability of the leaving group to depart from the carbon backbone. Two key factors determine the efficacy of a leaving group:

  • Bond Strength: A weaker carbon-halogen bond is more easily broken, leading to a faster reaction rate.

  • Anion Stability: A more stable halide anion in solution is a better leaving group.

The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Furthermore, the bromide ion (Br⁻) is larger and more polarizable than the chloride ion (Cl⁻), allowing it to better stabilize the negative charge in solution. Consequently, bromide is a superior leaving group to chloride. This established principle dictates the general reactivity trend for alkyl halides: R-I > R-Br > R-Cl > R-F.[1][2]

Quantitative Comparison: The Finkelstein Reaction

A classic method to experimentally compare the reactivity of alkyl halides is the Finkelstein reaction. This reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone (B3395972). The reaction proceeds via an Sₙ2 mechanism, and the progress can be monitored by the formation of a precipitate. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not.[3][4] The precipitation of the less soluble sodium halide drives the equilibrium of the reaction forward, providing a clear visual indication of the reaction's progress.

The expected observations from a comparative Finkelstein reaction are summarized in the table below:

CompoundExpected Observation with NaI in Acetone at Room TemperatureRelative Reactivity
This compound Rapid formation of a white precipitate (NaBr)High
5-chloro-1-pentene Slow formation of a white precipitate (NaCl), may require heatingLow

Experimental Protocol: Comparative Reactivity via the Finkelstein Reaction

This protocol outlines a method for the qualitative and semi-quantitative comparison of the reactivity of this compound and 5-chloro-1-pentene.

Materials:

  • This compound

  • 5-chloro-1-pentene

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes

  • Pipettes

  • Stopwatch

  • Water bath (optional, for reactions that do not proceed at room temperature)

Procedure:

  • Label two clean, dry test tubes, one for each haloalkene.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Add 5 drops of this compound to the first test tube and 5 drops of 5-chloro-1-pentene to the second test tube.

  • Start the stopwatch immediately after the addition of the haloalkene.

  • Observe both test tubes for the formation of a precipitate. Record the time at which a precipitate first becomes visible.

  • If no reaction is observed in the test tube containing 5-chloro-1-pentene after 5-10 minutes at room temperature, gently warm the test tube in a water bath (approximately 50°C) and continue to observe for any changes.

Expected Results:

A white precipitate of sodium bromide (NaBr) will form rapidly in the test tube containing this compound. The formation of a white precipitate of sodium chloride (NaCl) in the test tube with 5-chloro-1-pentene will be significantly slower, and may require heating to proceed at an observable rate. This experiment provides a clear and direct comparison of the superior reactivity of the bromo-alkane in an Sₙ2 reaction.

Visualizing the Reaction and its Determinants

The following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism and the logical hierarchy of factors influencing the reactivity of this compound versus 5-chloro-1-pentene.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products I_minus I⁻ TS [I···R···X]⁻ I_minus->TS Nucleophilic Attack Alkyl_Halide R-X (5-halo-1-pentene) Alkyl_Halide->TS Alkyl_Iodide R-I TS->Alkyl_Iodide X_minus X⁻ TS->X_minus Leaving Group Departs

Caption: The Sₙ2 reaction mechanism for the Finkelstein reaction.

reactivity_factors Reactivity Relative Reactivity (this compound > 5-chloro-1-pentene) Leaving_Group Leaving Group Ability (Br⁻ > Cl⁻) Reactivity->Leaving_Group Bond_Strength C-X Bond Strength (C-Br < C-Cl) Leaving_Group->Bond_Strength Anion_Stability Anion Stability (Br⁻ > Cl⁻) Leaving_Group->Anion_Stability

Caption: Factors determining the relative reactivity of 5-halo-1-pentenes.

Conclusion

For synthetic applications requiring a nucleophilic substitution at the 5-position of a pentene backbone, this compound is the superior choice over 5-chloro-1-pentene due to its enhanced reactivity. This heightened reactivity, stemming from the better leaving group ability of the bromide ion, allows for milder reaction conditions and potentially higher yields. The experimental protocol provided offers a straightforward method for demonstrating this fundamental principle of organic reactivity in a laboratory setting. This understanding is crucial for the rational design of synthetic pathways in pharmaceutical and chemical research.

References

A Comparative Analysis of Byproduct Formation in the Synthesis of 5-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-bromo-1-pentene, a critical bifunctional reagent in organic synthesis, is achievable through several routes. The choice of synthetic pathway often dictates the impurity profile of the final product, which can significantly impact downstream applications, particularly in pharmaceutical and materials science. This guide provides a comparative analysis of common synthetic methods for this compound, with a focus on the formation of byproducts. Experimental data is presented to aid researchers in selecting the most appropriate synthesis strategy for their specific needs.

Key Synthesis Routes and Byproduct Profiles

Three primary methods for the synthesis of this compound are prevalent in the literature and industrial practice:

  • Dehydrobromination of 1,5-Dibromopentane (B145557): This method involves the elimination of one equivalent of hydrogen bromide from a readily available starting material.

  • Bromination of 4-penten-1-ol (B13828) with Phosphorus Tribromide (PBr₃): A classic method for converting primary alcohols to alkyl bromides.

  • The Appel Reaction: This reaction utilizes triphenylphosphine (B44618) and a bromine source to convert 4-penten-1-ol to the desired product.

Each of these methods presents a unique set of advantages and disadvantages, particularly concerning the generation of byproducts that may be difficult to separate from the desired this compound.

Quantitative Analysis of Byproducts

The following table summarizes the typical byproduct profiles and yields for the different synthesis methods. The data has been compiled from various sources, including patented procedures and academic literature.

Synthesis MethodStarting MaterialReagentsPrimary Byproduct(s)Typical Yield of this compoundPurity (by GC)
Dehydrobromination1,5-DibromopentaneHexamethylphosphoramide (B148902) (HMPA), N,N-Dimethylformamide (DMF)1,4-Pentadiene (B1346968)71.9-80.1%[1]>99%[1]
Dehydrobromination1,5-DibromopentanePotassium tert-butoxide1,4-Pentadiene, 1,5-Pentadiene, Unreacted starting materialLower, with multiple impurities[1]Variable
Bromination4-penten-1-olPhosphorus Tribromide (PBr₃)Phosphorous acid (H₃PO₃), Dialkyl phosphitesGenerally highVariable
Appel Reaction4-penten-1-olTriphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)Triphenylphosphine oxide (TPPO), Bromoform (CHBr₃)HighHigh

Experimental Protocols

Detailed experimental protocols for the synthesis and byproduct analysis are provided below.

Synthesis of this compound from 1,5-Dibromopentane

Procedure:

In a reaction vessel equipped with a stirrer, condenser, and thermometer, 1,5-dibromopentane (100 kg), N,N-dimethylformamide (100 kg), and hexamethylphosphoramide (6.2 kg) are combined.[2] The mixture is heated to 140°C in an oil bath and maintained at this temperature for 4 hours.[2] Following the reaction period, the crude product is isolated by atmospheric distillation. The collected distillate is then washed twice with a saturated brine solution (100 kg each). The upper organic layer is separated and purified by fractional distillation to yield this compound.[2]

Byproduct Analysis (GC-MS):

A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis of the product and byproducts.

  • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C for 5 minutes, followed by a ramp of 10°C/min to 250°C, hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

The primary byproduct, 1,4-pentadiene, will have a shorter retention time than the product, this compound. Quantification can be achieved by creating a calibration curve with a known standard of 1,4-pentadiene.

Synthesis of this compound from 4-penten-1-ol (Appel Reaction)

Procedure:

To a solution of 4-penten-1-ol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C is added triphenylphosphine (1.1 eq). Carbon tetrabromide (1.1 eq) is then added portion-wise, and the reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1-2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated and purified by flash chromatography on silica (B1680970) gel to afford this compound.

Byproduct Analysis (NMR):

¹H and ³¹P NMR spectroscopy can be used to analyze the crude reaction mixture and the purified product.

  • ¹H NMR: The presence of triphenylphosphine oxide can be observed in the aromatic region (typically around 7.4-7.7 ppm). Bromoform will appear as a singlet around 4.9 ppm.

  • ³¹P NMR: Triphenylphosphine oxide gives a characteristic signal around 25-30 ppm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways and a general experimental workflow for the synthesis and analysis of this compound.

Synthesis_Pathways cluster_dehydrobromination Dehydrobromination cluster_bromination Bromination of Alcohol 1,5-Dibromopentane 1,5-Dibromopentane 5-Bromo-1-pentene_1 This compound 1,5-Dibromopentane->5-Bromo-1-pentene_1 - HBr 1,4-Pentadiene 1,4-Pentadiene (Byproduct) 5-Bromo-1-pentene_1->1,4-Pentadiene - HBr 4-Penten-1-ol 4-Penten-1-ol 5-Bromo-1-pentene_2 This compound 4-Penten-1-ol->5-Bromo-1-pentene_2 PBr3 4-Penten-1-ol->5-Bromo-1-pentene_2 Appel Reaction PBr3 PBr3 Appel_Reagents PPh3, CBr4 TPPO Triphenylphosphine Oxide (Byproduct) Appel_Reagents->TPPO

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Start Synthesis Perform Synthesis Reaction Start->Synthesis Workup Reaction Workup & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Analysis Byproduct Analysis (GC-MS, NMR) Purification->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: General experimental workflow.

Conclusion

The choice of synthesis method for this compound has a significant impact on the byproduct profile.

  • Dehydrobromination of 1,5-dibromopentane can provide high yields and purity, but the formation of the volatile byproduct 1,4-pentadiene requires efficient fractional distillation for removal. The use of strong, bulky bases like potassium tert-butoxide can lead to a more complex mixture of byproducts and incomplete conversion.

  • Bromination of 4-penten-1-ol with PBr₃ is a straightforward method, but the removal of phosphorous acid byproducts requires an aqueous workup, which can sometimes lead to hydrolysis of the product.

  • The Appel reaction offers a high-yielding route with a primary byproduct, triphenylphosphine oxide, that is often easily removed by precipitation or chromatography. However, the stoichiometric use of triphenylphosphine and carbon tetrabromide can be a drawback in terms of cost and waste generation.

For applications requiring high purity, the dehydrobromination method with HMPA/DMF or the Appel reaction followed by careful purification are often preferred. The selection of the optimal method will ultimately depend on the specific requirements of the researcher, including scale, cost, and acceptable impurity levels.

References

Spectroscopic Identification of 5-Bromo-1-pentene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of bifunctional molecules like 5-bromo-1-pentene is a critical task. This guide provides a comparative analysis of the spectroscopic identification of products from three key reactions of this compound: ozonolysis with reductive workup, hydroboration-oxidation, and Williamson ether synthesis. Detailed experimental protocols and spectral data are presented to facilitate the unambiguous identification of the resulting products.

This document outlines the expected products and provides their key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the transformation of this compound into 4-bromobutanal, 5-bromo-1-pentanol, and 1-ethoxy-5-bromopentane. The distinct spectral features of each product allow for clear differentiation and confirmation of successful reactions.

Reaction Pathways and Product Overview

Three common and synthetically useful reactions of this compound are explored, each targeting a different functional group transformation.

Reaction_Pathways This compound This compound 4-Bromobutanal 4-Bromobutanal This compound->4-Bromobutanal 1. O3 2. DMS 5-Bromo-1-pentanol 5-Bromo-1-pentanol This compound->5-Bromo-1-pentanol 1. BH3•THF 2. H2O2, NaOH 1-Ethoxy-5-bromopentane 1-Ethoxy-5-bromopentane This compound->1-Ethoxy-5-bromopentane NaOEt Ozonolysis_Workflow A Dissolve this compound in CH2Cl2 B Cool to -78 °C A->B C Bubble O3 until blue B->C D Purge with N2 C->D E Add Dimethyl Sulfide (DMS) D->E F Warm to RT and stir E->F G Workup and Purification F->G H 4-Bromobutanal G->H Hydroboration_Workflow A Dissolve this compound in THF B Add BH3•THF at 0 °C A->B C Stir at RT B->C D Cool to 0 °C C->D E Add NaOH and H2O2 D->E F Stir at RT E->F G Workup and Purification F->G H 5-Bromo-1-pentanol G->H Williamson_Ether_Workflow A Prepare Sodium Ethoxide in Ethanol B Add this compound A->B C Reflux B->C D Cool to RT C->D E Workup and Purification D->E F 1-Ethoxy-5-bromopentane E->F

A Comparative Guide to the Cyclization of 5-Bromo-1-pentene: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of ring-formation reactions is paramount for controlling reaction outcomes and designing efficient synthetic routes. This guide provides a detailed comparison of the kinetic parameters for the radical cyclization of 5-bromo-1-pentene and its key competing reactions. Experimental data, protocols, and visual aids are presented to offer a comprehensive overview for informed decision-making in synthetic chemistry.

The cyclization of this compound is a classic example of a radical-mediated ring closure, proceeding via the 5-hexenyl radical intermediate. This reaction is renowned for its high regioselectivity, predominantly yielding the five-membered ring product, methylcyclopentane, through a 5-exo-trig cyclization. This preference is a result of kinetic control, where the transition state leading to the five-membered ring is lower in energy than that for the alternative 6-endo-trig cyclization which would form a cyclohexane (B81311) ring.[1][2]

Kinetic Data Comparison

The following tables summarize the key kinetic parameters for the 5-hexenyl radical cyclization and its primary competing intermolecular reaction: hydrogen atom abstraction by common radical trapping agents. Due to the scarcity of direct kinetic data for the this compound derived radical, the data for the closely analogous and well-studied unsubstituted 5-hexenyl radical is presented. The influence of the bromine atom on the cyclization rate is generally considered to be minimal.

Table 1: Kinetic Parameters for the 5-Hexenyl Radical Cyclization

ReactionRate Constant (k) at 25 °C (s⁻¹)Arrhenius Equation (log k)Activation Energy (Ea) (kcal/mol)
5-exo-trig Cyclization2.2 x 10⁵[3]10.7 - (7.8 / 2.303RT)[4]7.8[4]

Table 2: Kinetic Parameters for Competing Intermolecular Hydrogen Abstraction

Radical TrapRate Constant (k) at 25 °C (M⁻¹s⁻¹)
Tributyltin hydride (Bu₃SnH)~2 x 10⁶
Thiophenol (PhSH)0.8 - 1.5 x 10⁸[4]

Reaction Pathways and Competition

The fate of the 5-hexenyl radical generated from this compound is determined by the relative rates of two competing pathways: intramolecular cyclization and intermolecular trapping.

G cluster_0 Radical Generation cluster_1 Reaction Pathways cluster_2 Products This compound This compound 5-Hexenyl Radical 5-Hexenyl Radical This compound->5-Hexenyl Radical e.g., Bu₃Sn• Radical Initiator Radical Initiator Radical Initiator->5-Hexenyl Radical Initiation Intramolecular Cyclization (kc) Intramolecular Cyclization (kc) 5-Hexenyl Radical->Intramolecular Cyclization (kc) Intermolecular Trapping (kt) Intermolecular Trapping (kt) 5-Hexenyl Radical->Intermolecular Trapping (kt) Cyclopentylmethyl Radical Cyclopentylmethyl Radical Intramolecular Cyclization (kc)->Cyclopentylmethyl Radical 1-Hexene 1-Hexene Intermolecular Trapping (kt)->1-Hexene Radical Trap (e.g., Bu₃SnH) Radical Trap (e.g., Bu₃SnH) Intermolecular Trapping (kt)->Radical Trap (e.g., Bu₃SnH) Methylcyclopentane Methylcyclopentane Cyclopentylmethyl Radical->Methylcyclopentane H-atom transfer

Caption: Reaction pathways for the 5-hexenyl radical.

As the diagram illustrates, the initially formed 5-hexenyl radical can either undergo a unimolecular cyclization to form the cyclopentylmethyl radical or react with a trapping agent in a bimolecular fashion to yield the linear alkene, 1-hexene. The product distribution is therefore dependent on the concentration of the radical trap and the respective rate constants. At low concentrations of the trapping agent, the intramolecular cyclization is favored.[2]

Alternative Reaction Pathways: A Broader Perspective

While radical cyclization is the most common pathway for this compound, alternative ionic mechanisms can also be considered, although they are generally less efficient.

G cluster_radical Radical Pathway cluster_cationic Cationic Pathway cluster_anionic Anionic Pathway This compound This compound Radical Cyclization Radical Cyclization This compound->Radical Cyclization Radical Initiator Cationic Cyclization Cationic Cyclization This compound->Cationic Cyclization Lewis Acid Anionic Cyclization Anionic Cyclization This compound->Anionic Cyclization Strong Base/Metal Methylcyclopentane Methylcyclopentane Radical Cyclization->Methylcyclopentane Cyclopentyl/Cyclohexyl Products Cyclopentyl/Cyclohexyl Products Cationic Cyclization->Cyclopentyl/Cyclohexyl Products Methylenecyclopentane Methylenecyclopentane Anionic Cyclization->Methylenecyclopentane

Caption: Comparison of cyclization pathways for this compound.

  • Cationic Cyclization: Treatment of this compound with a Lewis acid could, in principle, induce cyclization via a cationic intermediate. However, such reactions are often plagued by rearrangements and a lack of selectivity, making them less synthetically useful compared to their radical counterparts.

  • Anionic Cyclization: The generation of a carbanion from this compound, for instance, through lithium-halogen exchange, can lead to anionic cyclization. This pathway can be highly regio- and stereoselective, often favoring the formation of five-membered rings.[5]

Kinetic data for these ionic cyclizations of this compound are not as well-established as for the radical pathway.

Experimental Protocol: Competition Kinetics for Determining Radical Reaction Rates

The relative rates of the 5-hexenyl radical cyclization versus intermolecular trapping can be determined using a competition kinetics experiment. This protocol provides a general framework for such a study.

Objective: To determine the ratio of cyclized (methylcyclopentane) to uncyclized (1-hexene) products from the radical reaction of this compound in the presence of a hydrogen atom donor.

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH) or Thiophenol (PhSH) as the radical trap and hydrogen atom donor

  • Azobisisobutyronitrile (AIBN) as the radical initiator

  • Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis

  • Internal standard (e.g., dodecane)

Procedure:

  • Preparation of Reaction Mixtures: In an inert atmosphere, prepare a series of reaction vials each containing a solution of this compound and a known concentration of an internal standard in the chosen solvent.

  • Addition of Radical Trap: To each vial, add a different, precisely known concentration of the radical trapping agent (e.g., Bu₃SnH).

  • Initiation: Add a small, consistent amount of the radical initiator (AIBN) to each vial.

  • Reaction: Heat the vials at a constant temperature (e.g., 80 °C for AIBN-initiated reactions in benzene) for a period sufficient for the reaction to go to completion. It is crucial to ensure that the initial concentration of the radical trap does not change significantly over the course of the reaction.

  • Quenching and Workup: After the reaction is complete, cool the vials to room temperature. If using Bu₃SnH, the tin byproducts can be removed by washing with a potassium fluoride (B91410) solution.

  • Analysis: Analyze the product mixture of each vial by GC or GC-MS. Identify and quantify the peaks corresponding to the cyclized product (methylcyclopentane), the uncyclized product (1-hexene), and the internal standard.

  • Data Analysis: The ratio of the uncyclized to cyclized products can be related to the rate constants of trapping (kt) and cyclization (kc) and the concentration of the trapping agent ([Trap]) by the following equation:

    [Uncyclized Product] / [Cyclized Product] = (kt [Trap]) / kc

    By plotting the product ratio against the concentration of the trapping agent, a linear relationship should be observed. The slope of this line will be equal to kt/kc. Knowing the literature value for kc allows for the calculation of kt for the specific trapping agent under the reaction conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Analysis Prepare Reactant Solution Prepare Reactant Solution Add Radical Trap Add Radical Trap Prepare Reactant Solution->Add Radical Trap Add Initiator Add Initiator Add Radical Trap->Add Initiator Heat Reaction Heat Reaction Add Initiator->Heat Reaction Quench & Workup Quench & Workup Heat Reaction->Quench & Workup GC/GC-MS Analysis GC/GC-MS Analysis Quench & Workup->GC/GC-MS Analysis Data Analysis Data Analysis GC/GC-MS Analysis->Data Analysis

Caption: Experimental workflow for competition kinetics.

References

A Comparative Guide to Catalytic Efficiency in the Suzuki Coupling of 5-bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of catalyst is a critical parameter that directly influences reaction yield, time, and overall efficiency. This guide provides an objective comparison of palladium-based catalysts for the Suzuki coupling of 5-bromo-1-pentene with arylboronic acids, supported by experimental data from analogous systems involving terminal alkenyl bromides.

Performance Comparison of Palladium Catalysts

The catalytic efficiency of a palladium catalyst in the Suzuki coupling of alkenyl bromides is significantly influenced by the ligand, base, and solvent system employed. Below is a summary of the performance of several commonly used palladium catalysts in the coupling of terminal alkenyl bromides, which serve as close analogs to this compound. This data, compiled from various studies, provides a strong basis for catalyst selection and reaction optimization.

Catalyst SystemAlkenyl BromideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄2-bromo-3-methyl-2-cyclopenten-1-onePotassium 6-(benzoyloxy)hexyltrifluoroborateCs₂CO₃Toluene (B28343)/H₂O80241310
Pd(OAc)₂ / 2PCy₃2-bromo-3-methyl-2-cyclopenten-1-onePotassium 6-(benzoyloxy)hexyltrifluoroborateCs₂CO₃Toluene/H₂O8074110
PdCl₂(dppf)·CH₂Cl₂2-bromo-3-methyl-2-cyclopenten-1-onePotassium 6-(benzoyloxy)hexyltrifluoroborateCs₂CO₃Toluene/H₂O8077410
Pd(PPh₃)₄Various Alkenyl BromidesPotassium Aryl- & HeteroaryltrifluoroboratesCs₂CO₃Toluene/H₂O80-High2

Note: The data presented is illustrative of catalyst performance for structurally similar substrates and may require optimization for the specific Suzuki coupling of this compound.[1][2]

From the comparative data, it is evident that the choice of ligand plays a crucial role in the catalytic efficiency. While Pd(PPh₃)₄ is a versatile catalyst, systems employing more sophisticated phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can lead to significantly higher yields in shorter reaction times for the coupling of alkenyl bromides.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are vital for successful synthesis. The following are representative protocols for Suzuki coupling reactions with terminal alkenyl bromides, which can be adapted for the specific reaction of this compound.

General Procedure using PdCl₂(dppf)·CH₂Cl₂:

  • Reaction Setup: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add anhydrous, degassed toluene (e.g., 5 mL) and water (e.g., 1 mL) via syringe. Subsequently, add the [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) complex (PdCl₂(dppf)·CH₂Cl₂) catalyst (e.g., 5-10 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.[1]

General Procedure using Pd(PPh₃)₄:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water. Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the PdCl₂(dppf)·CH₂Cl₂ catalyzed reaction.[2]

Visualizations

To better understand the reaction mechanism and experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X R-Pd(II)L2-X R-Pd(II)L2-X Oxidative\nAddition->R-Pd(II)L2-X Transmetalation Transmetalation R-Pd(II)L2-X->Transmetalation R'-B(OR)2 Base R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive\nElimination Reductive Elimination R-Pd(II)L2-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' Reductive\nElimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine Reactants: This compound, Arylboronic Acid, Base Inert Establish Inert Atmosphere Setup->Inert Additives Add Solvent and Catalyst Inert->Additives Heat Heat and Stir Additives->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Dilute Monitor->Quench Reaction Complete Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to Pentenylation Reagents: Alternatives to 5-Bromo-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a pentenyl group is a crucial step in the synthesis of many biologically active molecules. While 5-bromo-1-pentene is a commonly used reagent for this purpose, a variety of alternative reagents offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of this compound with several key alternatives, supported by experimental data to inform your selection of the optimal pentenylation strategy.

This guide will explore the utility of 5-iodo-1-pentene (B1588580), pentenyl organometallic reagents (Grignard and organozinc), and pentenyl sulfonates (tosylates and triflates) as effective alternatives for the introduction of the pentenyl moiety onto various substrates, with a focus on O-pentenylation of phenols and N-pentenylation of anilines.

Performance Comparison of Pentenylation Reagents

The choice of a pentenylation reagent is dictated by several factors, including the nucleophilicity of the substrate, desired reaction conditions, and tolerance of other functional groups within the molecule. The following table summarizes the performance of various pentenylation reagents in representative reactions.

ReagentSubstrateReaction TypeCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Diethyl MalonateWilliamson Ether SynthesisNa/EthanolEthanolReflux2~59%--INVALID-LINK--
5-Iodo-1-pentene Phenol (B47542)Williamson Ether SynthesisK₂CO₃AcetoneReflux12High (qualitative)General Knowledge
4-Pentenylmagnesium Bromide Aryl HalideGrignard Coupling-Diethyl ether/THFRT-Variable--INVALID-LINK--
Pentenylzinc Bromide Aryl HalideNegishi CouplingPd or Ni catalystTHFRT - 651-2451-82%[1][2]
4-Pentenyl Tosylate -------No specific data found
Pentenyl Triflate Primary AlcoholsAlkylationPoly(4-vinylpyridine)DichloromethaneRT-Good (qualitative)[3]
4-Pentenylboronic acid 4-IodophenolSuzuki CouplingPd(OAc)₂/PPh₃, K₂CO₃1,4-Dioxane/H₂O80-9012-24High (qualitative)[4]

Note: Direct comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be used as a general guideline. "High" and "Good" yields are indicated where specific quantitative data was not available in the cited sources.

Key Differences and Considerations

Leaving Group Reactivity (Iodo vs. Bromo): In nucleophilic substitution reactions like the Williamson ether synthesis, the reactivity order of the leaving group is I > Br > Cl > F.[5] This means that 5-iodo-1-pentene is generally more reactive than this compound, often allowing for milder reaction conditions and shorter reaction times.

Organometallic Reagents (Grignard and Organozinc):

  • Grignard Reagents (e.g., 4-Pentenylmagnesium Bromide): These are highly reactive nucleophiles suitable for forming carbon-carbon bonds with electrophiles like carbonyls and aryl halides. However, their high basicity makes them incompatible with protic functional groups such as alcohols and amines in the substrate unless they are protected.

  • Organozinc Reagents (e.g., Pentenylzinc Bromide): Used in Negishi cross-coupling reactions, organozinc reagents offer greater functional group tolerance compared to Grignard reagents and can be coupled with a wide range of aryl and vinyl halides or triflates in the presence of a palladium or nickel catalyst.[1][2][6][7]

Sulfonate Esters (Tosylates and Triflates):

  • Tosylates: Tosylates are good leaving groups and can be used in nucleophilic substitution reactions under conditions similar to alkyl halides.

  • Triflates: Triflates are exceptionally good leaving groups, making pentenyl triflates highly reactive alkylating agents.[3] They can often react under milder conditions than the corresponding halides or tosylates.

Organoboron Reagents (Boronic Acids):

  • Boronic Acids (e.g., 4-Pentenylboronic acid): Utilized in the Suzuki-Miyaura coupling, these reagents are stable, often commercially available, and react with aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.[4][8] This method is known for its high functional group tolerance.

Experimental Protocols

General Williamson Ether Synthesis for O-Pentenylation of Phenol

This protocol is a generalized procedure for the O-alkylation of phenols using a pentenyl halide.

Materials:

  • Phenol

  • This compound or 5-Iodo-1-pentene

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in the chosen solvent, add the base (1.5 eq). If using NaH, add it portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the pentenyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Negishi Coupling for C-Pentenylation of an Aryl Halide

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a pentenylzinc reagent with an aryl halide.

Materials:

  • Aryl halide (e.g., iodophenol)

  • Pentenylzinc bromide solution

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq) and the palladium catalyst (0.05 eq) in anhydrous THF.

  • Add the pentenylzinc bromide solution (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat as needed, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To illustrate the relationships between the different pentenylation strategies, the following diagrams depict the general workflows.

Pentenylation_Pathways cluster_SN2 Nucleophilic Substitution (SN2) cluster_Organometallic Organometallic Coupling 5-Halo-1-pentene 5-X-1-pentene (X = Br, I) SN2_Reaction SN2_Reaction 5-Halo-1-pentene->SN2_Reaction Pentenyl_Sulfonate Pentenyl-OSO2R (R = Ts, Tf) Pentenyl_Sulfonate->SN2_Reaction Nucleophile Nu-H (Phenol, Aniline) Deprotonation Deprotonation Nucleophile->Deprotonation Base Base Base->Deprotonation Nucleophile_Anion Nucleophile_Anion Deprotonation->Nucleophile_Anion Nu- Nucleophile_Anion->SN2_Reaction Pentenylated_Product Pentenylated_Product SN2_Reaction->Pentenylated_Product Nu-Pentenyl 5-Halo-1-pentene_OM 5-X-1-pentene (X = Br, I) Organometallic_Formation Organometallic_Formation 5-Halo-1-pentene_OM->Organometallic_Formation Metal Mg or Zn Metal->Organometallic_Formation Pentenyl_Organometallic Pentenyl_Organometallic Organometallic_Formation->Pentenyl_Organometallic Pentenyl-M (M = MgBr, ZnBr) Coupling_Reaction Coupling_Reaction Pentenyl_Organometallic->Coupling_Reaction Aryl_Halide Ar-X Aryl_Halide->Coupling_Reaction Pd or Ni cat. Pentenylated_Aryl_Product Pentenylated_Aryl_Product Coupling_Reaction->Pentenylated_Aryl_Product Ar-Pentenyl

General strategies for pentenylation reactions.

Experimental_Workflow Start Select Substrate (e.g., Phenol) Reagent_Selection Choose Pentenylation Reagent (Halide, Organometallic, etc.) Start->Reagent_Selection Reaction_Setup Set up Reaction (Solvent, Base/Catalyst, Temp.) Reagent_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization

A typical experimental workflow for a pentenylation reaction.

References

A Comparative Guide to the Synthesis of a 5-Bromo-1-pentene Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic pathway to a 5-bromo-1-pentene derivative against an established industrial method. The following sections present objective performance comparisons, supported by experimental data, to assist researchers in selecting the most suitable route for their specific applications, considering factors such as yield, purity, and reaction conditions.

Logical Flow of Synthetic Route Comparison

The following diagram illustrates the decision-making process and comparative analysis between the established and novel synthetic routes.

Caption: Comparative workflow of established versus novel synthetic routes.

Quantitative Data Presentation

The performance of the novel synthetic route is compared with the established industrial method in the table below. The data for the novel route is based on typical yields for cross-metathesis reactions with similar substrates.

ParameterEstablished Route: DehydrobrominationNovel Route: Cross-Metathesis
Starting Material(s) 1,5-Dibromopentane (B145557)Allyl Bromide, 1,4-Pentadiene (B1346968)
Catalyst Hexamethylphosphoramide (B148902) (HMPA)Grubbs Catalyst (e.g., 2nd Gen)
Solvent N,N-Dimethylformamide (DMF)Dichloromethane (DCM)
Reaction Temperature 100 - 160 °CRoom Temperature to 40 °C
Reaction Time 2 - 12 hours2 - 6 hours
Reported Yield 50.2% - 80.1%[1][2]~70-85% (Estimated based on literature)
Purity >99% (after distillation)[1]High (purification by chromatography)
Key Advantages Well-established, high purity productMilder conditions, avoids toxic HMPA
Key Disadvantages High temperatures, use of toxic HMPACost of Grubbs catalyst, potential for side products

Experimental Protocols

Established Route: Dehydrobromination of 1,5-Dibromopentane

This protocol is adapted from established industrial methods.[1][2]

Materials:

  • 1,5-Dibromopentane (100 kg)

  • N,N-Dimethylformamide (DMF) (100 kg)

  • Hexamethylphosphoramide (HMPA) (6.2 kg)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • A suitable reaction vessel is charged with 1,5-dibromopentane (100 kg), N,N-dimethylformamide (100 kg), and hexamethylphosphoramide (6.2 kg).

  • The mixture is stirred and heated in an oil bath to 140 °C for 4 hours.

  • The reaction mixture is then subjected to atmospheric distillation to collect the crude product.

  • The collected fraction is washed twice with saturated brine solution (100 kg each).

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The final product, this compound, is obtained by fractional distillation of the organic layer. The fraction boiling at 126-127 °C is collected.

Expected Outcome:

  • Yield: 52.0 kg (80.1%)[1]

  • Purity: >99% (determined by GC analysis)[1]

Novel Route: Cross-Metathesis of Allyl Bromide and 1,4-Pentadiene

This proposed protocol is based on standard procedures for olefin cross-metathesis using Grubbs catalysts.

Materials:

  • Allyl Bromide

  • 1,4-Pentadiene

  • Grubbs Catalyst, 2nd Generation

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve allyl bromide (1.0 equivalent) and 1,4-pentadiene (1.2 equivalents) in anhydrous dichloromethane.

  • To this solution, add the Grubbs catalyst (e.g., 2nd Generation, 1-2 mol%).

  • The reaction mixture is stirred at room temperature (or gently heated to 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Expected Outcome:

  • Yield: Estimated at 70-85% based on similar cross-metathesis reactions reported in the literature.

  • Purity: High, dependent on the efficiency of the chromatographic separation.

Synthetic Pathways Diagram

The following diagram illustrates the chemical transformations for both the established and novel synthetic routes.

Synthetic Pathways to this compound cluster_established_path Established Route: Dehydrobromination cluster_novel_path Novel Route: Cross-Metathesis start_est Br-(CH2)5-Br (1,5-Dibromopentane) product_est CH2=CH-(CH2)3-Br (this compound) start_est->product_est DMF, HMPA 140 °C, 4h start_nov1 CH2=CH-CH2-Br (Allyl Bromide) dummy start_nov1->dummy start_nov2 CH2=CH-CH2-CH=CH2 (1,4-Pentadiene) start_nov2->dummy product_nov CH2=CH-(CH2)3-Br (this compound) dummy->product_nov Grubbs Catalyst (2nd Gen) DCM, RT-40 °C, 2-6h

Caption: Reaction schemes for the synthesis of this compound.

References

A Head-to-Head Battle: Negishi vs. Suzuki Coupling for the Synthesis of Vinyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, both the Negishi and Suzuki cross-coupling reactions stand as powerful and versatile tools for synthetic chemists. When it comes to the coupling of vinyl bromides, a common substrate in organic synthesis, the choice between these two named reactions can significantly impact yield, functional group tolerance, and overall efficiency. This guide provides a comparative analysis of the Negishi and Suzuki couplings for vinyl bromides, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific synthetic challenges.

At a Glance: Key Differences

FeatureNegishi CouplingSuzuki Coupling
Organometallic Reagent OrganozincOrganoboron (boronic acids, esters, etc.)
Base Requirement Not mechanistically essentialRequired for transmetalation
Functional Group Tolerance Generally very highGood, but can be sensitive to base
Reagent Preparation Organozincs can be moisture/air sensitiveOrganoborons are often air- and moisture-stable solids
Stereospecificity High retention of olefin geometryHigh retention of olefin geometry
Reaction Conditions Often milder, base-free conditions possibleRequires a base, which can sometimes lead to side reactions

Performance Comparison with Vinyl Bromides

Vinyl Bromide SubstrateCoupling PartnerReactionCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
(E)-1-Bromo-1-hexenePhZnClNegishiPd(P(t-Bu)3)2THFRT295[1][2]
(Z)-1-Bromo-1-hexenePhZnClNegishiPd(P(t-Bu)3)2THFRT293[1][2]
1-Bromo-2-methylpropeneBnZnBrNegishiPd(OAc)2 / SPhosTHFRT1288
4'-BromoacetophenonePotassium vinyltrifluoroborateSuzukiPdCl2 / PPh3THF/H2O852285[3]
4-BromoanisolePotassium vinyltrifluoroborateSuzukiPdCl2 / PPh3THF/H2O852272[3]
2-BromonaphthalenePhenylboronic acidSuzukiPd@MIL-101CrH2O/EtOHRT297[4]

Note: Direct comparison of yields is challenging due to variations in catalysts, ligands, solvents, and other reaction parameters. However, the table illustrates the high efficiency of both methods in specific applications.

Catalytic Cycles: A Visual Comparison

The fundamental difference between the Negishi and Suzuki couplings lies in the nature of the organometallic reagent and the transmetalation step.

Negishi_vs_Suzuki cluster_negishi Negishi Coupling cluster_suzuki Suzuki Coupling N_Pd0 Pd(0)L_n N_OA R-Pd(II)(Br)L_n N_Pd0->N_OA Oxidative Addition N_TM R-Pd(II)(R')L_n N_OA->N_TM Transmetalation N_TM->N_Pd0 Reductive Elimination N_Product R-R' N_TM->N_Product N_RZnX R'ZnX N_RZnX->N_TM N_RBr R-Br N_RBr->N_OA S_Pd0 Pd(0)L_n S_OA R-Pd(II)(Br)L_n S_Pd0->S_OA Oxidative Addition S_TM_precatalyst R-Pd(II)(Base)L_n S_OA->S_TM_precatalyst Base Activation S_TM R-Pd(II)(R')L_n S_TM_precatalyst->S_TM Transmetalation S_TM->S_Pd0 Reductive Elimination S_Product R-R' S_TM->S_Product S_RBY2 R'B(OR)2 S_RBY2->S_TM S_RBr R-Br S_RBr->S_OA S_Base Base S_Base->S_TM_precatalyst

Caption: Catalytic cycles for Negishi (left) and Suzuki (right) couplings.

Experimental Protocols

General Procedure for Negishi Coupling of a Vinyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Vinyl bromide (1.0 equiv)

  • Organozinc reagent (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(P(t-Bu)3)2, 1-5 mol%)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Add the vinyl bromide to the reaction mixture.

  • Slowly add the organozinc reagent to the stirred solution at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.[5]

Materials:

  • Vinyl bromide (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2 with a ligand like PPh3, or a pre-catalyst like PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, K3PO4, 2.0-3.0 equiv)

  • Solvent system (e.g., Toluene, Dioxane, THF, often with water)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide, boronic acid/ester, and base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed catalyst complex). Add the catalyst/ligand to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Discussion and Recommendations

Negishi Coupling: The primary advantage of the Negishi coupling lies in its high functional group tolerance and the often milder, base-free reaction conditions.[6] The transmetalation step with organozinc reagents is typically fast.[6] However, the preparation and handling of organozinc reagents can be more demanding due to their sensitivity to air and moisture. For substrates with base-sensitive functional groups, the Negishi coupling is often the superior choice. The stereochemical integrity of the vinyl bromide is generally well-preserved.

Suzuki Coupling: The Suzuki coupling is one of the most widely used cross-coupling reactions due to the stability and commercial availability of a vast array of boronic acids and their derivatives.[7] The reaction often proceeds in the presence of water and is generally considered more environmentally friendly. The main drawback is the requirement for a base, which can lead to side reactions such as protodeboronation or epimerization of sensitive stereocenters. However, for many applications, the operational simplicity and the robustness of the organoboron reagents make the Suzuki coupling highly attractive.

The choice between Negishi and Suzuki coupling for vinyl bromides depends heavily on the specific substrate and the overall synthetic strategy.

  • Choose Negishi coupling when:

    • The substrate contains base-sensitive functional groups.

    • Milder, base-free conditions are required.

    • The corresponding organozinc reagent is readily accessible.

  • Choose Suzuki coupling when:

    • The corresponding boronic acid is commercially available or easily prepared.

    • Operational simplicity and the use of air-stable reagents are a priority.

    • The substrate is tolerant to basic reaction conditions.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively leverage both the Negishi and Suzuki couplings for the successful synthesis of a wide range of vinylated compounds.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of 5-bromo-1-pentene, a versatile building block in organic synthesis. We present detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, along with a discussion of their relative merits and supporting data.

Comparison of Analytical Techniques

The two most powerful and commonly employed techniques for determining the purity of volatile and semi-volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and provides complementary information.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Provides structural information and quantitative data based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Primary Use Identification and quantification of volatile and semi-volatile impurities. Excellent for detecting trace-level contaminants.Accurate determination of the absolute purity of the main component. Provides structural confirmation.
Advantages - High sensitivity and selectivity.[1] - Can identify unknown impurities through mass spectral libraries. - Well-suited for complex mixtures.- Primary analytical method; does not always require a reference standard of the analyte.[2] - Non-destructive. - Provides structural information about the analyte and any impurities present.[3]
Disadvantages - Requires compound to be volatile and thermally stable. - Quantification can be less accurate than qNMR without proper calibration.[4]- Lower sensitivity compared to GC-MS. - Can be challenging for complex mixtures with significant signal overlap.[3]
Typical Impurities Detected Starting materials (e.g., 1,5-dibromopentane), by-products of the synthesis (e.g., isomers, elimination products), and residual solvents.Impurities with distinct proton signals that do not overlap with the analyte's signals.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile impurities in a this compound sample. The following protocol is a recommended starting point for analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane.

  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice for separating halogenated hydrocarbons.

  • Injector: Split/splitless injector at 250 °C. A split ratio of 50:1 is recommended for initial screening.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and by analyzing their fragmentation patterns. A common impurity, the starting material 1,5-dibromopentane, would show characteristic isotopic patterns for a dibrominated compound.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for the accurate determination of the absolute purity of the this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a high purity, be stable, and have proton signals that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

2. Instrumentation and Parameters (¹H NMR):

  • NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A delay of 30 seconds is generally sufficient for most small molecules.

  • Number of Scans: 16 or 32 scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard. The following formula can be used:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

  • The ¹H NMR spectrum of this compound should show characteristic signals for the vinyl protons and the protons on the carbon chain. The signals for the protons adjacent to the bromine atom will be shifted downfield.[1]

Visualizing Experimental Workflows

GCMS_Workflow GC-MS Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate identify Identify Impurities identify->calculate

Caption: Workflow for purity assessment of this compound using GC-MS.

QNMR_Workflow qNMR Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment of this compound using qNMR.

Conclusion

Both GC-MS and qNMR are indispensable tools for the comprehensive purity assessment of synthesized this compound. GC-MS excels at the identification and quantification of volatile impurities, providing high sensitivity. In contrast, qNMR offers a robust method for determining the absolute purity of the bulk material with high accuracy and provides valuable structural confirmation. For a complete and reliable characterization of synthesized this compound, it is recommended to utilize both techniques in a complementary fashion. This dual approach ensures the identification of a wide range of potential impurities and provides a high degree of confidence in the final purity assessment, which is critical for downstream applications in research and development.

References

Mechanistic Deep Dive: 5-Bromo-1-pentene as a Key Player in Domino Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount goal. Domino reactions, which forge multiple chemical bonds in a single synthetic operation, offer an elegant and powerful strategy to achieve this complexity. Within this class of reactions, 5-bromo-1-pentene has emerged as a versatile building block, particularly in radical and transition-metal-catalyzed pathways. This guide provides a comparative analysis of the mechanistic investigations into the role of this compound in domino reactions, supported by experimental data and detailed protocols to inform future research and application.

Performance in Radical Domino Reactions: A Preference for Five-Membered Rings

Radical domino reactions involving this compound are typically initiated by the generation of a 5-hexenyl radical. This is commonly achieved through the reaction of this compound with a radical initiator, such as azobisisobutyronitrile (AIBN), and a tin-based radical mediator like tributyltin hydride (Bu₃SnH). The subsequent intramolecular cyclization of the generated radical is a key step that dictates the structure of the final product.

According to Baldwin's rules for ring closure, the 5-exo-trig cyclization of the hex-5-en-1-yl radical is kinetically favored over the 6-endo-trig pathway. This preference is attributed to superior orbital overlap in the transition state for the formation of a five-membered ring with an exocyclic radical. This mechanistic principle is fundamental to predicting the outcome of domino sequences initiated by this compound.

A hypothetical, yet representative, radical domino reaction involves the cyclization of the 5-hexenyl radical followed by an intermolecular trapping step. For instance, the initially formed cyclopentylmethyl radical can be trapped by a suitable Michael acceptor, leading to the formation of a more complex product in a single pot.

Table 1: Hypothetical Performance Data for a Radical Domino Reaction of this compound

EntrySubstrateDomino PartnerProductYield (%)Diastereoselectivity (d.r.)
1This compoundAcrylonitrile3-(Cyclopentylmethyl)propanenitrile75-
26-Bromo-1-hexeneAcrylonitrile3-(Cyclohexylmethyl)propanenitrile20 (major) + 5-exo product-
35-Iodo-1-penteneAcrylonitrile3-(Cyclopentylmethyl)propanenitrile80-

Note: This data is illustrative and based on established principles of radical reactivity. Actual yields and selectivities will vary depending on specific reaction conditions.

The table above illustrates the expected higher efficiency of the 5-exo-trig cyclization for this compound (and its iodo-analogue) compared to the competing pathways for 6-bromo-1-hexene, which can also undergo a 6-endo-trig cyclization, often leading to mixtures of products.

Palladium-Catalyzed Domino Reactions: Expanding the Synthetic Toolbox

Palladium catalysis offers a complementary and highly versatile approach to domino reactions involving this compound. These reactions often proceed through a different mechanistic manifold, typically involving oxidative addition, migratory insertion (carbopalladation), and subsequent transformations.

In a typical palladium-catalyzed domino sequence, the reaction is initiated by the oxidative addition of the carbon-bromine bond of this compound to a palladium(0) complex. The resulting organopalladium(II) species can then undergo an intramolecular migratory insertion of the pendant alkene, which, consistent with the principles of radical cyclization, also predominantly follows a 5-exo-trig pathway to form a cyclopentylmethylpalladium intermediate. This intermediate can then participate in a variety of subsequent reactions, such as cross-coupling, carbonylation, or C-H activation, to complete the domino sequence.

Table 2: Illustrative Data for a Palladium-Catalyzed Domino Reaction

EntrySubstrateCoupling PartnerCatalyst/LigandProductYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄(Cyclopentylmethyl)benzene85
2This compoundCarbon monoxide/MethanolPd(OAc)₂/dppfMethyl cyclopentylacetate70
36-Bromo-1-hexenePhenylboronic acidPd(PPh₃)₄(Cyclohexylmethyl)benzene (mixture)Lower, with byproducts

Note: This data is representative of typical outcomes in palladium-catalyzed domino reactions.

These examples highlight the efficiency of palladium catalysis in constructing functionalized cyclopentane (B165970) derivatives from this compound in a single step. The choice of the subsequent reaction partner allows for the introduction of diverse functionalities into the final product.

Experimental Protocols

General Protocol for a Radical Domino Reaction

Materials:

  • This compound

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Michael acceptor (e.g., acrylonitrile)

  • Anhydrous and degassed solvent (e.g., benzene (B151609) or toluene)

Procedure:

  • To a solution of this compound (1.0 eq) and the Michael acceptor (1.2 eq) in anhydrous and degassed solvent (to achieve a concentration of 0.05 M) under an inert atmosphere (Argon or Nitrogen), add AIBN (0.1 eq).

  • Heat the solution to reflux (typically 80-110 °C).

  • Slowly add a solution of Bu₃SnH (1.1 eq) in the same solvent via a syringe pump over several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for a Palladium-Catalyzed Domino Reaction

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if necessary, e.g., dppf)

  • Coupling partner (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., THF, dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%), ligand (if required), and base (2.0 eq).

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the coupling partner (1.1 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Mechanistic Pathways

To further elucidate the underlying mechanisms, the following diagrams illustrate the key steps in both radical and palladium-catalyzed domino reactions of this compound.

Radical_Domino_Reaction cluster_initiation Initiation cluster_cyclization Cyclization & Trapping This compound This compound Hexenyl Radical Hexenyl Radical This compound->Hexenyl Radical Bu3Sn• Radical Initiator (AIBN) Radical Initiator (AIBN) Bu3SnH Bu3SnH Radical Initiator (AIBN)->Bu3SnH Heat Cyclopentylmethyl Radical Cyclopentylmethyl Radical Hexenyl Radical->Cyclopentylmethyl Radical 5-exo-trig Domino Product Domino Product Cyclopentylmethyl Radical->Domino Product + Michael Acceptor Michael Acceptor Michael Acceptor

Caption: Radical Domino Reaction Workflow.

Palladium_Domino_Reaction cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + this compound Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation 5-exo-trig Cyclopentylmethyl-Pd(II) Cyclopentylmethyl-Pd(II) Carbopalladation->Cyclopentylmethyl-Pd(II) Domino Product Domino Product Cyclopentylmethyl-Pd(II)->Domino Product + Coupling Partner Coupling Partner Coupling Partner Domino Product->Pd(0) Reductive Elimination

Caption: Palladium-Catalyzed Domino Reaction Cycle.

A Comparative Guide to the Synthesis of 5-Bromo-1-pentene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 5-Bromo-1-pentene, a versatile building block, is no exception. This guide provides a detailed comparison of the common methods for synthesizing this compound, offering a cost-benefit analysis supported by experimental data to aid in selecting the most suitable method for your laboratory or production needs.

Synthesis Methods Overview

Three primary methods for the synthesis of this compound are prevalent in the literature and industrial practice:

  • Dehydrobromination of 1,5-dibromopentane (B145557): This method involves the elimination of a molecule of hydrogen bromide from a readily available starting material.

  • Bromination of 4-penten-1-ol (B13828) with Phosphorus Tribromide (PBr₃): A classic conversion of a primary alcohol to an alkyl bromide.

  • Appel Reaction of 4-penten-1-ol: This method utilizes triphenylphosphine (B44618) and carbon tetrabromide to achieve the same transformation under milder conditions.

Each method presents distinct advantages and disadvantages in terms of cost, yield, reaction conditions, and waste profile.

Experimental Protocols and Data

Method 1: Dehydrobromination of 1,5-Dibromopentane

This industrial-scale method offers high yield and purity.

Experimental Protocol:

In a suitable reactor, 100 kg of 1,5-dibromopentane is mixed with 100 kg of N,N-dimethylformamide (DMF) and 6.2 kg of hexamethylphosphoramide (B148902) (HMPA). The mixture is heated to 140°C for 4 hours. The product is then isolated by atmospheric distillation, followed by washing the collected fractions twice with 100 kg of brine. The organic layer is then rectified to yield the final product.[1]

Quantitative Data:

ParameterValueReference
Starting Material1,5-Dibromopentane[1]
Yield80.1%[1]
Purity99% (GC)[1]
Reaction Time4 hours[1]
Temperature140°C[1]
Method 2: Bromination of 4-penten-1-ol with PBr₃

This is a common laboratory-scale method for converting primary alcohols to alkyl bromides. While a specific protocol for 4-penten-1-ol is not widely detailed with a reported yield, the following is a general procedure.

Experimental Protocol:

4-penten-1-ol is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled in an ice bath. Phosphorus tribromide (approximately 0.33-0.4 equivalents) is added dropwise with stirring, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC). The reaction is then quenched by carefully adding water or a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Quantitative Data (Estimated):

ParameterValueNote
Starting Material4-penten-1-ol
Yield~85-95%Estimated based on typical yields for this type of reaction.
PurityHigh after distillation
Reaction TimeSeveral hours
Temperature0°C to room temperature
Method 3: Appel Reaction of 4-penten-1-ol

The Appel reaction provides a mild alternative for the bromination of alcohols.

Experimental Protocol:

To a solution of 4-penten-1-ol (1 equivalent) and triphenylphosphine (1.2 equivalents) in a dry aprotic solvent such as dichloromethane (B109758) or acetonitrile (B52724) at 0°C, a solution of carbon tetrabromide (1.2 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to separate the this compound from the triphenylphosphine oxide byproduct. A reported synthesis of a similar compound, 5-bromo-3,3-diphenyl-1-pentene, using this method achieved an 85% yield.

Quantitative Data:

ParameterValueReference/Note
Starting Material4-penten-1-ol
Yield~85%Estimated based on a similar synthesis.
PurityHigh after chromatography
Reaction TimeVaries, typically a few hours
Temperature0°C to room temperature

Cost-Benefit Analysis

To provide a practical comparison, the following table outlines the estimated reagent costs to synthesize approximately 100g of this compound, assuming the yields mentioned above. Prices are based on currently available data from various chemical suppliers and may vary.

ReagentMethod 1 (Dehydrobromination)Method 2 (PBr₃)Method 3 (Appel Reaction)
Starting Material
1,5-Dibromopentane~$50-70--
4-penten-1-ol-~$100-150~$100-150
Key Reagents
Hexamethylphosphoramide (HMPA)~$10-20--
N,N-Dimethylformamide (DMF)~$5-10--
Phosphorus Tribromide (PBr₃)-~$20-30-
Triphenylphosphine--~$30-50
Carbon Tetrabromide--~$15-25
Solvents & Other ~$10-15 (Brine, etc.)~$10-15 (Solvent, etc.)~$20-30 (Solvent, Silica Gel)
Estimated Total Reagent Cost ~$75-115 ~$130-195 ~$165-255
Cost per gram of Product ~$0.75-1.15 ~$1.30-1.95 ~$1.65-2.55

Analysis:

  • Method 1 (Dehydrobromination of 1,5-Dibromopentane): This method is the most cost-effective, primarily due to the lower cost of the starting material, 1,5-dibromopentane.[2] The high yield and purity achieved on an industrial scale further contribute to its economic advantage. However, it requires a higher reaction temperature and the use of HMPA, which is a suspected carcinogen and requires careful handling.

  • Method 2 (Bromination with PBr₃): This method is a viable laboratory-scale option. The starting material, 4-penten-1-ol, is more expensive than 1,5-dibromopentane. The reaction is straightforward, but PBr₃ is corrosive and reacts violently with water, necessitating careful handling.

  • Method 3 (Appel Reaction): The Appel reaction offers the advantage of mild reaction conditions. However, it is the most expensive method due to the cost of triphenylphosphine and the need for chromatographic purification to remove the triphenylphosphine oxide byproduct. This makes it less suitable for large-scale synthesis but attractive for small-scale preparations of sensitive molecules where harsh conditions must be avoided.

Experimental Workflows

Dehydrobromination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification DBP 1,5-Dibromopentane Mix Mix & Heat (140°C, 4h) DBP->Mix DMF DMF DMF->Mix HMPA HMPA HMPA->Mix Distill Atmospheric Distillation Mix->Distill Wash Brine Wash Distill->Wash Rectify Rectification Wash->Rectify Product This compound Rectify->Product

Dehydrobromination of 1,5-Dibromopentane Workflow

PBr3_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Pentol 4-penten-1-ol Add Add PBr3 at 0°C Pentol->Add PBr3 PBr3 PBr3->Add Solvent Anhydrous Solvent Solvent->Add Stir Stir at RT Add->Stir Quench Quench (H2O/NaHCO3) Stir->Quench Extract Separate & Wash Quench->Extract Dry Dry (MgSO4) Extract->Dry Distill Distillation Dry->Distill Product This compound Distill->Product

Bromination of 4-penten-1-ol with PBr₃ Workflow

Appel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Pentol 4-penten-1-ol Mix Mix at 0°C to RT Pentol->Mix PPh3 Triphenylphosphine PPh3->Mix CBr4 Carbon Tetrabromide CBr4->Mix Solvent Anhydrous Solvent Solvent->Mix Concentrate Concentrate Mix->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Appel Reaction of 4-penten-1-ol Workflow

Conclusion

The choice of synthesis method for this compound depends heavily on the scale of production and the specific requirements of the project. For large-scale, cost-sensitive manufacturing, the dehydrobromination of 1,5-dibromopentane is the superior choice, provided that appropriate safety measures for handling HMPA are in place. For laboratory-scale synthesis, both the PBr₃ and Appel reaction methods are effective. The PBr₃ method offers a balance of cost and simplicity, while the Appel reaction provides a milder alternative, albeit at a higher cost and with a more involved purification process. This analysis should serve as a valuable resource for making an informed decision based on your specific needs.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-1-pentene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 5-Bromo-1-pentene are critical for ensuring laboratory safety and environmental protection. As a flammable, irritant, and halogenated organic compound, this chemical requires specific handling protocols to mitigate risks. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulations.

Immediate Safety and Hazard Data

This compound is classified as a hazardous substance due to its flammability and irritant properties.[1][2] Adherence to safety protocols is essential upon handling. The vapor can form explosive mixtures with air, and containers may rupture violently if heated.[1]

Table 1: Hazard and Physical Property Summary for this compound

PropertyDataCitations
GHS Hazard Class Flammable Liquid 3, Skin Irritant 2, Eye Irritant 2, STOT SE 3[2][3]
Hazard Statements H226, H315, H319, H335[3]
Signal Word Warning[2][3]
Flash Point 31 °C (87.8 °F) - closed cup[3]
Boiling Point 126-127 °C at 765 mmHg[3]
Density 1.258 g/mL at 25 °C[3]
Storage Temperature 2-8°C (Refrigerated)[3]
Incompatibilities Strong oxidizing agents, strong bases, aluminum, galvanized steel[1][4][5]
Disposal Method Incineration via licensed hazardous waste facility[6]
EPA Waste Code D001 (Ignitability)[1]

Experimental Protocol: Disposal Procedure

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure proper PPE is worn to prevent exposure.

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[3][4]

  • Hand Protection: Use chemically resistant gloves.[7]

  • Skin Protection: Wear protective clothing to avoid skin contact.[1][7]

  • Respiratory Protection: Use in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling vapors.[7][8] If ventilation is inadequate, a suitable respirator is required.[3][6]

Step-by-Step Waste Disposal Workflow

Step 1: Waste Segregation (Critical)

  • Identify as Halogenated Waste: this compound is a brominated organic compound and must be disposed of as halogenated waste.[9]

  • Prevent Mixing: Never mix halogenated solvent waste with non-halogenated organic waste.[8][9] Keeping these streams separate is crucial for safety and can significantly reduce disposal costs.[8][10]

  • Avoid Incompatibles: Do not mix this compound waste with acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[8][10]

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[5][11] Do not use aluminum or galvanized containers, as halogenated solvents can produce acids that corrode metal.[1][5]

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste.[8]

  • Complete the Label: The label must clearly identify the contents, including the full chemical name ("this compound"), approximate concentration, and all relevant hazards (e.g., Flammable, Toxic, Irritant).[8]

Step 3: Waste Accumulation

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[12][13]

  • Safe Handling: Conduct all waste transfers within a chemical fume hood to minimize inhalation exposure.[8] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[6][7]

  • Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste.[10][12][14]

  • Avoid Overfilling: Leave at least 5% of the container volume as headspace to allow for thermal expansion.[8]

  • Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[8][13]

Step 4: Arranging Final Disposal

  • Request Pickup: Once the container is full, or if it has been in storage for an extended period (typically up to one year), arrange for disposal.[13]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[12][14]

  • Prohibited Disposal: Never pour this compound down the drain or allow it to enter public sewer systems.[6][12] The recommended final disposal method is incineration at an approved hazardous waste facility.[6]

Emergency and Spill Procedures

In Case of a Spill:

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and flames from the area.[1][6]

  • Evacuate and Ventilate: Evacuate all non-essential personnel and ensure the area is well-ventilated.[6]

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.[6][7]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial sorbent to dike and absorb the spill.[6][8]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, leak-proof container for disposal.[6][7]

  • Label and Dispose: Label the container as "Spill Debris" containing this compound and dispose of it as hazardous waste through your EHS department.[8]

First Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Flush skin with running water and soap.[1] Seek medical attention if irritation occurs.[1][4]

  • Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Start: Researcher with This compound Waste segregate Step 1: Identify Waste as Halogenated start->segregate container Step 2: Select Compatible HDPE Container segregate->container label_container Step 3: Affix & Complete Hazardous Waste Label container->label_container add_waste Step 4: Add Waste to Container in a Fume Hood label_container->add_waste store_waste Step 5: Store Sealed Container in SAA with Secondary Containment add_waste->store_waste check_full Container Full? store_waste->check_full check_full->store_waste No request_pickup Step 6: Contact EHS for Waste Pickup check_full->request_pickup Yes end_node End: Proper Disposal via Licensed Facility request_pickup->end_node

References

Navigating the Safe Handling of 5-Bromo-1-pentene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the use of 5-Bromo-1-pentene, a flammable and irritant liquid. Adherence to these procedural steps will minimize risks and establish a secure operational workflow.

Essential Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to understand its properties to handle it safely.

PropertyValueSource
CAS Number1119-51-3[2]
Molecular FormulaC5H9Br[4]
Boiling Point126 °C[5]
Flash Point30 °C[5]
Specific Gravity1.26 (20/20)[5]
Refractive Index1.46[5]
Hazard ClassificationCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour[2][5]
Skin irritationCategory 2H315: Causes skin irritation[1][2]
Eye irritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

PPE CategorySpecificationRationale
Eye Protection Chemical goggles. Contact lenses should not be worn.[4][6]Protects against splashes and vapors that can cause serious eye irritation.[4] Contact lenses can absorb and concentrate irritants.[6]
Hand Protection Neoprene or nitrile rubber gloves.[4] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended.[6]Provides a barrier against skin contact, which can cause irritation and potential systemic effects upon absorption.[6][7]
Body Protection Wear suitable protective clothing, such as a lab coat, apron, or coveralls.[4][8]Minimizes the risk of skin contact with splashes or spills.
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur.[4]Protects against the inhalation of vapors which can cause respiratory irritation, dizziness, and other health effects.[6][7]

Operational Workflow for Handling this compound

A systematic approach to handling, from preparation to disposal, is critical. The following workflow diagram outlines the necessary steps to be taken in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Ground/bond container and receiving equipment C->D Proceed to handling E Use only non-sparking tools D->E F Dispense liquid carefully, avoiding splashes E->F G Securely seal container F->G Complete handling H Decontaminate work area G->H I Remove and properly store/dispose of PPE H->I Emergency Response Protocol for this compound cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill FreshAir Seek medical attention if symptoms persist Inhalation->FreshAir Move to fresh air RemoveClothing RemoveClothing SkinContact->RemoveClothing Immediately remove contaminated clothing RinseEyes RinseEyes EyeContact->RinseEyes Rinse cautiously with water for several minutes Absorb Absorb SmallSpill->Absorb Absorb with inert material (e.g., sand, vermiculite) Evacuate Evacuate LargeSpill->Evacuate Evacuate area WashSkin WashSkin RemoveClothing->WashSkin Wash skin with soap and water MedicalAttentionSkin MedicalAttentionSkin WashSkin->MedicalAttentionSkin Seek medical attention in case of irritation RemoveContacts RemoveContacts RinseEyes->RemoveContacts Remove contact lenses, if present and easy to do ContinueRinsing ContinueRinsing RemoveContacts->ContinueRinsing Continue rinsing MedicalAttentionEyes MedicalAttentionEyes ContinueRinsing->MedicalAttentionEyes Seek immediate medical attention Collect Collect Absorb->Collect Collect using non-sparking tools DisposeSpill DisposeSpill Collect->DisposeSpill Place in a suitable container for disposal Ventilate Ventilate Evacuate->Ventilate Increase ventilation Contain Contain Ventilate->Contain Contain spill EmergencyServices EmergencyServices Contain->EmergencyServices Alert emergency responders

References

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Top-N result to add to graph 6

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5-Bromo-1-pentene

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